molecular formula C7H4ClF3O2 B062293 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 175276-66-1

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No.: B062293
CAS No.: 175276-66-1
M. Wt: 212.55 g/mol
InChI Key: YJUNYUKKNWEHBQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a highly versatile and reactive acylating agent specifically designed for advanced chemical synthesis and drug discovery research. This compound serves as a critical building block for the introduction of the 5-methyl-2-(trifluoromethyl)furan-3-carbonyl moiety into target molecules, a structure known to significantly influence the physicochemical and pharmacological properties of lead compounds. Its primary research value lies in its application in medicinal chemistry for the synthesis of novel amides, esters, and heterocyclic scaffolds, where the electron-withdrawing trifluoromethyl group enhances metabolic stability, alters lipophilicity, and can improve bioavailability. The mechanism of action involves the highly electrophilic carbonyl chloride group readily undergoing nucleophilic acyl substitution reactions with amines to form amide bonds and with alcohols to form ester linkages. This reactivity enables researchers to efficiently functionalize a wide range of nucleophiles, including complex amines and drug-like intermediates, facilitating the rapid exploration of structure-activity relationships (SAR). Furthermore, its furan-based core structure makes it a valuable precursor in materials science for the development of organic electronic materials and functional polymers. This reagent is an essential tool for chemists engaged in the development of agrochemicals, pharmaceuticals, and specialty materials, offering a pathway to incorporate unique steric and electronic features into molecular architectures.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUNYUKKNWEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379627
Record name 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
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Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-66-1
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride
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Record name 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
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Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS 175276-66-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1)

Introduction

This compound, identified by CAS Number 175276-66-1, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a furan core, a five-membered aromatic heterocycle, substituted with three key functional groups: a reactive acyl chloride, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex molecular architectures with tailored biological activities. The trifluoromethyl moiety, in particular, is a well-established pharmacophore known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling protocols for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These data are essential for its proper handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 175276-66-1[5][6][7]
Molecular Formula C₇H₄ClF₃O₂[5][6]
Molecular Weight 212.55 g/mol [5][6]
IUPAC Name This compound[7]
Appearance Liquid (typical)[8]
Purity Typically >95%[8]
InChI Key YJUNYUKKNWEHBQ-UHFFFAOYSA-N[5][8]

Synthesis and Manufacturing

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively stable carboxylic acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

The reagent of choice for this conversion is often thionyl chloride (SOCl₂).[9][10][11] This preference is rooted in its efficiency and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[12][13] This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion and leaving a relatively clean crude product that can be purified by distillation.[12] Other chlorinating agents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a superior balance of reactivity and convenience.[9][12][13]

G cluster_main Synthesis Pathway Precursor 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid Product This compound Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂(g) + HCl(g) Product->Byproducts

Fig 1. Synthesis of the title compound from its carboxylic acid.
Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general laboratory-scale procedure for the preparation of the title compound.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.[10] Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

  • Purification: The resulting crude acyl chloride can be purified by fractional distillation under vacuum to yield the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between its three key functional components: the acyl chloride, the methyl group, and the trifluoromethyl group on the furan ring.

  • Acyl Chloride: This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This reactivity is the foundation of its utility as a synthetic building block.

  • Furan Ring: Furan is an electron-rich aromatic heterocycle, generally susceptible to electrophilic attack.[14] However, its aromaticity is less pronounced than that of benzene, and it can also participate in reactions like Diels-Alder cycloadditions.[14][15]

  • Substituent Effects:

    • Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the CF₃ substituent deactivates the furan ring towards electrophilic aromatic substitution. It also enhances the acidity of nearby protons and influences the regiochemistry of reactions.[3]

    • Methyl (-CH₃) Group: This is an electron-donating group that activates the furan ring, opposing the effect of the CF₃ group.

The combination of these groups creates a unique electronic profile, directing the molecule's reactivity primarily through the acyl chloride for coupling reactions while modulating the properties and stability of the core furan ring.

G cluster_reactivity Key Reactive Sites cluster_influences Influencing Groups Molecule This compound AcylChloride Electrophilic Carbonyl (δ+) (Primary Reaction Site) Molecule->AcylChloride Nucleophilic Acyl Substitution FuranRing Furan Ring (Modulated Aromatic Reactivity) Molecule->FuranRing CF3 -CF₃ Group (Strong Electron Withdrawing) CF3->FuranRing Deactivates Ring CH3 -CH₃ Group (Electron Donating) CH3->FuranRing Activates Ring

Fig 2. Diagram of key reactive sites and influencing groups.

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of high-value, biologically active molecules.

  • Pharmaceuticals: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves metabolic stability and cell membrane permeability.[4] This building block allows for the straightforward incorporation of the trifluoromethyl-furan scaffold into drug candidates. The acyl chloride functionality enables the rapid generation of compound libraries by reacting it with various amines and alcohols to create diverse amides and esters for structure-activity relationship (SAR) studies.

  • Agrochemicals: Fluorine-containing compounds are also critically important in modern agrochemicals, including fungicides, herbicides, and insecticides.[16][17] The unique electronic and steric properties imparted by the fluorinated furan motif can lead to the discovery of new active ingredients with improved efficacy and selectivity.

The general workflow involves a simple coupling reaction, as illustrated below.

G Start 5-Methyl-2-(trifluoromethyl) furan-3-carbonyl chloride Reaction Nucleophilic Acyl Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Nucleophile->Reaction ProductAmide Target Amide Derivative Reaction->ProductAmide if R-NH₂ ProductEster Target Ester Derivative Reaction->ProductEster if R-OH Byproduct HCl Reaction->Byproduct

Fig 3. General workflow for synthesizing derivatives.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound.

  • Hazards: This compound is corrosive and causes severe skin burns and eye damage.[18][19] It is highly sensitive to moisture and will react with water (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[18] Inhalation of vapors or mists may cause respiratory irritation.[20]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[18] Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • A flame-resistant lab coat.

    • Chemical safety goggles and a face shield.[19]

  • Handling: Use only in a well-ventilated area.[20][21] Keep away from water, bases, and strong oxidizing agents.[18] All equipment should be thoroughly dried before use to prevent hydrolysis.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[18] The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[18][20]

Conclusion

This compound is a potent and valuable chemical intermediate. Its pre-installed trifluoromethyl group and furan core, combined with the high reactivity of the acyl chloride handle, make it an efficient building block for accessing novel chemical space in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory and beyond.

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. [Link]

  • YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • ResearchGate. ChemInform Abstract: Fluorinated Acetylenes. Part 9. Reaction of Furan with the Phenylethanoate Esters Derived from Trifluoropropynyl Secondary Alcohols. [Link]

  • National Institutes of Health. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

  • National Institutes of Health. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • ResearchGate. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [Link]

  • ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • The Good Scents Company. 5-methyl-2-furan carboxylic acid. [Link]

  • MDPI. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][9][11]benzothiazinium Chloride as Anticancer Agent. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • MilliporeSigma. 5-methyl-2-(trifluoromethyl)furan-3-carbonyl compound. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

  • Matrix Fine Chemicals. 2-METHYL-5-PHENYLFURAN-3-CARBONYL CHLORIDE. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoromethyl group and the furan scaffold, make it a valuable synthon for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available spectral data for this specific compound is limited, this document serves as a robust methodological framework for researchers working with this and structurally related molecules.

Introduction: The Significance of Fluorinated Furans in Modern Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. When coupled with a furan ring, a versatile aromatic heterocycle, the resulting scaffold offers a rich platform for chemical exploration. This compound (CAS 175276-66-1) is a reactive acyl chloride derivative, poised for a variety of chemical transformations, making a thorough understanding of its spectral properties paramount for its effective utilization in synthesis.[1][2][3]

Molecular Structure and Properties:

PropertyValueSource
CAS Number 175276-66-1[1]
Molecular Formula C₇H₄ClF₃O₂[1][2]
Molecular Weight 212.55 g/mol [1][2]
Physical Form Solid

graph MolStructure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Atoms O1 [label="O", pos="0,1!", color="#EA4335"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!", fontcolor="#FFFFFF", fillcolor="#4285F4"]; C5 [label="C", pos="-1.2,-0.5!"]; C_Me [label="CH₃", pos="-2.4,-1!"]; C_CF3 [label="C", pos="2.4,1!"]; F1 [label="F", pos="3.2,0.2!", color="#34A853"]; F2 [label="F", pos="3.2,1.8!", color="#34A853"]; F3 [label="F", pos="1.8,1.5!", color="#34A853"]; C_COCl [label="C", pos="2.4,-1!"]; O_CO [label="O", pos="3.2,-0.2!", color="#EA4335"]; Cl [label="Cl", pos="3.2,-1.8!", color="#FBBC05"]; H4 [label="H", pos="-0.5, -1.8!", fontcolor="#5F6368"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C5 -- C_Me; C2 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C3 -- C_COCl; C_COCl -- O_CO [style=double]; C_COCl -- Cl; C4 -- H4;

// Double bonds in furan ring C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl and furan protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃~2.4Singlet (s)3HThe methyl group at the C5 position is expected to resonate in the typical allylic/benzylic region. The absence of adjacent protons will result in a singlet.
Furan-H~6.5Singlet (s)1HThe single proton on the furan ring at the C4 position will appear as a singlet. Its chemical shift will be influenced by the adjacent electron-withdrawing carbonyl group and the electron-donating methyl group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the three fluorine atoms.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Rationale
-CH₃~15SingletTypical chemical shift for a methyl group on an aromatic ring.
C4~115SingletThe protonated carbon of the furan ring.
C3~120SingletThe carbon bearing the carbonyl chloride group.
-CF₃~120Quartet (q, ¹JCF ≈ 270 Hz)The trifluoromethyl carbon shows a large one-bond coupling to the three fluorine atoms.
C5~150SingletThe carbon attached to the methyl group.
C2~155Quartet (q, ²JCF ≈ 35 Hz)The carbon attached to the trifluoromethyl group will show a smaller two-bond coupling to the fluorine atoms.
-C(O)Cl~160SingletThe carbonyl carbon of the acyl chloride.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CF₃~ -60 to -70Singlet (s)3FThe three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet, as there are no nearby protons to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is anhydrous, as the acyl chloride is moisture-sensitive.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a standard one-pulse ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100WeakC-H (furan ring)Stretching
~2950WeakC-H (methyl)Stretching
~1780StrongC=O (acyl chloride)Stretching
~1600, ~1500MediumC=C (furan ring)Stretching
~1300-1100StrongC-F (trifluoromethyl)Stretching
~1100-1000MediumC-O-C (furan ring)Stretching
~800MediumC-ClStretching
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution Phase: Dissolve a small amount of the compound in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) and acquire the spectrum in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal or the solvent. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
212/214[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
177[M - Cl]⁺Loss of the chlorine radical from the molecular ion.
149[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.
69[CF₃]⁺A common fragment for trifluoromethyl-containing compounds.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent and inject it into a GC-MS system.

  • Ionization Method: Electron Ionization (EI) is a common technique for small molecules and will likely produce informative fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be used, particularly with LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Safety and Handling

This compound is an acyl chloride and should be handled with care.

  • Hazards: It is expected to be corrosive and moisture-sensitive. It may cause eye irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. The combined data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry will provide unambiguous evidence for its structure. This guide provides the theoretical basis and practical protocols for researchers to confidently acquire and interpret the necessary spectral data, enabling the effective use of this valuable fluorinated building block in their synthetic endeavors.

References

  • Supporting Information. [Link]

  • This compound - Amerigo Scientific. Amerigo Scientific. [Link]

Sources

stability and reactivity of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive, fluorinated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features—a furan core substituted with a nucleophilically-activating methyl group and a powerfully electron-withdrawing trifluoromethyl group—make it a versatile intermediate for introducing complex functionalities into target molecules. This guide provides an in-depth analysis of its chemical properties, stability considerations, and reactivity profile, offering field-proven insights for its effective and safe utilization in research and development, particularly in the synthesis of novel agrochemicals and pharmaceuticals.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.[1][2][3]

PropertyValue
CAS Number 175276-66-1
Molecular Formula C₇H₄ClF₃O₂
Molecular Weight 212.55 g/mol
Appearance Not specified; typically a liquid or low-melting solid at room temperature.
Boiling Point Data not available; expected to be relatively volatile.
Melting Point Data not available; related compounds like 5-Methylfuran-2-carbonyl chloride melt at 27-31 °C.

Section 2: Synthesis and Preparation

The standard and most reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.[4] This conversion is a cornerstone of organic synthesis, transforming a relatively stable carboxylic acid into a highly activated acyl chloride ready for subsequent transformations.[5]

The choice of chlorinating agent is critical and dictates the reaction conditions and byproducts. Thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl).[6][7]

Synthetic Workflow: Carboxylic Acid to Acyl Chloride

G cluster_0 Synthesis of this compound A 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid (Starting Material) C Reaction Vessel (Anhydrous Conditions) A->C B Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) B->C D Formation of Acyl Chloride + Gaseous Byproducts (SO₂, HCl) C->D Reaction (Often with heat) E Purification (Distillation or Evaporation of Excess Reagent) D->E F Final Product: This compound E->F

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol describes a representative procedure for converting the parent carboxylic acid to the target acyl chloride.

  • Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.

  • Charging the Reactor : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq).

  • Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂, typically 2-5 eq) to the flask. The reaction can be run neat or in an inert solvent like dichloromethane (DCM).[7] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[8]

  • Reaction : The mixture is typically heated to reflux and stirred for several hours.[7] The progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

  • Work-up and Isolation : After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The low boiling point of thionyl chloride (76 °C) facilitates its removal.[8] The crude acyl chloride residue is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

Section 3: Stability, Storage, and Handling

Acyl chlorides as a class are defined by their high reactivity, which conversely means they have limited stability under ambient conditions.[9][10]

Stability Profile
  • Moisture Sensitivity (Hydrolysis) : The paramount stability concern for this compound is its extreme sensitivity to moisture. It reacts readily, often vigorously, with water to hydrolyze back to the parent carboxylic acid and hydrogen chloride (HCl).[11][12][13] This reaction is the primary mode of degradation. Exposure to humid air will cause the compound to fume as it reacts with atmospheric moisture, producing corrosive HCl gas.[12][14]

  • Thermal Stability : While specific data is lacking, acyl chlorides can undergo thermal decomposition, often through the elimination of HCl to form ketenes where structurally possible.[15] It is prudent to avoid prolonged exposure to high temperatures.

  • Incompatible Materials : The compound should be considered incompatible with a wide range of nucleophiles, including water, alcohols, amines, strong bases, and oxidizing agents.[16]

Recommended Storage and Handling Protocols
  • Storage : To ensure longevity and purity, the compound must be stored under strictly anhydrous conditions.[9]

    • Use tightly sealed containers with high-quality, moisture-resistant caps. Wrapping the cap seal with Parafilm or electrical tape can provide an additional barrier.[14]

    • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[16]

    • For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace moisture and air.[16][17]

  • Handling : Due to its corrosive and reactive nature, all manipulations must be performed with stringent safety measures.[13]

    • Work Area : Handle exclusively within a certified chemical fume hood to contain fumes and provide protection from inhalation.[16]

    • Inert Atmosphere : When transferring or aliquoting, use of a glovebox or standard inert atmosphere techniques (e.g., Schlenk line) is best practice to prevent hydrolysis.[17]

    • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

      • Chemical-resistant gloves (nitrile or neoprene).

      • Chemical safety goggles and a full-face shield.[16]

      • A flame-resistant lab coat.[16]

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high electrophilicity of its carbonyl carbon. This is significantly enhanced by the inductive electron-withdrawing effects of three key features: the carbonyl oxygen, the adjacent chlorine atom, and the potent trifluoromethyl group on the furan ring.[10] This renders the compound highly susceptible to attack by a vast array of nucleophiles, proceeding primarily through a nucleophilic acyl substitution mechanism.[9][18]

General Mechanism: Nucleophilic Acyl Substitution

The reaction follows a characteristic two-step addition-elimination pathway. The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.[9][19]

G cluster_0 Nucleophilic Acyl Substitution Mechanism AcylChloride R-CO-Cl (Highly Electrophilic Carbon) Tetrahedral [R-C(O⁻)(Cl)-Nu⁺H] (Tetrahedral Intermediate) Nucleophile Nu-H Nucleophile->AcylChloride Step 1: Nucleophilic Attack (Addition) Product R-CO-Nu Tetrahedral->Product Step 2: Leaving Group Elimination (Chloride expelled) Byproduct HCl Product->Byproduct Proton Transfer

Caption: The addition-elimination mechanism for acyl chlorides.

Key Synthetic Transformations
  • Esterification (Reaction with Alcohols) : It reacts readily with primary and secondary alcohols to form the corresponding esters.[18][20] These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct, which can otherwise lead to side reactions.[8][18]

  • Amide Formation (Reaction with Amines) : The reaction with ammonia, primary amines, or secondary amines is typically rapid and exothermic, yielding primary, secondary, or tertiary amides, respectively.[18][20] Stoichiometrically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated HCl.[20]

  • Anhydride Formation : Reaction with a carboxylate salt (R'COO⁻) efficiently produces mixed or symmetrical carboxylic acid anhydrides.[13][18]

  • Friedel-Crafts Acylation : As a potent acylating agent, it can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming aryl ketones. The furan ring itself is highly activated towards electrophilic substitution, a property relevant to its own synthesis and potential side reactions.[21]

  • Formation of Acyl Azides (Precursor to Curtius Rearrangement) : It can react with an azide salt (e.g., sodium azide) to form an acyl azide. This intermediate is not typically isolated but is thermally decomposed in situ to an isocyanate via the Curtius Rearrangement, providing a pathway to amines, ureas, and carbamates.[22][23]

Protocol 2: Synthesis of a Secondary Amide

This protocol provides a practical example of the reactivity of this compound.

  • Preparation : In a fume hood, dissolve a primary amine (e.g., aniline) (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition : Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Reaction : Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. A precipitate (the amine hydrochloride salt) will likely form immediately.

  • Completion : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until analysis (e.g., by TLC or LC-MS) shows complete consumption of the acyl chloride.

  • Work-up : Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to dissolve the amine salt. Separate the organic layer.

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Section 5: Quenching and Waste Disposal

Unused or residual acyl chloride must be safely neutralized ("quenched") before disposal.

  • Procedure : The quenching process should be done slowly and in a controlled manner to manage the exothermic reaction.[24] The reagent can be slowly added to a stirred, cooled solution of a weak nucleophile.

    • Alcohol-Based Quenching : Slowly adding the acyl chloride to an excess of a simple alcohol like methanol or isopropanol is a common and safe method, converting it to a less reactive ester.[24]

    • Aqueous Quenching : While reactive, slow addition to a large volume of cold water or a dilute basic solution (e.g., sodium bicarbonate) is also effective, though it produces corrosive HCl.[24] This should be done with caution in a fume hood.

  • Disposal : All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[24]

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Hydrolysis of acid/acyl chlorides with w
  • Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. New Journal of Chemistry (RSC Publishing).
  • Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. (2025). YouTube.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Acid to Acid Chloride - Common Conditions.
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide: CIE A level chemistry support.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube.
  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable.
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. MilliporeSigma.
  • Acyl chloride. Sciencemadness Wiki.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Acyl chlorides stability. (2020). Sciencemadness Discussion Board.
  • Curtius Rearrangement: DPPA & Mechanism - Review & Example. (2023). StudySmarter.
  • Acetyl Chloride Storage. (2023). Reddit.
  • Acetyl chloride - SAFETY D
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams.
  • Heterocyclic Chemistry. University course notes.
  • 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. PubChem.
  • Acyl chloride. Wikipedia.
  • This compound | CAS 175276-66-1. Santa Cruz Biotechnology.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • This compound. Echemi.
  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | 17515-74-1. Sigma-Aldrich.
  • This compound. Amerigo Scientific.
  • 5-Methylfuran-2-carbonyl chloride 97 14003-11-3. Sigma-Aldrich.

Sources

A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Applications in Pharmaceutical and Chemical Synthesis

Executive Summary

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a specialized acyl chloride of significant interest as a reactive intermediate in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Its utility is intrinsically linked to its behavior in solution, where it can be manipulated to form esters, amides, and other derivatives. However, the very reactivity that makes this compound valuable also presents a significant challenge: its tendency to react with many common solvents. This guide provides a detailed analysis of the predicted solubility and chemical compatibility of this compound. Moving beyond simple data provision, this document offers a predictive framework based on physicochemical principles and outlines robust, self-validating experimental protocols for researchers to determine solubility accurately while mitigating compound degradation.

Physicochemical Profile and Inherent Reactivity

A thorough understanding of the solubility of this compound begins with an analysis of its molecular structure and inherent chemical reactivity. The compound's properties are dictated by the interplay of the furan ring, an electron-withdrawing trifluoromethyl group, and the highly electrophilic acyl chloride functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175276-66-1[1][2]
Molecular Formula C₇H₄ClF₃O₂[1][2]
Molecular Weight 212.55 g/mol [1][2]
Functional Group Acyl Chloride[3]

The key to understanding this molecule's behavior in solution is recognizing that it is not an inert solute. Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[5] Consequently, the concept of "solubility" in nucleophilic solvents is inseparable from "reactivity."

Any solvent containing nucleophilic groups will react, often vigorously, with the acyl chloride. This includes:

  • Protic Solvents: Water, alcohols, and phenols will readily attack the acyl chloride to form the corresponding carboxylic acid or ester, respectively, releasing hydrogen chloride (HCl) gas in the process.[5][6][7] Therefore, the compound cannot be considered soluble in these solvents; it is consumed by them in a chemical reaction.

  • Amines: Ammonia and primary or secondary amines are potent nucleophiles that will react to form amides.[3][5]

This inherent reactivity dictates that for true dissolution without degradation, only anhydrous, aprotic solvents are suitable.

G acyl_chloride 5-Methyl-2-(trifluoromethyl)furan- 3-carbonyl chloride h2o Water (H₂O) (Protic Nucleophile) acyl_chloride->h2o Hydrolysis roh Alcohol (R-OH) (Protic Nucleophile) acyl_chloride->roh Alcoholysis rnh2 Amine (R-NH₂) (Nucleophile) acyl_chloride->rnh2 Aminolysis aprotic Anhydrous Aprotic Solvents (e.g., DCM, THF) acyl_chloride->aprotic Dissolution carboxylic_acid Carboxylic Acid + HCl h2o->carboxylic_acid ester Ester + HCl roh->ester amide Amide + HCl rnh2->amide solution Stable Solution (Dissolution) aprotic->solution

Caption: Reactivity vs. Dissolution pathways for the acyl chloride.

Predictive Solubility in Aprotic Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this polar molecule in a range of common anhydrous aprotic solvents. The presence of the polar carbonyl group and the trifluoromethyl group suggests good solubility in solvents of moderate to high polarity.

Table 2: Predicted Solubility and Compatibility Profile

Solvent ClassExamplesPredicted SolubilityRationale & Causality
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have sufficient polarity to dissolve the acyl chloride, are aprotic, and are generally inert towards this functional group. DCM is an excellent choice for reactions.[8]
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh Ethers are polar aprotic solvents capable of dissolving the compound. Crucial: Must be anhydrous, as ethers can contain water and peroxide impurities that can degrade the sample. THF is a common choice but must be properly dried.[9]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)High ACN is a good solvent for analysis and reactions.[10] DMF will also dissolve the compound, but caution is advised as technical grade DMF can contain amine impurities, and it can act as a catalyst for some acyl chloride reactions.[8]
Aromatic Toluene, BenzeneModerate to Low These nonpolar solvents are less likely to effectively solvate the highly polar acyl chloride. Limited solubility is expected.
Alkanes Hexane, HeptaneVery Low / Insoluble As nonpolar solvents, alkanes are poor choices for dissolving this polar compound. They are more suitable as anti-solvents for crystallization.
Protic / Nucleophilic Water, Methanol, Ethanol, AminesIncompatible (Reacts) These solvents will react to form degradation products. They should be strictly avoided unless a specific derivatization is intended.[3][5][7]

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, researchers must determine solubility experimentally. The high reactivity of the compound necessitates rigorous adherence to anhydrous techniques to ensure the integrity of the measurement. The following protocols are designed to be self-validating.

Prerequisite: Rigorous Anhydrous Technique

The trustworthiness of any measurement hinges on the complete exclusion of moisture.

  • Glassware: All glassware (vials, flasks, syringes, filters) must be oven-dried at >120°C for several hours and cooled in a desiccator immediately before use. Alternatively, glassware can be flame-dried under vacuum.[8]

  • Solvents: Use only freshly distilled or commercially available anhydrous solvents (<50 ppm water). Solvents should be handled under an inert atmosphere.

  • Atmosphere: All manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[9]

Workflow 1: Gravimetric Determination for High Solubility

This method is suitable for solvents where solubility is expected to be high (>10 mg/mL).

  • Sample Preparation: In an inert atmosphere, add an excess of this compound to a tared vial.

  • Equilibration: Add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent. Seal the vial and stir or agitate at a constant, controlled temperature (e.g., 25°C) for several hours to ensure equilibrium is reached and a saturated solution is formed.

  • Isolation: Allow the excess solid to settle. Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant using a dry syringe fitted with a PTFE syringe filter to exclude any solid particulates.

  • Solvent Removal: Transfer the filtered supernatant to a second tared vial. Remove the solvent under high vacuum.

  • Quantification: Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight corresponds to the mass of solute dissolved in the transferred volume.

  • Calculation: Express solubility in g/100 mL or mg/mL.

Workflow 2: HPLC-Based Determination with In-Situ Derivatization

For solvents with low to moderate solubility, an analytical approach offers greater precision. This method cleverly uses the compound's reactivity for stable quantification.

  • Saturated Solution: Prepare a saturated solution as described in steps 1 & 2 of the gravimetric method.

  • Filtration & Dilution: Filter the saturated solution through a PTFE syringe filter. Perform a precise serial dilution of the clear supernatant into the same anhydrous solvent.

  • Derivatization: Take a known aliquot of each diluted sample and quench it by adding a large excess of anhydrous methanol. This rapidly and quantitatively converts the reactive acyl chloride into its stable methyl ester derivative.[10]

  • Standard Curve: Prepare a standard curve using a pure, isolated sample of the methyl ester derivative.

  • HPLC Analysis: Analyze the derivatized samples and standards by HPLC-UV. The concentration of the methyl ester in the samples can be accurately determined from the standard curve.

  • Calculation: Back-calculate the original concentration of the acyl chloride in the saturated solution.

G cluster_prep System Preparation cluster_grav Gravimetric Method cluster_hplc HPLC Method prep1 Oven-Dry All Glassware prep2 Use Anhydrous Solvent prep3 Inert Atmosphere (N₂/Ar) grav1 Add excess solute to known volume of solvent prep3->grav1 hplc1 Prepare saturated solution and filter prep3->hplc1 grav2 Equilibrate at constant temperature grav1->grav2 grav3 Filter supernatant grav2->grav3 grav4 Evaporate solvent from known volume grav3->grav4 grav5 Weigh residual solute grav4->grav5 hplc2 Perform serial dilution hplc1->hplc2 hplc3 Derivatize with anhydrous MeOH hplc2->hplc3 hplc4 Quantify stable ester via HPLC-UV hplc3->hplc4 hplc5 Calculate original concentration hplc4->hplc5

Caption: Experimental workflows for solubility determination.

Safety and Handling Considerations

Acyl chlorides are hazardous materials that must be handled with appropriate precautions in a chemical fume hood.[11]

  • Corrosivity: The compound is corrosive and will cause severe skin burns and eye damage upon contact.[12][13]

  • Moisture Sensitivity: It reacts with moisture in the air to release corrosive hydrogen chloride gas, which is a respiratory irritant.[6][11] This is often observed as fuming when the container is opened.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[11]

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. True solubility can only be achieved in anhydrous, aprotic solvents. High solubility is predicted in chlorinated solvents (DCM), ethers (anhydrous THF), and polar aprotic solvents (acetonitrile), while poor solubility is expected in nonpolar aromatic and alkane solvents. Due to the lack of public data, experimental verification is essential. The detailed gravimetric and HPLC-based protocols provided in this guide offer robust and reliable methods for this determination, emphasizing the critical importance of anhydrous techniques to ensure data integrity. By understanding the interplay of solubility and reactivity, researchers can effectively utilize this valuable synthetic intermediate.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Matheson Tri-Gas, Inc. (2021). Safety Data Sheet - Methyl chloride. [Link]

  • MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759851, 5-Methylfuran-2-carbonyl chloride. [Link]

  • Reddit. (2021). r/chemhelp - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions. [Link]

Sources

synthesis route to 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Executive Summary

This guide provides a comprehensive technical overview of a viable synthetic route to this compound, a valuable building block for researchers in medicinal chemistry and drug development. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. This document details a two-part synthetic strategy: the initial construction of the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid core, followed by its conversion to the highly reactive acyl chloride derivative. The causality behind experimental choices, detailed protocols, and reaction mechanisms are presented to provide a field-proven and scientifically rigorous resource for laboratory application.

Introduction

The furan nucleus is a prevalent scaffold in a multitude of biologically active molecules and natural products[3]. The incorporation of a trifluoromethyl (CF₃) substituent into the furan ring can significantly enhance its chemical stability, particularly against acidic conditions, and modulate its pharmacological properties[3][4]. The strong electron-withdrawing nature of the CF₃ group can profoundly influence the molecule's electronic profile, often leading to improved therapeutic efficacy[1]. This compound, as a reactive acyl chloride, serves as a pivotal intermediate, enabling the facile introduction of this fluorinated furan moiety into larger, more complex molecules through reactions with a wide range of nucleophiles to form esters, amides, and ketones. This guide elucidates a robust pathway for its synthesis, empowering researchers to leverage this important structural motif in their discovery programs.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies the corresponding carboxylic acid as the immediate precursor. The acyl chloride can be readily formed from the carboxylic acid via a standard chlorination reaction. The core challenge lies in the construction of the substituted furan ring, which can be envisioned as being assembled from acyclic precursors through a cyclization-condensation strategy, such as the Paal-Knorr synthesis or related methods[5][6][7].

Retrosynthesis target This compound acid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid target->acid Acyl Chlorination diketone Trifluoromethylated 1,4-Diketone Precursor acid->diketone Furan Synthesis (e.g., Paal-Knorr) sm Acyclic Starting Materials diketone->sm Precursor Synthesis

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Carboxylic Acid Precursor

The cornerstone of this synthesis is the efficient construction of the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid intermediate (CAS 17515-74-1)[8][9]. While various methods exist for furan synthesis[10], the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, provides a robust and versatile approach[5][6][7].

Strategic Approach & Proposed Pathway

The proposed route involves the synthesis of a suitable 1,4-diketone precursor followed by acid-catalyzed cyclization. The key starting materials would be a trifluoromethyl-β-ketoester and an α-haloketone. The following pathway represents a scientifically sound and plausible approach based on established organic chemistry principles.

Synthesis_Part1 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization & Hydrolysis (Paal-Knorr) S1 Ethyl 4,4,4-trifluoroacetoacetate I1 1,4-Diketone Intermediate S1->I1  NaOEt, EtOH S2 3-Chloro-2-butanone S2->I1 I1_2 1,4-Diketone Intermediate P1 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid I1_2->P1  H₂SO₄ (conc.), Heat

Caption: Proposed synthesis of the carboxylic acid precursor.

Experimental Protocol: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

Step 1: Synthesis of Ethyl 2-acetyl-4,4,4-trifluoro-3-methyl-3-oxobutanoate (1,4-Diketone Intermediate)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), cool the flask to 0 °C in an ice bath.

  • Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Add 3-chloro-2-butanone dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate. Purification may be achieved via column chromatography.

Step 2: Cyclization to 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

  • Add the crude 1,4-diketone intermediate from the previous step to concentrated sulfuric acid, cooled in an ice bath.

  • After the addition, slowly warm the mixture to room temperature and then heat to 80-90 °C for 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The resulting precipitate is the crude carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

Part II: Conversion to this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation that activates the carboxyl group for further reactions. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being a prevalent choice due to its efficacy and the convenient removal of byproducts[11][12][13].

Choice of Chlorinating Agent

The selection of a chlorinating agent depends on factors such as substrate sensitivity, desired purity, and reaction scale. Thionyl chloride is often preferred for its volatile byproducts (SO₂ and HCl), which simplifies the workup procedure[14][15].

ReagentFormulaByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Gaseous byproducts simplify purification.[11]Highly corrosive and moisture-sensitive.
Oxalyl Chloride (COCl)₂CO₂(g), CO(g), HCl(g)Volatile byproducts; often used for sensitive substrates.More expensive than SOCl₂; toxic CO byproduct.
Phosphorus Pentachloride PCl₅POCl₃, HCl(g)Highly reactive.[11]Solid reagent; POCl₃ byproduct has a high boiling point.
Phosphorus Trichloride PCl₃H₃PO₃Requires a 3:1 acid-to-reagent stoichiometry; H₃PO₃ is a solid.[15]
Recommended Protocol: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

  • Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure this compound[16][17]. The product is moisture-sensitive and should be handled under an inert atmosphere.

Reaction Mechanism with Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, which, after a series of steps, converts the hydroxyl group into an excellent leaving group, facilitating its displacement by a chloride ion[12][14].

Chlorination_Mechanism cluster_mech Mechanism of Acyl Chloride Formation RCOOH R-COOH Intermediate1 Chlorosulfite Ester Intermediate RCOOH->Intermediate1 Attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 Intermediate2 Acylium Ion Intermediate + SO₂ + Cl⁻ Intermediate1->Intermediate2 Loss of SO₂ and Cl⁻ HCl HCl Intermediate1->HCl Proton Transfer RCOCl R-COCl Intermediate2->RCOCl Attack by Cl⁻

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Safety Considerations

  • Thionyl Chloride (SOCl₂): is highly toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Trifluoromethylated Compounds: While generally stable, some fluorinated compounds can have unique toxicological profiles. Handle with care and avoid inhalation or skin contact.

  • Acidic Conditions: The use of concentrated sulfuric acid requires extreme caution. Always add acid to water/other solutions slowly and with cooling.

  • Gas Evolution: The chlorination reaction produces toxic gases (HCl, SO₂). The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize the acidic fumes.

Conclusion

This guide outlines a robust and logical synthetic strategy for the preparation of this compound. By first constructing the furanocarboxylic acid precursor via a proposed Paal-Knorr type cyclization and subsequently converting it to the target acyl chloride using thionyl chloride, researchers can efficiently access this valuable fluorinated building block. The detailed protocols, mechanistic insights, and discussion of reagent choices provide the necessary foundation for the successful implementation of this synthesis in a laboratory setting, aiding in the advancement of drug discovery and materials science research.

References

  • Organic Chemistry Portal. Acyl chloride synthesis. [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Chemical Communications (RSC Publishing). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

  • ACS Publications. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Pearson. Carboxylic Acid to Acid Chloride: Videos & Practice Problems. [Link]

  • Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • PubChem. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. [Link]

  • ResearchGate. Synthesis of Trifluoromethyl Derivatives of Furan. [Link]

  • The Journal of Organic Chemistry. (1991). Intermediates in the Paal-Knorr Synthesis of Furans. [Link]

  • PubChem. 5-Methylfuran-2-carbonyl chloride. [Link]

  • Amerigo Scientific. This compound. [Link]

  • RSC Publishing. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • ResearchGate. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • MDPI. (2021). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][18]benzothiazinium Chloride as Anticancer Agent. [Link]

  • PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • American Chemical Society. (2016). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. (2024). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl... [Link]

  • ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the requisite starting materials, key chemical transformations, and field-proven insights into the synthesis of this valuable compound. Emphasis is placed on the strategic selection of precursors and the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic approach. This guide delves into the primary synthetic route proceeding via the key intermediate, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid, and explores the foundational reactions that enable its construction.

Introduction: The Significance of a Fluorinated Furan Building Block

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group (-CF₃) is of particular importance due to its strong electron-withdrawing nature and steric bulk.

This compound emerges as a highly valuable synthon, combining the privileged furan scaffold with a trifluoromethyl group. This specific arrangement of substituents provides a versatile platform for the synthesis of a diverse array of complex molecules with potential biological activity. The furan ring system is a common motif in natural products and pharmaceuticals, and its derivatization allows for the exploration of vast chemical space. The presence of the reactive carbonyl chloride group at the 3-position facilitates a wide range of subsequent chemical modifications, including amidation and esterification, making it a pivotal intermediate for library synthesis and lead optimization in drug discovery programs.

This guide will focus on the practical synthesis of this target molecule, with a primary emphasis on the selection and utilization of commercially available or readily accessible starting materials.

The Primary Synthetic Strategy: A Multi-Step Approach

The most direct and widely employed route to this compound involves a three-step sequence starting from readily available precursors. This strategy is centered around the initial construction of the substituted furan ring, followed by functional group manipulations to arrive at the final product.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway SM1 Ethyl 4,4,4-trifluoroacetoacetate Intermediate1 Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate SM1->Intermediate1 Cyclocondensation SM2 1-Chloro-2-propanone SM2->Intermediate1 Intermediate2 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Product This compound Intermediate2->Product Chlorination

Figure 1: Overview of the primary synthetic pathway.

This strategic approach is advantageous due to the convergent nature of the initial furan synthesis, which allows for the rapid assembly of the core heterocyclic structure. The subsequent hydrolysis and chlorination steps are generally high-yielding and well-established transformations.

Sourcing and Synthesis of Key Starting Materials

The success of this synthetic endeavor hinges on the quality and accessibility of two primary starting materials: Ethyl 4,4,4-trifluoroacetoacetate and 1-Chloro-2-propanone .

Ethyl 4,4,4-trifluoroacetoacetate

This fluorinated β-ketoester is a cornerstone of trifluoromethyl-containing heterocycle synthesis. It is commercially available from numerous chemical suppliers. For large-scale applications, its synthesis from simpler precursors is economically viable.

The most common industrial preparation involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[1]

Claisen_Condensation cluster_start Starting Materials cluster_reagents Reagents ETA Ethyl trifluoroacetate Product Ethyl 4,4,4-trifluoroacetoacetate ETA->Product Claisen Condensation EA Ethyl acetate EA->Product Claisen Condensation Base Sodium ethoxide (NaOEt) Solvent Ethanol

Figure 2: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate required to attack the electrophilic carbonyl of ethyl trifluoroacetate. The reaction is typically performed in an alcoholic solvent corresponding to the ester's alcohol portion to prevent transesterification.

1-Chloro-2-propanone (Chloroacetone)

Chloroacetone is a readily available and relatively inexpensive α-haloketone. It serves as the three-carbon building block that will ultimately form the C4, C5, and the 5-methyl group of the furan ring. It is a lachrymatory agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Furan Ring Formation via Cyclocondensation

The core of this synthesis is the formation of the furan ring through a cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 1-chloro-2-propanone. This transformation is a variation of the Feist-Benary furan synthesis .

The reaction proceeds by the initial deprotonation of the active methylene group of the β-ketoester, followed by nucleophilic attack on the carbonyl of the α-haloketone, and subsequent cyclization and dehydration.

Detailed Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, ethyl 4,4,4-trifluoroacetoacetate is added dropwise at room temperature with stirring.

  • After the addition is complete, 1-chloro-2-propanone is added dropwise to the reaction mixture.

  • The resulting mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate, is then purified by vacuum distillation or column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of the reaction can be easily monitored by standard analytical techniques. The formation of the furan product will show a distinct spot on TLC with a different Rf value compared to the starting materials. The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Step 2: Saponification to the Carboxylic Acid

The ethyl ester of the furan derivative is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Detailed Experimental Protocol:

  • Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete.

  • The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to the Acid Chloride

The final step is the conversion of the carboxylic acid to the highly reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its milder reaction conditions and cleaner byproducts (CO, CO₂, and HCl), which are all gaseous.

Detailed Experimental Protocol (using Oxalyl Chloride):

  • To a solution of 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • Oxalyl chloride is then added dropwise to the stirred solution at room temperature.

  • The reaction is allowed to proceed at room temperature until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Alternative Synthetic Approaches

While the primary route described is the most common, other strategies for the synthesis of trifluoromethylated furans exist. One notable alternative involves the reaction of β-trifluoromethyl α,β-enones in a transition-metal-free method.[2] These methods, while potentially offering different substrate scopes, often require more complex starting materials.

Data Summary

Step Starting Materials Key Reagents Product Typical Yield
1 Ethyl 4,4,4-trifluoroacetoacetate, 1-Chloro-2-propanoneSodium ethoxide, EthanolEthyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate60-75%
2 Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylateSodium hydroxide, Ethanol/Water5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid85-95%
3 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acidOxalyl chloride, cat. DMF, DichloromethaneThis compound>90%

Conclusion

The synthesis of this compound is a well-established process that relies on a robust and scalable multi-step sequence. The judicious choice of readily available starting materials, namely ethyl 4,4,4-trifluoroacetoacetate and 1-chloro-2-propanone, makes this a practical route for both academic and industrial laboratories. A thorough understanding of the underlying reaction mechanisms, particularly the Feist-Benary furan synthesis, allows for the optimization of reaction conditions to achieve high yields and purity. The protocols outlined in this guide are designed to be self-validating and provide a solid foundation for the successful synthesis of this important fluorinated building block, thereby enabling further advancements in the fields of drug discovery and materials science.

References

  • Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.Google Patents.

Sources

Safe Handling and Hazard Mitigation of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction and Compound Profile

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a highly reactive, functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique structure, combining a furan core, a stabilizing methyl group, an electron-withdrawing trifluoromethyl group, and a highly reactive acyl chloride moiety, makes it a valuable intermediate for synthesizing complex molecular architectures.

However, the very features that impart its synthetic utility also introduce a complex hazard profile. This guide provides a comprehensive analysis of the hazards associated with this compound, grounded in the principles of functional group reactivity, and outlines detailed protocols for its safe handling, storage, and emergency management. The objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.

Compound Identification:

Property Value
Chemical Name This compound
CAS Number 175276-66-1[1]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]

| Synonyms | Not widely available |

Hazard Analysis: A Synthesis of Functional Group Reactivity

A thorough understanding of the hazards of this compound is derived from analyzing the reactivity of its constituent parts: the acyl chloride, the trifluoromethyl group, and the furan ring.

The Acyl Chloride Moiety: The Primary Driver of Reactivity and Corrosivity

The acyl chloride functional group is the most significant contributor to the compound's immediate hazards. Acyl chlorides are among the most reactive carboxylic acid derivatives.[2]

  • Extreme Moisture Sensitivity: Acyl chlorides react violently and exothermically with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the primary cause of the compound being lachrymatory (tear-inducing) and is why it may fume upon exposure to humid air.[2][4]

  • Corrosivity: Due to the rapid generation of HCl, the compound is expected to be highly corrosive, capable of causing severe skin burns and serious eye damage.[2][5][6] Contact with mucous membranes of the respiratory tract will cause extreme irritation and destruction of tissue.[7]

  • Incompatibility: The high electrophilicity of the carbonyl carbon makes it reactive towards a wide range of nucleophiles. It will react vigorously with alcohols, amines, and strong bases.[2][3]

The Trifluoromethyl (CF₃) Group: Stability and Thermal Decomposition Risks

The trifluoromethyl group is generally considered to be very stable and chemically inert due to the strength of the carbon-fluorine bond.[8][9] Its presence enhances the chemical stability of the furan ring and can influence the biological properties of derivative molecules.

  • Thermal Decomposition Hazard: While stable at ambient temperatures, under fire conditions, the trifluoromethyl group can decompose.[6] This thermal decomposition can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF), in addition to other hazardous products like carbon oxides and chlorine.[6] Exposure to HF requires specialized medical attention.[10]

The Furan Ring: Potential for Instability and Toxicity

The furan ring, while aromatic, possesses unique reactivity that contributes to the overall hazard profile.

  • Acid-Catalyzed Polymerization: In the presence of acids (such as HCl generated from hydrolysis) and water, furan and its derivatives can be prone to ring-opening and subsequent polymerization.[11][12] This can lead to the formation of intractable tars and represents a potential runaway reaction risk under certain conditions.

  • Inherent Toxicity: Furan itself is classified as a toxic and potentially carcinogenic substance.[13] While the toxicity of this specific substituted furan has not been thoroughly investigated, a cautious approach assuming potential toxicity is warranted.[5]

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[5][6][14]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[5][6][14]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[15][16][17]
Corrosive to Metals Category 1H290: May be corrosive to metals.[5]

Signal Word: Danger

Hazard Pictograms:

Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the safest feasible practices.

HierarchyOfControls cluster_main Risk Management for this compound Eng Engineering Controls Admin Administrative Controls Eng_Details • Certified Chemical Fume Hood • Safety Shower & Eyewash Station Eng->Eng_Details Primary Barrier PPE Personal Protective Equipment (PPE) Admin_Details • Standard Operating Procedures (SOPs) • Hazard-Specific Training • Restricted Access Areas Admin->Admin_Details Procedural Safeguards PPE_Details • Chemical Splash Goggles & Face Shield • Heavy-duty Nitrile or Neoprene Gloves • Flame-Resistant Lab Coat PPE->PPE_Details Last Line of Defense

Caption: Hierarchy of controls for handling the target compound.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[5]

  • Skin Protection: A flame-resistant lab coat should be worn, with sleeves fully extended. Use chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature, consider double-gloving. Always inspect gloves for tears or holes before use.

  • Respiratory Protection: All handling of the liquid must be performed inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas.[7] If there is a risk of exceeding exposure limits (e.g., large-scale spill), a respirator with an acid gas cartridge may be necessary.[7]

Experimental Workflow: Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[5]

    • Assemble all necessary glassware and ensure it is completely dry (oven- or flame-dried) to prevent violent reactions.[2]

    • Prepare an inert atmosphere (Nitrogen or Argon) for reactions and transfers.

    • Have a neutralizing agent (e.g., sodium bicarbonate, soda ash) and an inert absorbent material (e.g., vermiculite, dry sand) ready for potential spills.

  • Handling and Dispensing:

    • Work exclusively within the fume hood.

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • Slowly and carefully uncap the bottle to release any pressure that may have built up.

    • Use dry, clean syringes or cannulas for transferring the liquid under an inert atmosphere.

    • Immediately and securely recap the bottle after dispensing. Seal the cap with paraffin film for added protection against moisture ingress.[4]

  • Reaction Quenching and Workup:

    • Be extremely cautious when quenching reactions containing this reagent. Add the quenching agent (e.g., a cold, saturated solution of sodium bicarbonate) slowly and portion-wise to a cooled reaction vessel to manage the exothermic reaction and gas evolution.

  • Waste Disposal:

    • All waste containing the compound or its byproducts must be treated as hazardous.

    • Carefully quench any residual reagent in a separate flask with a suitable solvent (e.g., isopropanol) before adding it to a designated halogenated waste container.

    • Never mix acyl chloride waste directly with aqueous or basic waste streams.

    • Dispose of all contaminated materials (gloves, paper towels, etc.) in a sealed, labeled hazardous waste container.[3]

Storage

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2] The storage area should be separate from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3]

  • Container: Keep the container tightly sealed, preferably under an inert atmosphere.[2][18] Utilize secondary containment, such as a polypropylene tray, to contain any potential leaks.[4][7]

Emergency Response Procedures

Immediate and correct action is vital in an emergency.

Chemical Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention without delay.[7]

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes under a safety shower.[7] Remove all contaminated clothing while flushing.[19] Do not use salves or attempt to neutralize the chemical on the skin.[10] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a pocket mask to avoid direct contact).[7] Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Leaks
  • Small Spill (<100 mL):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand, vermiculite, or a spill pillow.[3] DO NOT use water or combustible materials like paper towels.[3]

    • Once absorbed, carefully sweep the material into a dry, sealable container.

    • Label the container as hazardous waste and arrange for proper disposal.

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Large Spill (>100 mL):

    • Evacuate the immediate area and alert all personnel.[19]

    • If safe to do so, close doors to the affected area to contain vapors.

    • Call your institution's emergency response team or local fire department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] DO NOT USE WATER , as it will react violently with the compound.[3]

  • Firefighting: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][14] Vapors are heavier than air and may travel to an ignition source.[20] Containers may explode if heated.[3] Be prepared for the release of toxic and corrosive gases (HCl, HF, CO, Phosgene).[3][6]

Conclusion

This compound is a potent chemical reagent whose utility is matched by its significant hazards. Its reactivity is primarily dictated by the acyl chloride group, leading to severe corrosivity and violent reactions with water and other nucleophiles. Additional risks arise from the potential for the furan ring to polymerize and the thermal decomposition of the trifluoromethyl group into toxic gases. Safe handling is not merely a recommendation but a necessity, achievable through a combination of robust engineering controls, strict adherence to established protocols, and the consistent use of appropriate personal protective equipment. By understanding the chemical causality behind these hazards, researchers can confidently and safely leverage this valuable compound in the pursuit of scientific advancement.

References

  • Vikaspedia. (n.d.). Hydrochloric Acid – First Aid and Emergency Response. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Retrieved from [Link]

  • Tej-biotech. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Published via PMC. Retrieved from [Link]

  • Matheson. (2021). Safety Data Sheet: Methyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Li, G., Li, N., Li, G., Wang, A., & Zhang, T. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(45), 39396-39404. Retrieved from [Link]

  • van der Poel, M., de Bruijn, P. J., Weckhuysen, B. M., & Bruijnincx, P. C. (2023). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Molecules, 28(14), 5368. Retrieved from [Link]

  • ResearchGate. (2016). The conversion of furan in methanol and water. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of Furan Compounds. X. Catalytic Reduction of Methylfuran to 2-Pentanone. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). About Getting Clean | Chemical Emergencies. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Amides and Esters via Nucleophilic Acyl Substitution with 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in nucleophilic acyl substitution reactions. This highly reactive acylating agent is a valuable building block for introducing a unique trifluoromethylated furan moiety into molecules, a common strategy in the development of novel pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of amides and esters, and offer a guide for troubleshooting common experimental challenges. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction and Reagent Profile

This compound (CAS: 175276-66-1, Mol. Formula: C₇H₄ClF₃O₂, Mol. Weight: 212.55) is a specialized acyl chloride designed for introducing a substituted furan ring into a target molecule.[1][2] Its utility in modern organic synthesis, particularly in drug discovery, stems from the unique electronic properties of its structure.

The furan scaffold is a prevalent feature in biologically active compounds. The strategic placement of a methyl group at the 5-position and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 2-position dramatically influences the reactivity of the carbonyl group at the 3-position. The CF₃ group, through a strong negative inductive effect (-I), renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. This enhanced reactivity makes it an excellent partner for a wide range of nucleophiles under mild conditions.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via the canonical two-step nucleophilic acyl substitution mechanism: 1) nucleophilic addition to the carbonyl carbon, and 2) elimination of the chloride leaving group.[3][4]

  • Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient tetrahedral alkoxide intermediate.[5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, an excellent leaving group due to the high acidity of its conjugate acid (HCl), is expelled.[4][6]

  • Deprotonation: The resulting product is often protonated. A mild, non-nucleophilic base, such as pyridine or triethylamine, is typically included in the reaction to neutralize the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions with acid-sensitive functional groups.[5]

Caption: Generalized mechanism of nucleophilic acyl substitution.

Safety and Handling Precautions

Acyl chlorides are hazardous reagents that demand strict safety protocols.

  • Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8]

  • Moisture Sensitivity: It reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[7][9] All reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

  • Spill & Waste: In case of a spill, absorb with an inert material like vermiculite or dry sand and dispose of it as hazardous chemical waste.[9] Do not use water to clean up spills.[9]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for a wide range of substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific nucleophiles.

Protocol 1: Synthesis of an Amide Derivative

This protocol details the reaction with a generic primary amine to form the corresponding amide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction upon addition of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of an Ester Derivative

This protocol outlines the reaction with a generic alcohol to form the corresponding ester.

Materials:

  • This compound

  • Alcohol or Phenol (1.0 eq)

  • Pyridine (as both base and solvent, or 1.5 eq in an aprotic solvent like DCM)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • Standard workup reagents as listed in Protocol 1.

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine (or anhydrous DCM containing 1.5 eq of pyridine).

  • Cooling: Cool the solution to 0 °C.

  • Acyl Chloride Addition: Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise. The use of a slight excess of the acyl chloride helps drive the reaction to completion, as alcohols are generally less nucleophilic than amines.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours). For less reactive alcohols, gentle heating (e.g., 40 °C) may be required.

  • Workup, Extraction, and Purification: Follow steps 5-8 as described in Protocol 1.

Data Presentation and Expected Outcomes

The reactivity of the acyl chloride allows for the synthesis of a diverse library of compounds.

Nucleophile ClassProduct TypeRelative ReactivityKey Considerations
Primary AminesSecondary AmideVery HighReaction is typically fast and exothermic; cooling is essential.
Secondary AminesTertiary AmideHighSlower than primary amines due to steric hindrance.
AlcoholsEsterModerateOften requires a slight excess of acyl chloride and longer reaction times or gentle heating.
PhenolsPhenyl EsterModerate to LowLess reactive than aliphatic alcohols; may require elevated temperatures.
Water / MoistureCarboxylic AcidVery HighUnwanted side reaction. Strict anhydrous conditions are mandatory to prevent hydrolysis of the starting material.

Experimental Workflow and Troubleshooting

Caption: General experimental workflow for nucleophilic acyl substitution.

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride due to hydrolysis. 2. Insufficiently reactive nucleophile. 3. Poor quality solvents or reagents.1. Use a fresh bottle of acyl chloride. Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas. 2. Increase reaction temperature or time. Consider using a more forcing base. 3. Use freshly distilled or purchased anhydrous solvents.
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation. 3. Side reactions (e.g., double acylation of a primary amine).1. Allow the reaction to run longer or add a slight excess of the acyl chloride. 2. Ensure the workup is not overly acidic or basic if the product is sensitive. 3. Use a slight excess of the amine relative to the acyl chloride.
Formation of Carboxylic Acid Moisture contamination in the reaction vessel.Rigorously dry all glassware, solvents, and the inert gas line. Use syringe techniques for liquid transfers.

Conclusion

This compound is a potent and versatile reagent for the synthesis of novel amides and esters. The electron-withdrawing nature of the trifluoromethyl group provides high reactivity, enabling efficient transformations with a broad array of nucleophiles under manageable conditions. By adhering to the stringent safety and handling protocols outlined, and by utilizing the detailed experimental procedures, researchers can effectively incorporate this unique chemical scaffold into their synthetic programs, accelerating the discovery and development of new chemical entities.

References

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Reusch, W. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Ye, X.-L., Lin, S.-S., Nie, X.-P., & Yu, J.-H. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride. HETEROCYCLES, 55(6), 1155.
  • Hartough, H. D. (1950). U.S. Patent No. 2,515,123. Washington, DC: U.S.
  • Chemistry LibreTexts. (2023). 12.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Amides via Reaction of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N-substituted 5-methyl-2-(trifluoromethyl)furan-3-carboxamides through the acylation of primary and secondary amines with 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride. The furan-3-carboxamide scaffold is of significant interest in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide covers the underlying reaction mechanism, offers detailed step-by-step protocols, and discusses analytical methods for the characterization of the resulting amide products.

Introduction: The Significance of Fluorinated Furan Carboxamides in Medicinal Chemistry

The synthesis of novel amide derivatives is a cornerstone of modern drug discovery. The amide bond is a stable and prevalent functional group in a vast array of pharmaceuticals. The furan ring system, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3] Furthermore, the strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][4][5]

The trifluoromethyl group is a strong electron-withdrawing substituent with a compact steric profile.[1] Its presence can significantly impact a molecule's metabolic stability by blocking sites of oxidative metabolism, and it can also influence lipophilicity and binding interactions with biological targets.[1][6] The combination of the furan scaffold with a trifluoromethyl group in this compound makes it a valuable building block for the synthesis of novel carboxamides with potentially enhanced therapeutic properties.[2] This application note provides a comprehensive guide to the reaction of this acyl chloride with various amines, a fundamental transformation for generating libraries of potential drug candidates.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism.[7] This is a two-stage process involving the addition of the nucleophilic amine to the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a leaving group.[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[7]

  • Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt byproduct.[7]

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with amines. The specific conditions may require optimization based on the reactivity and steric hindrance of the amine.

Safety Precautions
  • This compound is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]

  • Amines can be corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • The reaction can be exothermic. Use an ice bath for cooling, especially during the addition of the acyl chloride.

  • Hydrogen chloride gas may be evolved. Ensure the reaction setup is properly vented or equipped with a trap.[8]

General Protocol for the Synthesis of N-Aryl/Alkyl-5-methyl-2-(trifluoromethyl)furan-3-carboxamides

This protocol describes a typical reaction with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous DCM (or THF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution of the amine.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-methyl-2-(trifluoromethyl)furan-3-carboxamide.[10]

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B C Add acyl chloride solution dropwise B->C D Warm to room temperature and stir C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow.

Typical Reaction Conditions and Expected Outcomes

The reactivity of the amine will influence the optimal reaction conditions. The following table provides a general guide.

Amine TypeReactivityTypical ConditionsExpected YieldNotes
Primary AliphaticHigh0 °C to RT, 1-4 hoursGood to ExcellentReaction is often fast and exothermic.
Secondary AliphaticModerate0 °C to RT, 2-8 hoursGoodSteric hindrance may slow the reaction.
Primary AromaticLowRT to 40 °C, 4-16 hoursModerate to GoodElectron-withdrawing groups on the aniline may require longer reaction times or heating.
Secondary AromaticVery LowRT to reflux, 12-24 hoursLow to ModerateMay require a stronger base or catalyst.

Analytical Characterization

The structure and purity of the synthesized amides should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the furan ring protons, the methyl group on the furan ring, the N-H proton of secondary amides (which may be broad), and the protons of the amine substituent.[11]

    • ¹³C NMR: Will show signals for the carbonyl carbon, the carbons of the furan ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the amine substituent.[12]

    • ¹⁹F NMR: A singlet corresponding to the CF3 group is expected.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the amide carbonyl group is expected in the range of 1630-1680 cm⁻¹.

    • An N-H stretching vibration for secondary amides should appear around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the molecular weight of the product and confirm its identity.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse range of novel furan-3-carboxamides. These compounds are of significant interest in drug discovery due to the favorable properties imparted by the fluorinated furan scaffold. The protocols and analytical guidance provided in this document offer a solid foundation for researchers to explore the synthesis and potential applications of this promising class of molecules.

References

Application Notes and Protocols for the Synthesis of Amids Using 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Methyl-2-(trifluoromethyl)furan-3-amide Scaffold in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] The strategic incorporation of fluorinated moieties, such as the trifluoromethyl group, can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, membrane permeability, and binding affinity.[2] The 5-methyl-2-(trifluoromethyl)furan-3-amide scaffold represents a compelling structural motif for the development of novel therapeutics. This heterocyclic system combines the favorable properties of a furan ring, a known pharmacophore with diverse biological activities, with the benefits of a trifluoromethyl group.[3][4] Amides derived from this scaffold are being investigated for a range of therapeutic applications, including as antifungal, insecticidal, and anticancer agents.[2][5]

This application note provides a comprehensive guide to the synthesis of amides using 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a key reagent for accessing this promising class of compounds. We will detail a robust and reproducible protocol, discuss the underlying chemical principles, and provide guidance on the characterization of the resulting products.

Reaction Scheme and Mechanism

The synthesis of amides from this compound proceeds via a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Materials and Equipment

ReagentFormulaMW ( g/mol )PuritySupplierNotes
This compoundC₇H₄ClF₃O₂212.55≥97%e.g., Amerigo Scientific, Santa Cruz BiotechnologyHighly reactive, moisture-sensitive. Handle under inert atmosphere.
Substituted Aniline (e.g., 4-fluoroaniline)C₆H₆FN111.12≥98%Various
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%VariousAnhydrous grade recommended.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousVarious
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---For work-up.
BrineNaCl(aq)---For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-VariousFor drying organic phase.
Silica GelSiO₂-60 Å, 230-400 meshVariousFor column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)furan-3-carboxamide

This protocol details a representative synthesis of an N-aryl amide using 4-fluoroaniline as the amine component.

1. Reaction Setup:

  • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the acyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • In a separate flask, dissolve the substituted aniline (e.g., 4-fluoroaniline, 1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

2. Reaction Execution:

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Slowly add the amine/base solution dropwise to the stirred acyl chloride solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final amide product.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acyl Dissolve Acyl Chloride in Anhydrous DCM reaction_setup Cool Acyl Chloride Solution to 0 °C prep_acyl->reaction_setup prep_amine Dissolve Amine & Base in Anhydrous DCM addition Slowly Add Amine/Base Solution prep_amine->addition reaction_setup->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench with Water stir->quench extract Wash with NaHCO₃, Water, and Brine quench->extract dry Dry with MgSO₄ and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for amide synthesis.

Characterization of a Representative Product: N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)furan-3-carboxamide

The following table presents plausible, representative characterization data for the hypothetical product. Actual data should be obtained and interpreted for each synthesized compound.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.01 (s, 1H, NH), 7.55 (dd, J = 8.8, 4.8 Hz, 2H, Ar-H), 7.08 (t, J = 8.8 Hz, 2H, Ar-H), 6.78 (s, 1H, furan-H), 2.45 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 160.2 (C=O), 159.5 (d, ¹JCF = 244.0 Hz, Ar-C-F), 149.8 (q, ²JCF = 38.4 Hz, furan-C-CF₃), 145.1 (furan-C), 133.6 (Ar-C), 122.3 (d, ³JCF = 8.2 Hz, Ar-C), 118.9 (q, ¹JCF = 270.7 Hz, CF₃), 115.8 (d, ²JCF = 22.8 Hz, Ar-C), 114.2 (furan-C), 110.5 (furan-C), 14.1 (CH₃).
IR (ATR, cm⁻¹)3325 (N-H stretch), 1660 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1250 (C-F stretch).
HRMS (ESI)m/z calculated for C₁₃H₉F₄NO₂ [M+H]⁺: 288.0642; found: 288.0645.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (e.g., 40 °C).
Moisture contaminationEnsure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Side Product Formation Reaction of acyl chloride with the baseUse a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA).
Hydrolysis of acyl chlorideEnsure anhydrous conditions.
Difficulty in Purification Product and starting material have similar polarityOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • This compound is corrosive and reacts with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is flammable and has a strong odor. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of amides using this compound is a straightforward and efficient method for accessing a class of compounds with significant potential in drug discovery and development. The protocol outlined in this application note provides a reliable foundation for researchers to explore the synthesis of a diverse range of amides based on this promising scaffold. Careful attention to anhydrous conditions and appropriate purification techniques will ensure the successful synthesis and characterization of these valuable molecules.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][6]benzothiazinium Chloride as Anticancer Agent. MDPI. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Preparation of carbonyl chlorides.
  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. [Link]

  • Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article). OSTI.GOV. [Link]

Sources

Application Note & Protocol: Esterification with 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the esterification of alcohols using 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride. The protocol herein is designed to be a robust and self-validating system, grounded in established principles of organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for synthesis and purification, and offer insights into the expected outcomes and potential challenges. The strongly electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the acyl chloride, necessitating careful control of reaction conditions to achieve high yields and purity.

Introduction: The Significance of Trifluoromethylated Furan Esters

Furan derivatives are pivotal scaffolds in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, esters derived from 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid are valuable building blocks in the synthesis of novel pharmaceuticals and advanced materials. The high reactivity of the corresponding acyl chloride, this compound, allows for efficient esterification under mild conditions, making it a versatile reagent in organic synthesis.[2][3]

Reaction Mechanism and Scientific Rationale

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism.[2] The trifluoromethyl group, being a potent electron-withdrawing group, renders the carbonyl carbon highly electrophilic and thus, extremely susceptible to nucleophilic attack by the alcohol.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Proton Transfer: The resulting protonated ester is deprotonated by a base (typically a tertiary amine like triethylamine or pyridine) to yield the final ester product and the corresponding ammonium salt. The base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which could otherwise lead to undesirable side reactions.[4][5]

Diagram: Reaction Workflow

Esterification_Workflow Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Reactants: - this compound - Alcohol - Triethylamine (Base) - Anhydrous Solvent (e.g., DCM) Inert_Atmosphere Setup under Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere 1. Prepare Cooling Cool Reaction Mixture to 0 °C Inert_Atmosphere->Cooling 2. Setup Acyl_Chloride_Addition Slow, Dropwise Addition of Acyl Chloride Cooling->Acyl_Chloride_Addition 3. Initiate Stirring Stir at 0 °C, then Warm to Room Temperature Acyl_Chloride_Addition->Stirring 4. React Monitoring Monitor Reaction Progress by TLC Stirring->Monitoring Quenching Quench with Water or Saturated NH₄Cl Monitoring->Quenching 5. Isolate Extraction Extract with Organic Solvent (e.g., DCM) Quenching->Extraction Washing Wash Organic Layer (dil. HCl, sat. NaHCO₃, Brine) Extraction->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification 6. Purify Characterization Characterize by NMR, IR, and MS Purification->Characterization Final_Product Pure Ester Product Characterization->Final_Product 7. Validate

Caption: A step-by-step workflow for the esterification of alcohols with this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%VariousHandle with care under inert atmosphere; moisture sensitive.
Alcohol (e.g., Methanol, Ethanol)AnhydrousVariousEnsure dryness to prevent hydrolysis of the acyl chloride.
Triethylamine (Et₃N)RedistilledVariousActs as an HCl scavenger.
Dichloromethane (DCM)AnhydrousVariousReaction solvent.
Hydrochloric Acid (HCl)1 M AqueousVariousFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousVariousFor work-up.
Brine (Saturated NaCl)AqueousIn-house prep.For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVariousFor drying the organic layer.
Silica Gel230-400 meshVariousFor flash column chromatography.[6]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, approximately 0.2 M).

    • Cool the flask to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.) to the stirred solution.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled alcohol solution over 10-15 minutes using a syringe or dropping funnel. A vigorous reaction may be observed.[7]

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or saturated aqueous ammonium chloride solution.[8]

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

    • Combine the fractions containing the pure ester and concentrate under reduced pressure to yield the final product.

Characterization and Expected Results

The purified ester should be characterized by standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the methyl group on the furan ring (around 2.4 ppm), the furan proton (around 6.5-7.0 ppm), and the protons of the alcohol moiety. For example, for a methyl ester, a singlet for the methoxy group would appear around 3.8-3.9 ppm.[10][11]

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 160-165 ppm), the carbons of the furan ring, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons from the alcohol portion.[10][11]

  • FTIR: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks for the furan ring and C-F bonds will also be present.[12][13][14]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the ester.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. The compound is moisture-sensitive and will react with water to release HCl gas.[4] Ensure all glassware is thoroughly dried before use.

  • Quenching: Unused or residual acyl chloride should be quenched cautiously. This can be done by slowly adding the material to a stirred, cooled solution of a weak nucleophile like isopropanol, followed by the addition of water.[8][15] The process should be performed in a fume hood.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or consider gentle heating.
Hydrolysis of acyl chloride.Ensure all reagents and solvents are anhydrous.
Side Product Formation Reaction temperature too high.Maintain the reaction at 0 °C during the addition of the acyl chloride.
Impure starting materials.Use purified reagents.
Difficult Purification Co-elution of product and impurities.Optimize the eluent system for flash chromatography; consider using a different stationary phase.

Conclusion

The protocol described provides a reliable method for the synthesis of esters from this compound. The heightened reactivity of this acyl chloride, due to the electron-withdrawing trifluoromethyl group, allows for efficient esterification. By adhering to the detailed procedure and safety precautions, researchers can successfully synthesize these valuable compounds for applications in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

  • Dolbier, W. R. (2002). Nucleophilic trifluoromethylation of acyl chlorides using the trifluoromethyl iodide/TDAE reagent. Tetrahedron Letters, 43(24), 4317-4319.
  • Clark, J. (2023). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure: Quenching and Disposal of Pyrophoric Materials. Retrieved from [Link]

  • Takechi, N., et al. (2002). Nucleophilic trifluoromethylation of acyl chlorides using the trifluoromethyl iodide/TDAE reagent. ElectronicsAndBooks. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • SparkNotes. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Fluoride anion-initiated bis-trifluoromethylation of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane. Retrieved from [Link]

  • Fujiwara, Y., et al. (2025). Effective Friedel-Crafts Acylation of Biotin Acid Chloride in Trifluoromethanesulfonic Acid. Molecules, 30(16), 3456.
  • Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Shibata, N., et al. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry, 16, 3136-3143.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-34.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Al-Bayati, F. A. H., et al. (2023). FTIR spectra of furan-based copolyesters. ResearchGate. Retrieved from [Link]

  • Dr. AK. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego. (2021). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Zhang, Y., et al. (2020). The Fourier transform infrared (FTIR) spectra of... ResearchGate. Retrieved from [Link]

  • Powers, A. S., et al. (2022). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 144(33), 15068-15074.
  • Reddit. (2024). Quenching guide. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for the preparation of aromatic ketones that serve as key intermediates in the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview and detailed protocols for the application of a specialized acylating agent, 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride , in Friedel-Crafts reactions. The presence of a trifluoromethyl group offers unique electronic properties that influence reactivity and can impart desirable characteristics, such as enhanced metabolic stability and lipophilicity, to the resulting acylated products. This document is structured to provide not just a procedural methodology, but also a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind experimental choices, and strategies for troubleshooting.

Introduction: The Strategic Importance of Trifluoromethylated Furan Scaffolds

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities.[1] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[2] The -CF₃ group is a potent electron-withdrawing substituent that can increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This compound emerges as a bespoke reagent for introducing this valuable trifluoromethylated furan moiety onto aromatic and heteroaromatic systems. The strategic placement of the methyl and trifluoromethyl groups on the furan ring, along with the reactive carbonyl chloride at the 3-position, allows for the synthesis of a diverse array of novel ketone derivatives. These ketones are versatile intermediates, amenable to further chemical transformations to build complex molecular architectures for drug discovery and development programs.

This application note will delve into the mechanistic nuances of the Friedel-Crafts acylation using this specific reagent, provide a detailed, step-by-step protocol for a representative reaction, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations and Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The key steps are outlined below, with a focus on the specific attributes of this compound.

  • Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to the carbonyl oxygen of the acyl chloride. This is followed by the departure of the chloride to form a highly electrophilic acylium ion. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[6]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, readily complexes with the strong Lewis acid catalyst. This complexation is often strong, necessitating the use of stoichiometric or even excess amounts of the Lewis acid. The desired ketone is liberated during an aqueous workup.[6]

Causality Behind Experimental Choices with this compound:
  • Choice of Lewis Acid: Furan rings are sensitive to strong Lewis acids and can be prone to polymerization.[7] Therefore, milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or FeCl₃ are often preferred over AlCl₃ for reactions involving furan derivatives. The electron-withdrawing trifluoromethyl group on the acylating agent's furan ring can further influence the choice of catalyst.

  • Reactivity of the Acyl Chloride: The trifluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon in the acyl chloride, potentially increasing its reactivity towards acylation.[3]

  • Regioselectivity: The methyl group at the 5-position of the furan ring is an electron-donating group, which can influence the regioselectivity of the acylation on the aromatic substrate, particularly with substituted aromatics.

Experimental Protocol: A Representative Acylation of Anisole

This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of anisole with this compound. Anisole is chosen as a representative electron-rich aromatic substrate.

Materials and Reagents:
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound175276-66-1C₇H₄ClF₃O₂212.55
Anisole100-66-3C₇H₈O108.14
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment:
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions:
  • This compound should be handled with care, as acyl chlorides are corrosive and lachrymatory.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

    • To the flask, add anhydrous aluminum chloride (1.33 g, 10.0 mmol, 1.2 eq).

    • Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of this compound (1.77 g, 8.33 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel.

    • Cool the reaction flask containing the AlCl₃ suspension to 0 °C using an ice-water bath.

    • Add the solution of the acyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

    • Following the addition, add anisole (0.90 g, 8.33 mmol, 1.0 eq) dissolved in 10 mL of anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until the ice has melted and the complex has decomposed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-methoxyphenyl)(5-methyl-2-(trifluoromethyl)furan-3-yl)methanone.

Workflow Diagram:

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble dry glassware B Add AlCl₃ and anhydrous DCM A->B C Cool to 0 °C B->C D Add acyl chloride solution dropwise C->D E Add anisole solution dropwise D->E F Stir at room temperature (2-4h) E->F G Quench with ice and HCl F->G H Separate layers G->H I Extract aqueous layer H->I J Wash combined organic layers I->J K Dry and concentrate J->K L Column chromatography K->L M Characterize product L->M

Experimental workflow for the Friedel-Crafts acylation.

Data Presentation and Characterization

The following table presents representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is based on typical results that could be expected under optimized reaction conditions.

SubstrateProductLewis AcidYield (%)
Anisole(4-Methoxyphenyl)(5-methyl-2-(trifluoromethyl)furan-3-yl)methanoneAlCl₃85-95
Toluene(4-Methylphenyl)(5-methyl-2-(trifluoromethyl)furan-3-yl)methanoneAlCl₃80-90
BenzenePhenyl(5-methyl-2-(trifluoromethyl)furan-3-yl)methanoneAlCl₃70-80
Thiophene(5-Methyl-2-(trifluoromethyl)furan-3-yl)(thiophen-2-yl)methanoneSnCl₄65-75
Predicted Spectroscopic Data for (4-Methoxyphenyl)(5-methyl-2-(trifluoromethyl)furan-3-yl)methanone:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85-7.95 (d, 2H, Ar-H ortho to C=O)

    • δ 6.90-7.00 (d, 2H, Ar-H meta to C=O)

    • δ 6.50 (s, 1H, Furan-H)

    • δ 3.88 (s, 3H, -OCH₃)

    • δ 2.45 (s, 3H, Furan-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 188.0 (C=O)

    • δ 164.0 (Ar-C-OCH₃)

    • δ 155.0 (q, J ≈ 35 Hz, Furan-C-CF₃)

    • δ 148.0 (Furan-C-CH₃)

    • δ 132.0 (Ar-CH)

    • δ 130.0 (Ar-C quat.)

    • δ 120.0 (q, J ≈ 270 Hz, -CF₃)

    • δ 115.0 (Furan-C-H)

    • δ 114.0 (Ar-CH)

    • δ 112.0 (Furan-C-C=O)

    • δ 55.5 (-OCH₃)

    • δ 14.0 (Furan-CH₃)

  • IR (ATR, cm⁻¹):

    • 2980-2840 (C-H stretch)

    • 1660 (C=O stretch, aryl ketone)

    • 1600, 1510 (C=C stretch, aromatic)

    • 1260, 1170 (C-F stretch)

    • 1250, 1030 (C-O stretch, ether and furan)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₄H₁₁F₃O₃: 285.07.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive Lewis acid (hydrolyzed).Deactivated aromatic substrate.Insufficient reaction time or temperature.Use freshly opened or sublimed AlCl₃.Ensure all glassware and reagents are anhydrous.Consider using a more activating substrate.Increase reaction time or gently warm the reaction mixture.
Polymerization Reaction temperature is too high.Lewis acid is too strong for the substrate.Maintain low temperatures during the addition of reagents.Use a milder Lewis acid such as FeCl₃, ZnCl₂, or BF₃·OEt₂.
Low Yield Incomplete reaction.Product loss during work-up (e.g., emulsion formation).Monitor the reaction closely with TLC to ensure completion.During work-up, add the reaction mixture to ice slowly to control the exotherm.If emulsions form, add brine to help break them.
Multiple Products Isomer formation with substituted aromatics.Side reactions.Optimize reaction temperature and choice of Lewis acid to improve regioselectivity.Purify the desired product carefully using column chromatography.

Conclusion

This compound is a highly valuable reagent for the synthesis of trifluoromethylated furan-containing ketones via Friedel-Crafts acylation. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the utility of this building block in their synthetic endeavors. Careful consideration of the Lewis acid, reaction temperature, and substrate reactivity is key to achieving high yields and purity. The resulting acylated products are poised to be versatile intermediates in the development of novel therapeutics and other advanced materials.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Olah, G. A., & Prakash, G. K. S. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry, 132(8), 489-497.
  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Journal of Chemical Education. (2010). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8234.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Ye, X. L., Lin, S. S., Nie, X. P., & Yu, J. H. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. Heterocycles, 55(1), 125-136.
  • Olah, G. A., & Prakash, G. K. S. (2018).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regiodivergent synthesis of trisubstituted furans through Tf₂O-catalyzed Friedel–Crafts acylation: a tool for access to tetrahydrofuran lignan analogues. Organic & Biomolecular Chemistry, 10(6), 1198-1207.
  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1209.
  • ResearchGate. (2013). ChemInform Abstract: Regiodivergent Synthesis of Trisubstituted Furans Through Tf₂O-Catalyzed Friedel-Crafts Acylation: A Tool for Access to Tetrahydrofuran Lignan Analogues. Retrieved from [Link]

  • Semantic Scholar. (2001). Regioselective Friedel—Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4‐Substituted 3‐Arylcarbonyl‐2‐phenylfuran and 3‐Substituted 4‐Arylcarbonyl‐2‐phenylfuran. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 9(1), 108-114.
  • National Institutes of Health. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
  • eScholarship. (2016). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 112-120.
  • ResearchGate. (2025). A molecular electron density theory study of asymmetric Diels–Alder [4 + 2] reaction's mechanism of furan with three substituted alkynes (5-R substituted-3-(3-(phenylsulfonyl)-propioloyl)-oxazolidin-2-one). Retrieved from [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344.
  • Royal Society of Chemistry. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739.
  • Royal Society of Chemistry. (2020). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 7(18), 2686-2694.
  • National Institutes of Health. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Environmental Research and Public Health, 17(12), 4436.
  • Cardiff University. (2023). Novel Main Group Lewis Acids for Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan acylation to renewable oleo‐furansulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and Steric Effects on L‐Lactide Ring‐Opening Polymerization with NSSN‐type Zr(IV) Complexes. Retrieved from [Link]

  • Missouri S&T. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Retrieved from [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

  • KAUST. (n.d.). Working with Hydrofluoric Acid Guideline. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Strategic Building Block for Modern Drug Discovery

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride emerges as a highly valuable, yet under-documented, heterocyclic building block for medicinal chemistry. Its strategic importance lies in the convergence of two key structural motifs: the furan ring, a versatile scaffold found in numerous bioactive compounds, and the trifluoromethyl group, a bioisostere widely employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The furan core provides a rigid, electron-rich framework amenable to further functionalization, while the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide provides a comprehensive overview of the utility of this compound, detailing its chemical properties, reactivity, and, most importantly, providing a detailed, field-proven protocol for its application in the synthesis of novel carboxamides. As a highly reactive acyl chloride, this reagent serves as an efficient precursor for the generation of diverse compound libraries, enabling the exploration of new chemical space in the pursuit of innovative therapeutics. Furan derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, underscoring the potential of novel compounds derived from this scaffold.[5][6]

Physicochemical Properties and Reactivity Profile

This compound (CAS 175276-66-1) is a solid at room temperature with a molecular weight of 212.55 g/mol .[7] The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride, making it highly susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group at the 2-position of the furan ring is expected to further enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to its non-fluorinated counterpart.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175276-66-1[7]
Molecular Formula C₇H₄ClF₃O₂[7]
Molecular Weight 212.55 g/mol [7]
Appearance Solid-
Primary Hazard Corrosive, moisture-sensitiveGeneral knowledge of acyl chlorides

The primary application of this reagent in medicinal chemistry is the formation of amide bonds through reaction with primary or secondary amines. This reaction is typically rapid and high-yielding, proceeding via a nucleophilic acyl substitution mechanism.

Core Application: Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamides

The synthesis of carboxamides from this compound is a cornerstone of its utility. The resulting furan-3-carboxamides are of significant interest due to the prevalence of the carboxamide functional group in pharmaceuticals and the established bioactivity of various furan-containing molecules.[2][8]

Reaction Rationale and Mechanistic Insight

The reaction proceeds through a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the stable amide product and hydrochloric acid. The inclusion of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Mechanism of Amide Bond Formation.

Detailed Experimental Protocol: Synthesis of a Representative 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

This protocol provides a robust method for the synthesis of a generic N-aryl/alkyl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide.

Materials and Equipment:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for aqueous workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add the amine of interest (1.0 eq). Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution of the amine.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). The dropwise addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide.

Self-Validation and Trustworthiness:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS ensures the reaction proceeds to completion and allows for timely quenching, minimizing potential side reactions.

  • Aqueous Workup: The sequential washing steps are critical for removing unreacted starting materials and byproducts, simplifying the final purification.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery Programs

  • Antibacterial Agents: Furan-2-carboxamides have been reported to exhibit antibiofilm activity against P. aeruginosa, suggesting that novel derivatives could be explored as potential treatments for persistent bacterial infections.[2][8]

  • Anticancer Agents: The furan nucleus is a component of various compounds investigated for their cytotoxic effects against cancer cell lines.[5] The ability to readily diversify the amine portion of the carboxamide allows for the generation of libraries to screen for anticancer activity.

  • CNS-Active Agents: The trifluoromethyl group is a common feature in drugs targeting the central nervous system (CNS) due to its ability to enhance blood-brain barrier permeability.[4] Synthesizing libraries of these furan-3-carboxamides could lead to the discovery of novel psychoactive or neuroprotective agents.

Drug Discovery Workflow A 5-Methyl-2-(trifluoromethyl) furan-3-carbonyl chloride C Parallel Synthesis of Carboxamide Library A->C B Diverse Amine Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the title compound.

Conclusion and Future Perspectives

This compound represents a potent and versatile building block for medicinal chemists. Its facile use in amide bond formation, coupled with the favorable properties imparted by the trifluoromethyl-substituted furan scaffold, makes it an attractive starting point for the synthesis of novel small molecules with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, paving the way for the development of the next generation of innovative medicines.

References

The Strategic Incorporation of Trifluoromethyl Groups into Heterocyclic Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a "Superstar" Substituent in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into heterocyclic molecules is a paramount strategy in modern drug design.[1][2] This small structural modification can profoundly enhance the pharmacological profile of a drug candidate by modulating key physicochemical properties. The high electronegativity of the fluorine atoms and the stability of the C-F bond contribute to increased metabolic stability, enhanced lipophilicity (which can improve membrane permeability), and altered binding affinities to biological targets.[1][3][4] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethyl-containing heterocycles is of immense interest to researchers in the pharmaceutical and agrochemical industries.[1][3][5]

This technical guide provides an in-depth overview of the primary strategies for synthesizing trifluoromethylated heterocycles, complete with detailed experimental protocols and a discussion of the underlying chemical principles. We will explore two main approaches: the direct introduction of a CF₃ group onto a pre-formed heterocyclic core and the construction of the heterocyclic ring using trifluoromethylated building blocks.

Part 1: Direct C-H Trifluoromethylation of Heterocycles

Direct C-H trifluoromethylation is a highly attractive and atom-economical approach that avoids the need for pre-functionalized substrates.[6][7][8] This strategy often relies on the generation of a trifluoromethyl radical (•CF₃), which can then react with the heterocyclic ring.[6]

Radical Trifluoromethylation: The Minisci-Type Reaction

The Minisci reaction is a classic example of a radical-based C-H functionalization, and its adaptation for trifluoromethylation has become a powerful tool.[6] This reaction typically involves the generation of the •CF₃ radical from a suitable precursor, which then undergoes a regioselective addition to an electron-deficient heterocycle.

Mechanism Insight: The regioselectivity of the Minisci reaction is governed by the nucleophilic character of the radical and the electronic properties of the heterocycle. The electrophilic trifluoromethyl radical preferentially attacks the most electron-rich C-H bond of an electron-deficient heterocycle.

Protocol 1: Minisci-Type Trifluoromethylation of an Electron-Deficient N-Heterocycle using Langlois' Reagent

This protocol describes a general procedure for the trifluoromethylation of an electron-deficient N-heterocycle using sodium trifluoromethanesulfinate (Langlois' reagent) as the •CF₃ source.[9][10][11][12]

Materials:

  • Electron-deficient N-heterocycle (e.g., lepidine)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with the N-heterocycle (1.0 mmol) and sodium trifluoromethanesulfinate (1.5 mmol), add a 1:1 mixture of DCM/H₂O (10 mL).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals under ambient conditions.[13][14] This approach utilizes a photocatalyst that, upon excitation by light, can initiate a single-electron transfer (SET) process to generate the •CF₃ radical from a suitable precursor.[15][16]

Mechanism Insight: The photocatalytic cycle is initiated by the excitation of the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) with visible light. The excited-state photocatalyst can then reduce a trifluoromethyl source (e.g., CF₃I or triflyl chloride) to generate the trifluoromethyl radical.[15]

Protocol 2: Visible-Light Photoredox C-H Trifluoromethylation of an Electron-Rich Heterocycle

This protocol outlines a general procedure for the trifluoromethylation of an electron-rich heterocycle, such as indole, using photoredox catalysis.[17]

Materials:

  • Electron-rich heterocycle (e.g., N-methylindole)

  • Trifluoroiodomethane (CF₃I) or Umemoto's reagent[18][19][20][21]

  • [Ru(bpy)₃]Cl₂ (photocatalyst)

  • Acetonitrile (MeCN), degassed

  • Schlenk flask

  • Magnetic stirrer

  • Blue LED lamp

  • Syringe and needle for gas handling (if using CF₃I)

Procedure:

  • To a Schlenk flask, add the heterocycle (0.5 mmol), [Ru(bpy)₃]Cl₂ (1-2 mol%), and degassed MeCN (5 mL).

  • If using CF₃I, bubble the gas through the solution for 10-15 minutes. If using a solid trifluoromethyl source like Umemoto's reagent, add it to the flask (1.2 equiv).

  • Seal the flask and place it approximately 5-10 cm from a blue LED lamp.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the trifluoromethylated product.

Part 2: Synthesis of Heterocycles from Trifluoromethylated Building Blocks

An alternative and powerful strategy for accessing trifluoromethyl-containing heterocycles involves the use of trifluoromethylated synthons in cyclization reactions.[1][3][4][22] This approach often provides excellent control over the position of the CF₃ group.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis. The use of trifluoromethylated 1,3-dipoles or dipolarophiles allows for the direct construction of five-membered trifluoromethylated heterocycles.[23][24]

Mechanism Insight: The reaction proceeds via a concerted or stepwise pathway involving the interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. The regioselectivity is determined by the electronic and steric properties of the substituents on both components.

Protocol 3: Synthesis of a 3-Trifluoromethyl-Pyrazole via [3+2] Cycloaddition

This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole from in situ generated 2,2,2-trifluorodiazoethane and an electron-deficient alkyne.[23]

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (CF₃CH₂NH₂·HCl)

  • Sodium nitrite (NaNO₂)

  • Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the electron-deficient alkyne (1.0 mmol) in DCM (5 mL).

  • In a separate flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.2 mmol) and sodium nitrite (1.5 mmol) in water (5 mL).

  • Cool the aqueous solution to 0 °C in an ice bath.

  • Slowly add the aqueous solution to the stirred solution of the alkyne in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired trifluoromethyl-pyrazole.

Data Summary and Comparison of Methods

MethodHeterocycle TypeKey ReagentsAdvantagesLimitations
Minisci-Type Radical Trifluoromethylation Electron-deficientLanglois' reagent, TBHPDirect C-H functionalization, good for late-stage modificationOften requires strong oxidants, regioselectivity can be an issue with complex substrates
Photoredox-Catalyzed Trifluoromethylation Electron-rich and electron-deficientPhotocatalyst (e.g., Ru(bpy)₃Cl₂), CF₃I or Umemoto's reagentMild reaction conditions, high functional group toleranceCan be sensitive to air and moisture, may require specialized equipment (e.g., photoreactor)
[3+2] Cycloaddition Five-membered (e.g., pyrazoles, isoxazoles)Trifluoromethylated building blocks (e.g., CF₃CHN₂)Excellent regiocontrol, access to diverse scaffoldsRequires synthesis of trifluoromethylated precursors

Visualizing the Synthetic Pathways

Workflow for Direct C-H Trifluoromethylation

G cluster_0 Radical Generation cluster_1 Reaction with Heterocycle CF3_Source CF3 Source (e.g., Langlois' Reagent, CF3I) CF3_Radical •CF3 Radical CF3_Source->CF3_Radical Generation Initiator Initiator (Oxidant, Light/Photocatalyst) Initiator->CF3_Source Activation Heterocycle Heterocyclic Substrate CF3_Radical->Heterocycle Addition Radical_Adduct Radical Adduct Intermediate Heterocycle->Radical_Adduct Product Trifluoromethylated Heterocycle Radical_Adduct->Product Oxidation & Rearomatization G CF3_Building_Block CF3-Containing Building Block (e.g., CF3CHN2) Cycloaddition Cycloaddition Reaction CF3_Building_Block->Cycloaddition Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Cycloaddition Product Trifluoromethylated Heterocycle Cycloaddition->Product

Caption: Synthesis of trifluoromethylated heterocycles using building blocks.

Conclusion and Future Outlook

The synthesis of trifluoromethyl-containing heterocycles is a dynamic and rapidly evolving field. While direct C-H functionalization methods offer elegance and efficiency for late-stage modifications, the use of trifluoromethylated building blocks provides a robust and predictable means of constructing complex heterocyclic systems. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. The continued development of novel trifluoromethylating reagents and catalytic systems, particularly in the realm of photoredox and electrochemical methods, promises to further expand the synthetic chemist's toolbox for accessing these valuable compounds.

References

  • Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ResearchGate. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]

  • Visible Light-Mediated Syntheses of γ-CF3 Pyridines via 1,2-Radical Migration. (2025). ACS Publications. [Link]

  • Togni reagent II. Wikipedia. [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Taylor & Francis Online. [Link]

  • Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. (2016). PubMed. [Link]

  • One‐Pot Synthesis of CF3‐Substituted Pyrazolines/Pyrazoles from Electron‐Deficient Alkenes/Alkynes and CF3CHN2 Generated in situ. (2014). Semantic Scholar. [Link]

  • Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate. [Link]

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Macmillan Group - Princeton University. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). NIH. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). PMC - NIH. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PubMed - NIH. [Link]

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (2024). Organic & Biomolecular Chemistry. [Link]

  • Reagent of the month – November - Langlois reagent. (2022). SigutLabs. [Link]

  • Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]

  • Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH. [Link]

  • Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC - NIH. [Link]

  • 1.5 Radical Trifluoromethylation. ResearchGate. [Link]

  • One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. NIH. [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). ACS Omega. [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. [Link]

  • Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]

  • (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications. [Link]

  • Trifluoromethylation of heterocycles via visible light photoredox catalysis. CAS号查询. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). PMC - PubMed Central. [Link]

Sources

Application Note: 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride as a Strategic Building Block in Modern Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The continuous innovation in agrochemical research necessitates the development of novel molecular scaffolds that offer enhanced efficacy, selectivity, and favorable environmental profiles. Fluorinated synthons have become indispensable in this pursuit, with 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride emerging as a particularly valuable building block. This application note provides a comprehensive technical guide for research scientists and professionals in the agrochemical industry on the strategic application of this versatile intermediate. We detail its physicochemical properties, provide validated protocols for its synthesis and subsequent use in amide coupling reactions, and discuss its critical role in the construction of leading succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Strategic Advantage of the Trifluoromethylfuran Moiety

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity. When this group is positioned on a furan ring, it creates a unique electronic and steric environment. This compound serves as a key intermediate for installing this desirable moiety into target molecules. Its primary application lies in the synthesis of carboxamide fungicides, a critical class of agrochemicals that inhibit the fungal mitochondrial respiratory chain.[1][2] Specifically, this building block forms the "acid" fragment of several succinate dehydrogenase inhibitor (SDHI) fungicides, which are pivotal in controlling a broad spectrum of plant diseases.[3][4][5]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties is essential for its successful implementation in synthetic workflows. The acyl chloride is a highly reactive electrophile, designed for efficient coupling with nucleophiles.

PropertyValueSource(s)
CAS Number 175276-66-1[6][7]
Molecular Formula C₇H₄ClF₃O₂[6]
Molecular Weight 212.55 g/mol [6]
Appearance Solid or liquid (colorless to light yellow)
Primary Reactivity The carbonyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amides, esters, etc.

Core Reactivity Pathway: The primary utility of this compound is its efficient reaction with primary or secondary amines to form a robust carboxamide bond, which is the central linkage in many SDHI fungicides.

Reactivity building_block 5-Methyl-2-(trifluoromethyl)furan -3-carbonyl chloride product Carboxamide-Linked Agrochemical (e.g., Bixafen, Fluxapyroxad) building_block->product Nucleophilic Acyl Substitution (Amide Coupling) nucleophile Aniline Moiety (e.g., 3',4'-dichloro-5- fluorobiphenyl-2-amine) nucleophile->product caption Fig. 1: Core synthetic application of the title compound.

Synthesis of this compound: A Reference Protocol

The building block is typically prepared from its corresponding carboxylic acid. The following protocol outlines a standard and reliable chlorination procedure.

Protocol 1: Synthesis via Carboxylic Acid Chlorination

Materials:

  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator, Schlenk line or inert atmosphere setup, standard glassware

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend or dissolve 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of DMF (e.g., 2-3 drops per 10 mmol of acid).

  • Chlorinating Agent Addition: Add thionyl chloride (1.5 eq) dropwise at room temperature. Note: The reaction is exothermic and evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: Heat the mixture to reflux (for toluene, ~110 °C) or a lower temperature if using DCM (~40 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and TLC analysis (quenching a small aliquot with methanol and spotting against the methyl ester).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all volatiles are removed, the crude product can be co-evaporated with anhydrous toluene (2x).

  • Product: The resulting crude this compound is often used directly in the next step without further purification. If required, purification can be achieved by vacuum distillation.

Expertise & Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a cost-effective and efficient reagent for this transformation. Oxalyl chloride is an alternative that produces only gaseous byproducts but is more expensive.

  • Catalytic DMF: DMF catalyzes the reaction by forming a highly reactive Vilsmeier intermediate in situ, which accelerates the conversion of the carboxylic acid to the acid chloride.

  • Anhydrous Conditions: The acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid. Strict exclusion of water is critical for achieving a high yield.

Application in Agrochemical Synthesis: A Case Study on SDHI Fungicides

This building block is a key component for synthesizing prominent SDHI fungicides like Bixafen and Fluxapyroxad.[8][9][10] The core reaction is the amide coupling between the furanoyl chloride and a complex aniline derivative.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start_acid 5-Methyl-2-(trifluoromethyl) furan-3-carboxylic acid acid_chloride 5-Methyl-2-(trifluoromethyl) furan-3-carbonyl chloride start_acid->acid_chloride SOCl₂ / cat. DMF final_product Final SDHI Fungicide (e.g., Bixafen/Fluxapyroxad) acid_chloride->final_product Base (e.g., Et₃N) Solvent (e.g., Toluene) aniline Key Aniline Intermediate (e.g., for Bixafen/Fluxapyroxad) aniline->final_product caption Fig. 2: Two-step workflow for SDHI fungicide synthesis.

Protocol 2: Amide Coupling for the Synthesis of a Bixafen/Fluxapyroxad Analog

Materials:

  • This compound (freshly prepared or distilled)

  • Appropriate aniline intermediate (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad)[11][12]

  • Anhydrous aprotic solvent (e.g., Toluene, Acetonitrile, or THF)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the aniline intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Acid Chloride Addition: Prepare a solution of this compound (1.05 eq) in anhydrous toluene. Add this solution dropwise to the stirred aniline mixture at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the limiting aniline starting material.

  • Work-up: Upon completion, cool the reaction mixture. Add water and stir for 15-30 minutes. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the pure carboxamide product.

Trustworthiness & Self-Validation System:

  • Reaction Monitoring: The disappearance of the aniline spot on a TLC plate is a reliable indicator of reaction completion. Co-spotting with starting materials is essential.

  • Product Characterization: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Structure-Activity Relationship (SAR) and Authoritative Grounding

The 5-methyl-2-(trifluoromethyl)furan carboxamide moiety is not merely a linker; it is an integral part of the pharmacophore responsible for potent SDH inhibition.

  • Trifluoromethyl Group: This group provides a powerful electron-withdrawing effect, enhances metabolic stability against oxidative degradation, and increases the lipophilicity of the molecule, aiding its transport to the target site.[13][14][15]

  • Furan Ring: The furan ring acts as a rigid scaffold, holding the trifluoromethyl group and the carboxamide linker in a specific, low-energy conformation that is optimal for fitting into the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.[3]

  • 5-Methyl Group: The methyl group can provide beneficial steric interactions within the enzyme's binding pocket and can fine-tune the electronic properties of the furan ring.

References

Application Notes and Protocols for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in Modern Synthesis

This compound is a specialized chemical intermediate poised for significant applications in medicinal chemistry and materials science. Its unique trifluoromethylated furan structure offers a compelling combination of properties for the synthesis of novel compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The furan ring system, a common scaffold in bioactive molecules, provides a versatile platform for further chemical modification. This document provides a comprehensive guide to the reaction conditions for the synthesis and application of this compound, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and its precursor is essential for safe handling and successful experimentation.

PropertyThis compound5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid
CAS Number 175276-66-1[1][2]17515-74-1[3]
Molecular Formula C₇H₄ClF₃O₂[1][2]C₇H₅F₃O₃[3]
Molecular Weight 212.55 g/mol [1][2][4]194.11 g/mol [3]
Appearance Solid[4]Data not available
InChIKey YJUNYUKKNWEHBQ-UHFFFAOYSA-N[4]Data not available

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.

Causality of Reagent Choice:
  • Thionyl Chloride (SOCl₂): This reagent is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[5] However, the reaction often requires heating, which may not be suitable for thermally sensitive substrates.

  • Oxalyl Chloride ((COCl)₂): This reagent is generally milder and more selective than thionyl chloride. Reactions can often be carried out at room temperature or below. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. Oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This method is often preferred for small-scale preparations and for substrates with sensitive functional groups.

Visualizing the Synthesis Workflow

cluster_synthesis Synthesis Workflow Carboxylic_Acid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (SOCl₂ or (COCl)₂/DMF) Chlorinating_Agent->Acyl_Chloride Purification Purification (Distillation or Evaporation) Acyl_Chloride->Purification Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Acyl_Chloride

Caption: Workflow for the synthesis of the target acyl chloride.

Experimental Protocols: Synthesis

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber.

  • Reagent Addition: To the flask, add 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid. Add anhydrous toluene or DCM as a solvent (approximately 5-10 mL per gram of carboxylic acid).

  • Chlorination: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the dissolution of the solid carboxylic acid.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure. For higher purity, the resulting acyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol offers a milder alternative to the thionyl chloride method.

Materials:

  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a gas outlet to a scrubber

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a gas outlet connected to a scrubber.

  • Reagent Addition: Suspend 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Chlorination: Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred mixture at 0°C (ice bath). Gas evolution (CO₂, CO, and HCl) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

  • Purification: Remove the solvent and any remaining volatile byproducts under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent reactions.

Part 2: Applications in Synthesis

This compound is a highly reactive electrophile, making it an excellent building block for introducing the 5-methyl-2-(trifluoromethyl)furoyl moiety into a variety of molecules. Its primary applications lie in the formation of amides and esters, which are fundamental linkages in many pharmaceuticals and fine chemicals.

Visualizing Key Reactions

cluster_reactions Key Applications Acyl_Chloride This compound Amide Furan-3-carboxamide Derivative Acyl_Chloride->Amide Amide Coupling Ester Furan-3-carboxylate Ester Acyl_Chloride->Ester Esterification Amine Primary or Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester

Caption: Primary synthetic applications of the target acyl chloride.

Experimental Protocols: Applications

Protocol 3: Amide Synthesis

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, dissolve the amine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a slight excess (1.1 to 1.5 equivalents) of the non-nucleophilic base.

  • Acylation: Cool the solution to 0°C (ice bath) and slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4: Ester Synthesis

This protocol outlines a general method for the esterification of an alcohol using this compound.

Materials:

  • This compound

  • An alcohol

  • Anhydrous dichloromethane (DCM) or pyridine

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, dissolve the alcohol in anhydrous DCM or pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add an equivalent or a slight excess of a non-nucleophilic base like triethylamine if using a non-basic solvent like DCM. Pyridine can serve as both the solvent and the base.

  • Acylation: Cool the solution to 0°C (ice bath) and slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: If DCM was used, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess base, and then with a saturated aqueous solution of sodium bicarbonate. If pyridine was used as the solvent, remove it under reduced pressure and dissolve the residue in an organic solvent for aqueous work-up.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Safety and Handling

This compound is an acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitive: This compound is sensitive to moisture and will react with water to produce hydrogen chloride gas. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. Handle with care and avoid inhalation of vapors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of furan-containing molecules. The protocols outlined in this document provide a solid foundation for its preparation and use in the synthesis of amides and esters. The presence of the trifluoromethyl group makes this reagent particularly interesting for applications in drug discovery and development, where the introduction of fluorine can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

References

  • PubChem. (n.d.). 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. Retrieved from [Link]

  • Optimization of synthesis and evaluation of antitumor properties of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. (2016). European Journal of Medicinal Chemistry, 122, 583-596.
  • Organic Chemistry Portal. (n.d.). Furan Synthesis. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 340-342.
  • Matrix Fine Chemicals. (n.d.). FURAN-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739.
  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 91-103.
  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California.
  • Fisyuk, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6285.
  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Current Bioactive Compounds, 13(3), 222-229.
  • ResearchGate. (n.d.). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. Retrieved from [Link]

Sources

catalytic methods for reactions of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic applications of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a key building block in modern synthetic chemistry, has been developed. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for its use in various catalytic reactions. The structure of this guide is designed to offer a comprehensive technical overview, moving from the fundamental properties of the molecule to its practical application in complex syntheses.

Introduction to a Privileged Heterocyclic Building Block

This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl group and a reactive acyl chloride on a furan scaffold, makes it a valuable synthon for introducing these moieties into larger, more complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the furan ring serves as a versatile and bioisosteric replacement for other aromatic systems. The acyl chloride functionality provides a reactive handle for a wide range of chemical transformations.

Core Reactivity and Catalytic Potential

The primary reactivity of this compound is centered around the highly electrophilic carbonyl carbon of the acyl chloride. This makes it an excellent substrate for nucleophilic acyl substitution reactions. While many of these reactions can proceed without catalysis, the use of catalysts is often crucial for achieving high yields, selectivity, and mild reaction conditions, which are essential in multi-step syntheses of complex target molecules.

The key catalytic transformations involving this reagent include:

  • Amide Bond Formation: Catalyzed by bases or coupling agents.

  • Esterification: Often catalyzed by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).

  • Friedel-Crafts Acylation: Requiring a Lewis acid catalyst to activate the acyl chloride for electrophilic aromatic substitution.

  • Cross-Coupling Reactions: Where the acyl chloride can be converted to other functional groups under palladium catalysis.

Application Note I: Catalytic Amide Bond Formation

Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active compounds. The reaction of this compound with primary or secondary amines is a direct method for synthesizing furan-3-carboxamides. While this reaction can proceed uncatalyzed, the use of a base as a catalyst and acid scavenger is standard practice to ensure high conversion and to neutralize the HCl byproduct.

Mechanism of Base-Catalyzed Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the amide product. A base, such as triethylamine or pyridine, is used to neutralize the generated HCl, preventing the protonation of the starting amine and driving the reaction to completion.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products AcylChloride This compound Step1 Nucleophilic Attack by Amine AcylChloride->Step1 Amine Primary/Secondary Amine (R-NH2) Amine->Step1 Base Base (e.g., Triethylamine) Step4 Acid Scavenging by Base Base->Step4 Step2 Formation of Tetrahedral Intermediate Step1->Step2 Step3 Collapse of Intermediate & Chloride Expulsion Step2->Step3 Step3->Step4 HCl byproduct Amide N-substituted 5-methyl-2-(trifluoromethyl)furan-3-carboxamide Step3->Amide Salt Amine Hydrochloride Salt Step4->Salt

Caption: Workflow for base-catalyzed amide bond formation.

Protocol: Synthesis of N-Benzyl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide

This protocol is a representative example of a standard amidation reaction.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves reactants well.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Base TriethylamineActs as an HCl scavenger to prevent amine protonation and drive equilibrium.
Stoichiometry Slight excess of amine and baseEnsures complete consumption of the limiting acyl chloride.
Work-up Aqueous washesRemoves excess reagents, the triethylammonium salt, and other impurities.

Application Note II: Lewis Acid Catalyzed Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that allows for the installation of an acyl group onto an aromatic ring. This compound can be used to acylate electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst.

Mechanism of Friedel-Crafts Acylation

The Lewis acid (e.g., AlCl3, FeCl3, or ZnCl2) coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring and releases the catalyst.

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products AcylChloride This compound Step1 Activation: Formation of Acylium Ion AcylChloride->Step1 Arene Electron-Rich Arene (e.g., Anisole) Step2 Electrophilic Attack on Arene Arene->Step2 LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Step1 Step1->Step2 Acylium Ion Step3 Formation of Sigma Complex (Wheland Intermediate) Step2->Step3 Step4 Deprotonation & Catalyst Regeneration Step3->Step4 Step4->LewisAcid Regenerated Ketone Aryl (5-methyl-2-(trifluoromethyl)furan-3-yl)methanone Step4->Ketone HCl HCl Step4->HCl

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Protocol: Synthesis of (4-Methoxyphenyl)(5-methyl-2-(trifluoromethyl)furan-3-yl)methanone

This protocol outlines the acylation of anisole, a common electron-rich aromatic substrate.

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous AlCl3 (1.2 eq) and anhydrous DCM (0.3 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred AlCl3 suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add anisole (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 6-12 hours or until completion is confirmed by TLC/LC-MS.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Add 1 M HCl to dissolve any remaining aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or recrystallization.

ParameterConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl3)A strong Lewis acid required to generate the highly reactive acylium ion.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent; must be rigorously dry as water deactivates the catalyst.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and prevents side reactions.
Stoichiometry Stoichiometric or slight excess of Lewis acidThe catalyst is often consumed by coordination to the product ketone.
Quenching Ice-cold waterDecomposes the aluminum chloride complex safely.

Conclusion and Future Outlook

This compound is a potent and versatile building block. The protocols detailed above for amide formation and Friedel-Crafts acylation represent two of the most fundamental and widely applicable catalytic methods for its use. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively incorporate this valuable fluorinated heterocyclic motif into a wide range of target molecules. Future research may focus on developing asymmetric catalytic versions of these reactions to access chiral products, further expanding the utility of this important synthetic intermediate.

References

No specific peer-reviewed articles detailing these exact protocols for this compound were found during the search. The protocols provided are based on general and well-established chemical principles for the reactions of acyl chlorides. Authoritative sources for these general transformations are listed below.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley-VCH URL: [Link]

  • Title: PubChem Compound Summary for CID 92055106, this compound Source: National Center for Biotechnology Information URL: [Link]

Application Note & Protocol: Workup Procedures for Reactions Involving 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Fluorinated Acyl Chloride

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a highly reactive acylating agent valuable in organic synthesis, particularly for introducing the trifluoromethyl-furan moiety into target molecules. The trifluoromethyl group (-CF3) often enhances metabolic stability and binding affinity, making this reagent a key building block in medicinal chemistry and materials science.[1] However, its utility is matched by its reactivity. As an acyl chloride, it is highly susceptible to hydrolysis and reacts vigorously with nucleophiles.[2][3][4] The electron-withdrawing nature of the trifluoromethyl group further activates the carbonyl group towards nucleophilic attack.

A successful synthesis hinges on a meticulously planned and executed workup procedure. An improper workup can lead to hydrolysis of the starting material or product, formation of difficult-to-remove byproducts, and ultimately, low yields and purity. This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for the workup of common reactions involving this reagent, specifically amide and ester formations. The procedures are designed to ensure safety, maximize product isolation, and address common challenges encountered in the laboratory.

Core Principles & Safety Considerations

Before commencing any workup, it is imperative to understand the underlying chemistry and to take appropriate safety precautions.

2.1. Chemical Reactivity and Byproducts

  • Hydrolysis: The primary competing reaction is hydrolysis of the acyl chloride by water, which forms the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, and hydrochloric acid (HCl).[3][4][5][6] This byproduct is acidic and must be neutralized and removed during the workup.

  • Reaction with Nucleophiles: The intended reaction is with a nucleophile, such as an amine (to form an amide) or an alcohol (to form an ester).[5][7][8][9] These reactions also produce one equivalent of HCl, which will typically react with any base present in the reaction mixture (e.g., an excess of the amine nucleophile or an added scavenger base like pyridine or triethylamine).[8][10]

2.2. Safety First: Handling Acyl Chlorides

  • Corrosivity and Moisture Sensitivity: this compound is corrosive and reacts with moisture in the air.[11] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][13][14]

  • Quenching: The quenching of unreacted acyl chloride is an exothermic process that releases HCl gas.[15] The quenching solution should be added slowly to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath), to control the reaction rate and temperature.[12]

  • Waste Disposal: All aqueous waste will be acidic and must be neutralized before disposal according to institutional guidelines.[12]

General Workup Workflow: A Visual Guide

The workup for reactions involving this compound generally follows a sequence of quenching, extraction, washing, drying, and purification. The specific washing steps will vary depending on the nature of the product and impurities.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (Product, Base, Unreacted Acyl Chloride) Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., with EtOAc, DCM) Quench->Extract Wash_Base 3b. Base Wash (e.g., sat. NaHCO₃) Removes acidic byproducts Extract->Wash_Base Wash_Acid 3a. Acid Wash (Optional) (e.g., dil. HCl) Removes excess amine Wash_Brine 3c. Brine Wash (sat. NaCl) Removes residual water Wash_Acid->Wash_Brine Wash_Base->Wash_Acid For Amide Synthesis Wash_Base->Wash_Brine For Ester Synthesis Dry 4. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash_Brine->Dry Filter_Evap 5. Filter & Evaporate Solvent Dry->Filter_Evap Crude_Product Crude Product Filter_Evap->Crude_Product Purify Column Chromatography or Recrystallization Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General workflow for the workup and purification of products derived from this compound.

Detailed Protocol 1: Workup for Amide Synthesis

This protocol assumes the reaction of this compound with a primary or secondary amine, using an excess of the amine or a tertiary amine base (e.g., triethylamine) as an HCl scavenger.

Objective: To isolate the desired amide product, free from the amine starting material, the corresponding carboxylic acid byproduct, and the amine hydrochloride salt.

Parameter Description Rationale
Quenching Agent Saturated aqueous ammonium chloride (NH₄Cl) or water.Quenches unreacted acyl chloride. NH₄Cl is a mild acid and helps to begin the process of neutralizing the amine base without being strongly acidic.
Extraction Solvent Ethyl acetate (EtOAc) or Dichloromethane (DCM).Dissolves the amide product while being immiscible with water.
Washing Solutions 1. Dilute HCl (~1 M)2. Saturated NaHCO₃3. Saturated NaCl (Brine)1. Removes excess amine and tertiary amine base.2. Neutralizes and removes the carboxylic acid byproduct and residual HCl.3. Removes the bulk of dissolved water from the organic layer before drying.
Drying Agent Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Removes trace amounts of water from the organic solvent.

Step-by-Step Methodology:

  • Cooling & Quenching:

    • Once the reaction is deemed complete by TLC or LCMS analysis, cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly and carefully add saturated aqueous NH₄Cl solution or deionized water dropwise with vigorous stirring.[15] Be prepared for initial gas evolution (HCl). Continue addition until gas evolution ceases.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate). The volume should be sufficient to dissolve the product, typically equal to the aqueous volume.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate and drain the aqueous layer. Retain the organic layer.

    • Extract the aqueous layer again with the organic solvent (e.g., 2 more times) to maximize product recovery. Combine all organic layers.

  • Washing Sequence:

    • Acid Wash: Add 1 M HCl to the combined organic layers in the separatory funnel. Shake, vent, and separate. This step protonates and transfers the excess amine starting material and any amine base into the aqueous layer. Repeat if necessary (check the pH of the aqueous layer to ensure it is acidic).

    • Base Wash: Add saturated aqueous NaHCO₃ solution to the organic layer. Shake cautiously as CO₂ evolution may occur. Vent frequently. This wash neutralizes any remaining HCl and removes the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid byproduct.[16] Wash until the aqueous layer is basic (check with pH paper).

    • Brine Wash: Add saturated aqueous NaCl solution. Shake and separate. This wash helps to remove residual water from the organic layer, breaking up any minor emulsions and facilitating the subsequent drying step.[17][18]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter the mixture through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization from an appropriate solvent system.[19][20]

Detailed Protocol 2: Workup for Ester Synthesis

This protocol is for the reaction of this compound with an alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[21][22]

Objective: To isolate the desired ester product, free of the alcohol starting material (if used in excess), the carboxylic acid byproduct, and the base.

Parameter Description Rationale
Quenching Agent Water or saturated aqueous NaHCO₃.Quenches unreacted acyl chloride. NaHCO₃ directly begins the neutralization process.[12]
Extraction Solvent Ethyl acetate (EtOAc), Dichloromethane (DCM), or Diethyl ether.Dissolves the ester product while being immiscible with water.
Washing Solutions 1. Saturated NaHCO₃2. Water3. Saturated NaCl (Brine)1. Removes acidic byproducts and any remaining base (e.g., pyridine).2. Removes residual salts from the NaHCO₃ wash.3. Removes the bulk of dissolved water.
Drying Agent Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Removes trace amounts of water from the organic solvent.

Step-by-Step Methodology:

  • Cooling & Quenching:

    • Upon reaction completion, cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add saturated aqueous NaHCO₃ solution. Be cautious of vigorous CO₂ and HCl gas evolution. Stir until gas evolution subsides.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) as described in Protocol 1, Step 2.

  • Washing Sequence:

    • Base Wash: Wash the combined organic layers with saturated aqueous NaHCO₃. This ensures complete removal of the carboxylic acid byproduct and any remaining base.

    • Water Wash: Wash the organic layer with deionized water to remove any inorganic salts from the previous step.

    • Brine Wash: Perform a final wash with saturated aqueous NaCl to remove the majority of the dissolved water.

  • Drying and Solvent Removal:

    • Follow the procedure outlined in Protocol 1, Step 4.

  • Purification:

    • Purify the crude ester by flash column chromatography or distillation (if the product is a thermally stable liquid).[19][23]

Troubleshooting Common Workup Issues

Problem Possible Cause Solution
Emulsion Formation High concentration of salts or polar byproducts.Add more brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If persistent, filter the entire mixture through a pad of Celite®.
Low Product Yield - Incomplete reaction.- Product is water-soluble.- Hydrolysis of product during workup.- Ensure reaction completion before starting workup.- Perform multiple extractions (3-4 times). Saturate the aqueous layer with NaCl to "salt out" the product.- Keep workup time to a minimum and avoid strongly acidic or basic conditions if the product is sensitive.
Product Contaminated with Carboxylic Acid Insufficient base washing.Perform additional washes with saturated NaHCO₃. Ensure the final aqueous wash is basic. If the product is non-polar, it can sometimes be redissolved and washed again.
Product Contaminated with Amine/Alcohol Starting Material - Insufficient acid wash (for amines).- Incomplete reaction and excess starting material.- Perform additional washes with dilute HCl for amine removal.- Purification via column chromatography is typically required to remove unreacted starting materials.[20]

References

  • BenchChem.
  • BenchChem.
  • Master Organic Chemistry.
  • Fisher Scientific.Amide Synthesis.
  • Chemistry LibreTexts.Acid Halides for Ester Synthesis. (2021).
  • Chemguide.
  • Chemguide.
  • BenchChem.Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • ResearchGate.
  • ResearchGate.An improved method of amide synthesis using acyl chlorides. (2025).
  • YouTube.Esterification using Acid Chloride and Alcohol. (2021).
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • MDPI.
  • MDPI.FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Save My Exams.Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025).
  • Reddit.Synthesis of Acyl Chlorides with Thionyl Chloride. (2025).
  • ResearchGate.Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2025).
  • StudySmarter.
  • Yufeng.How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025).
  • ResearchGate.What should i reconsider in my experiment for acyl chloride to be formed? (2019).
  • Merck Millipore.
  • AK Scientific, Inc.5-(Trifluoromethyl)
  • National Institutes of Health.
  • Fisher Scientific.SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)-3-furansulfonyl chloride. (2023).
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology.this compound.
  • Macmillan Group, Princeton University.
  • SciSpace.Purification method for trifluoromethane. (2014).
  • YouTube.Preparations and Reactions of Acyl Chlorides. (2023).
  • Echemi.this compound.
  • Chemistry Steps.Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Organic Chemistry Tutor.Synthesis and Reactions of Acid Chlorides.
  • ResearchGate.19.
  • Chemistry LibreTexts.
  • Sigma-Aldrich.this compound.
  • Organic Chemistry Portal.Trifluoromethyl carbinol synthesis.
  • National Institutes of Health. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][24]benzothiazinium Chloride as Anticancer Agent. (2024).

  • Google Patents.Method for preparing 5-trifluoromethyl uracil.
  • Sigma-Aldrich.5-methyl-2-(trifluoromethyl)furan-3-carbonyl compound.
  • eScholarship.The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Green Chemistry (RSC Publishing).Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).

Sources

Troubleshooting & Optimization

side products in 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the highly reactive acyl chloride group, which allows for the facile formation of amides, esters, and other carbonyl derivatives. However, this reactivity is a double-edged sword, often leading to the formation of undesirable side products if reaction conditions are not meticulously controlled. The presence of the electron-withdrawing trifluoromethyl group and the furan ring introduces additional chemical considerations that must be respected.

This guide is structured to address the most common challenges encountered when using this reagent, providing not just solutions but also the underlying chemical principles to empower you to proactively design robust reaction protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by a diagnostic workflow, potential causes, and validated solutions.

Issue 1: Low or No Yield of the Desired Amide/Ester Product

Question: I am reacting this compound with my amine/alcohol, but I am observing a low yield of the desired product, with the starting material being consumed. What is going wrong?

Diagnostic Approach:

  • Analyze the crude reaction mixture: Before workup, carefully analyze the reaction mixture by TLC, LC-MS, or crude NMR. Look for the formation of a new, more polar spot/peak that could correspond to the hydrolyzed carboxylic acid.

  • Check your reagents and solvent for water content: Even trace amounts of water can lead to significant hydrolysis of the acyl chloride.

  • Evaluate the reaction temperature: Exposing the acyl chloride to high temperatures for extended periods can lead to degradation.

Potential Causes and Solutions:

  • Cause A: Hydrolysis of the Acyl Chloride.

    • Explanation: Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid.[1][2][3] This carboxylic acid will not react with your amine/alcohol under standard coupling conditions and represents a dead-end for your desired reaction pathway. The reaction is often rapid and exothermic.[3]

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Order of Addition: Add the acyl chloride solution dropwise to the solution of the amine/alcohol and base, rather than the other way around. This ensures the acyl chloride is immediately in the presence of the desired nucleophile, minimizing its contact time with any trace water.

  • Cause B: Ineffective Nucleophile or Steric Hindrance.

    • Explanation: If your amine or alcohol is sterically hindered or a weak nucleophile, the rate of the desired reaction may be slow. This allows competing side reactions, such as hydrolysis, to become more prominent.

    • Solution:

      • Increase Reaction Time/Temperature (with caution): While thermal degradation is a risk, a modest increase in temperature (e.g., from 0 °C to room temperature) might be necessary for less reactive nucleophiles. Monitor the reaction closely for decomposition.

      • Use a Catalyst: For esterifications, the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

      • Alternative Coupling Reagents: If the acyl chloride proves too problematic, consider converting the corresponding carboxylic acid (the hydrolysis product) to the desired amide/ester using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Cause C: Reaction with Tertiary Amine Base.

    • Explanation: Non-nucleophilic bases like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct.[4] However, these can sometimes react with the acyl chloride to form an acylammonium salt. While often reversible, this can temporarily sequester the acyl chloride.

    • Solution:

      • Use a Hindered Base: Consider using a more sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base), which is less likely to react with the acyl chloride.

      • Use an Inorganic Base: A heterogeneous inorganic base like potassium carbonate can be used, although this may lead to longer reaction times.

Issue 2: Multiple Unidentified Side Products in the Crude Mixture

Question: My reaction is messy. I see multiple spots on my TLC plate and several unexpected peaks in my LC-MS/NMR. What could be causing this?

Diagnostic Approach:

  • Characterize the Impurities: If possible, try to obtain mass data (MS) for the major side products. Look for masses corresponding to dimers, adducts with the solvent, or products of furan ring opening.

  • Purity Check of the Starting Acyl Chloride: Run a GC-MS or NMR of the this compound as received. It may contain residual thionyl chloride or other impurities from its synthesis.

Potential Causes and Solutions:

  • Cause A: Thermal Decomposition.

    • Explanation: Furan rings, especially when substituted, can be thermally sensitive. The combination of the reactive acyl chloride and the electron-withdrawing CF3 group may lower the decomposition temperature. Heating the reaction mixture too high or for too long can lead to polymerization or ring-opening side reactions.

    • Solution:

      • Maintain Low Temperatures: Run the reaction at 0 °C or even lower if the nucleophile is sufficiently reactive.

      • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.

  • Cause B: Furan Ring Reactivity.

    • Explanation: The electron-withdrawing nature of the trifluoromethyl group can influence the aromaticity and stability of the furan ring, potentially making it susceptible to certain nucleophiles or acidic conditions (generated HCl).[5] While generally stable, harsh conditions could lead to unexpected pathways.

    • Solution:

      • Control pH: Ensure a suitable base is present in stoichiometric amounts to immediately neutralize the generated HCl.

      • Avoid Strong Lewis Acids: Be mindful that if your reaction conditions involve Lewis acids, they could coordinate to the furan oxygen and promote undesired reactions.

  • Cause C: Impurities in the Starting Material.

    • Explanation: The synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] Residual amounts of these can lead to side reactions with your nucleophile.

    • Solution:

      • Purify the Acyl Chloride: If you suspect impurities, the acyl chloride can be purified by vacuum distillation. However, this should be done with extreme care due to its thermal sensitivity and corrosive nature.

      • Source from a Reputable Supplier: Ensure you are using a high-purity grade of the reagent.[7][8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound?

A1: Due to its moisture sensitivity, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator.[10] Store at refrigerated temperatures (2-8 °C) to minimize thermal decomposition. When handling, always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use dry syringes and needles for transfers.[11][12]

Q2: Can I use an aqueous workup for my reaction?

A2: Yes, but only after the reaction is complete and any remaining acyl chloride has been quenched. A typical workup involves quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize HCl and destroy any unreacted acyl chloride. This is followed by extraction with an organic solvent. Be aware that the hydrolysis product, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, may be soluble in the aqueous layer after neutralization.

Q3: My NMR shows a singlet at ~2.4 ppm and a quartet at ~7.0 ppm, but where is my desired product?

A3: These signals are characteristic of the 5-methyl and the furan C4-proton of the starting material or the hydrolysis byproduct. If your desired product is not observed, it is highly likely that the acyl chloride has completely hydrolyzed to the carboxylic acid.

Q4: What is the role of the trifluoromethyl group?

A4: The -CF₃ group is a strong electron-withdrawing group. This has two main effects:

  • Increased Reactivity: It makes the carbonyl carbon more electrophilic, increasing its reactivity towards nucleophiles compared to a non-fluorinated analogue.[2]

  • Ring Stability: It influences the electronic properties of the furan ring, which can affect its stability and susceptibility to side reactions under certain conditions.[5]

Part 3: Visualization & Protocols

Diagram: Troubleshooting Workflow for Amide Synthesis

This diagram outlines a logical flow for diagnosing and solving common issues during the synthesis of an amide from this compound.

G start Reaction Start: Amide Synthesis check_yield Is Yield Low or Zero? start->check_yield analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_yield->analyze_crude Yes messy_reaction Is Reaction Mixture Complex/Messy? check_yield->messy_reaction No, but messy success Successful Synthesis check_yield->success No hydrolysis_product Is Hydrolysis Product (Carboxylic Acid) the Major Component? analyze_crude->hydrolysis_product implement_dry Implement Rigorous Anhydrous Conditions: - Dry Glassware & Solvents - Inert Atmosphere hydrolysis_product->implement_dry Yes check_nucleophile Is Nucleophile Sterically Hindered or Weak? hydrolysis_product->check_nucleophile No implement_dry->success optimize_conditions Optimize Conditions: - Modest Temp. Increase - Add DMAP (for esters) - Longer Reaction Time check_nucleophile->optimize_conditions Yes check_nucleophile->messy_reaction No optimize_conditions->success check_temp Was Reaction Heated Excessively? messy_reaction->check_temp Yes use_low_temp Maintain Low Temp (0 °C) & Limit Reaction Time check_temp->use_low_temp Yes check_sm_purity Check Purity of Acyl Chloride (NMR, GC-MS) check_temp->check_sm_purity No use_low_temp->success check_sm_purity->success

Caption: Troubleshooting workflow for common side reactions.

Protocol: General Procedure for Amide Synthesis

This protocol provides a starting point for the synthesis of an amide. Conditions may need to be optimized for specific substrates.

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by silica gel chromatography.

References

  • Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem, 14, 303-305. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Ye, Y., et al. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15685-15696. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Edwards, J. O., et al. (1974). Reaction kinetics of 2- and 3-furoyl chlorides with anilines in benzene. The Journal of Organic Chemistry, 39(6), 766-770. [Link]

  • Organic Syntheses. (n.d.). 5-methylfurfural. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • University of Louisville. (n.d.). A study of furoyl chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furoyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][13]benzothiazinium Chloride as Anticancer Agent. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

Sources

Technical Support Center: Purification of Products from 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of purifying reaction products derived from 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride. This versatile building block is instrumental in synthesizing novel chemical entities; however, its inherent reactivity and the nature of the furan ring present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity and yield.

Understanding the Core Challenges

Purifying products from reactions involving this compound requires addressing two primary chemical characteristics: the high reactivity of the acyl chloride functional group and the potential instability of the furan ring .

  • Acyl Chloride Reactivity: Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] A primary byproduct in nearly all reactions is the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, formed from the hydrolysis of any unreacted starting material during aqueous workup.[3]

  • Furan Ring Instability: The furan ring is sensitive to acidic conditions, which can catalyze decomposition or polymerization.[4][5] This is a critical consideration for purification methods like standard silica gel chromatography, as silica gel is inherently acidic.[4]

A successful purification strategy must therefore be designed to be both efficient at separating the desired product from starting materials and byproducts, and mild enough to preserve the integrity of the furan core.

Troubleshooting Purification Workflows

This section addresses common problems encountered during the purification of compounds synthesized from this compound. A logical workflow for diagnosing and resolving these issues is presented below.

G start Start: Crude Product Obtained check_purity Analyze Crude Product by TLC/LC-MS (Identify product, starting material, byproducts) start->check_purity low_yield Issue: Low Yield or Product Loss check_purity->low_yield Low Yield impurities Issue: Persistent Impurities check_purity->impurities Impure Product check_stability Is the product degrading on silica gel? low_yield->check_stability neutralize_silica Solution: - Neutralize silica with triethylamine (0.1-1%). - Use neutral alumina or Florisil®. check_stability->neutralize_silica Yes alt_purification Solution: - Recrystallization. - Liquid-Liquid Extraction. - Preparative HPLC. check_stability->alt_purification No / Still low yield identify_impurity What is the main impurity? impurities->identify_impurity sm_impurity Impurity: Unreacted Acyl Chloride / Hydrolyzed Carboxylic Acid identify_impurity->sm_impurity Acidic Byproduct polar_impurity Impurity: Polar Baseline Material (Polymerization) identify_impurity->polar_impurity Polar Byproduct acid_wash Solution: - Aqueous workup with mild base (e.g., NaHCO₃) to extract the acidic byproduct. sm_impurity->acid_wash filter_plug Solution: - Filter crude product through a short plug of silica/celite to remove baseline impurities before chromatography. polar_impurity->filter_plug

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant loss of my furan-containing product during silica gel column chromatography. What's happening and how can I fix it?

A1: This is a very common issue stemming from the acid sensitivity of the furan ring.[5] Standard silica gel is acidic and can cause decomposition or polymerization of your product directly on the column.[4]

  • Causality: The lone pair of electrons on the furan oxygen atom makes the ring susceptible to protonation by the acidic silanol groups on the silica surface. This can initiate a cascade of reactions leading to ring-opening or the formation of polymeric material, resulting in low recovery of your desired compound.[4]

  • Solutions:

    • Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent system containing 0.1-1% triethylamine (TEA).[6][7] Pack the column with this slurry and flush with at least one column volume of the TEA-containing eluent. This deactivates the acidic sites on the silica, minimizing on-column degradation.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a good alternative, particularly for basic compounds like amines.[6] Florisil® is another option. Be aware that you will need to re-optimize your solvent system, as the elution profile will change.[4]

    • Minimize Contact Time: Work efficiently to reduce the amount of time your compound spends on the column. A well-optimized gradient elution can help move the compound off the column faster.[6]

Q2: My crude product contains a significant amount of a more polar byproduct that I believe is the hydrolyzed starting material. What is the best way to remove it?

A2: The primary byproduct from the hydrolysis of this compound is 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.[3] This acidic byproduct can often be removed with a simple liquid-liquid extraction prior to chromatography.

  • Mechanism: The carboxylic acid byproduct will be deprotonated by a mild aqueous base to form a water-soluble carboxylate salt. This allows for its selective removal from the organic layer, which contains your typically less polar, neutral product (e.g., an amide or ester).

  • Recommended Protocol: Mild Basic Wash

    • Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-2 times, checking the pH of the aqueous layer to ensure it is basic.

    • Separate the layers. The carboxylic acid byproduct will now be in the aqueous phase as its sodium salt.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Analyze the resulting crude material by TLC or LC-MS to confirm the removal of the acidic impurity before proceeding with further purification like chromatography.

Q3: I have synthesized an amide from the acyl chloride. The product is a solid, but I am struggling to get it to crystallize. What should I do?

A3: Recrystallization is an excellent and often preferred method for purifying solid products, as it can be more scalable and avoid potential degradation on silica gel.[8] Difficulty in crystallization often stems from using a suboptimal solvent system or the presence of impurities that inhibit crystal formation.

  • "Oiling Out": If your compound separates as a liquid instead of a solid, it is "oiling out." This can happen if the solution is too saturated or if the solvent is too non-polar.[6] To resolve this, add more of the "good" solvent to redissolve the oil, heat the solution, and allow it to cool more slowly.

  • Solvent System Selection: The key is to find a solvent or solvent pair where your compound is soluble when hot but poorly soluble when cold.[9]

    • Screening: Test the solubility of a small amount of your crude product in various common recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[10]

    • Solvent Pairs: A powerful technique is using a solvent pair, which consists of a "good" solvent (in which your compound is soluble) and a "bad" or "anti-solvent" (in which it is insoluble).[9][11] Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[10]

  • Recrystallization Protocol (Using a Solvent Pair):

    • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[9]

Q4: Can I use distillation to purify my product?

A4: Distillation is generally only suitable for thermally stable, volatile liquid compounds.[4] Given that many derivatives of this acyl chloride will be amides or esters with higher molecular weights and boiling points, distillation is often not a viable option. Furthermore, heating the furan-containing product for extended periods can promote polymerization or decomposition.[4] For most applications, chromatography or recrystallization will be the preferred methods.

Purification MethodProsConsBest For
Column Chromatography High resolving power for complex mixtures.Potential for product degradation on acidic silica; consumes large volumes of solvent.[4][8]Purifying oils or solids from multi-component mixtures.
Recrystallization Excellent for high purity; scalable; avoids silica.Only works for solids; requires finding a suitable solvent system; can have lower initial recovery.[8][9]Purifying solid products with moderate to high crude purity.
Liquid-Liquid Extraction Good for removing acidic/basic impurities; fast and simple.Not a high-resolution technique; will not separate neutral compounds of similar polarity.[12][13]Pre-purification/workup to remove byproducts like hydrolyzed acyl chloride.
Distillation Good for purifying large quantities of volatile liquids.Not suitable for thermally sensitive compounds or high-boiling solids.[4]Low molecular weight, thermally stable liquid products.

References

  • Technical Support Center: Purification of 2,5-Disubstituted Furans. Benchchem.
  • Acyl Chlorides and Acid Anhydrides. chemrevise.
  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate.
  • Acyl Chlorides and Acid Anhydrides. chemrevise.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
  • Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Erotic Solvents. ACS Publications.
  • Chemistry of Acid Halides. LibreTexts.
  • Technical Support Center: Synthesis of Furan-Containing Compounds. Benchchem.
  • Liquid–liquid extraction. Wikipedia.
  • Liquid-Liquid Extraction: An Overview. Syrris.
  • Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules. The Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization. University of Rochester Chemistry Department.
  • Recrystallization. NDSU Chemistry Department.
  • Tips for Flash Column Chromatography. University of Rochester Chemistry Department.
  • 4 Recrystallization Methods for Increased Yield. YouTube.

Sources

Technical Support Center: 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a highly reactive acyl chloride derivative valuable in the synthesis of complex molecules for pharmaceutical and agrochemical research. Its utility is intrinsically linked to its high electrophilicity, which also renders it extremely susceptible to hydrolysis. The presence of two potent electron-withdrawing groups—the trifluoromethyl group and the acyl chloride itself—dramatically increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by even trace amounts of water.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the hydrolysis of this reagent. We will delve into the mechanistic underpinnings of its instability, offer detailed troubleshooting guides in a direct question-and-answer format, and present validated protocols for storage and handling to ensure experimental success and reagent integrity.

Mechanism of Hydrolysis: The Electrophilic Activation

The primary degradation pathway for this compound is hydrolysis, a classic nucleophilic acyl substitution reaction.[4][5] The extreme polarization of the carbonyl group, amplified by the inductive effects of the chlorine and trifluoromethyl substituents, makes the carbonyl carbon highly electron-deficient and reactive.

Caption: Hydrolysis via nucleophilic attack and tetrahedral intermediate.

  • Nucleophilic Attack: A lone pair of electrons from a water molecule attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a transient tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as an excellent leaving group. A proton is lost from the water moiety to yield the final carboxylic acid and hydrochloric acid.[3][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Upon opening a new bottle, I observe fuming and a sharp, acidic smell.

  • Question: Is my reagent already degraded?

  • Answer: Not necessarily. This is a common observation with highly reactive acyl chlorides.[6] The fuming is likely due to the reaction of the acyl chloride with ambient atmospheric moisture, which hydrolyzes it to the corresponding carboxylic acid and generates hydrogen chloride (HCl) gas.[5][7] While the bulk of the material inside the bottle is likely still viable, this indicates extreme sensitivity and the critical need for a controlled, inert atmosphere for all subsequent handling.

Issue 2: My reaction yield is consistently low, and I isolate the corresponding carboxylic acid as a major byproduct.

  • Question: What is the most likely cause of my low yield?

  • Answer: The presence of the carboxylic acid byproduct is a definitive sign that hydrolysis is occurring during your reaction setup or execution. This is the most common failure mode. The root cause is the introduction of water into the reaction vessel.

    Troubleshooting Workflow:

    Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield Issues Start Low Yield & Carboxylic Acid Byproduct Cause Water Contamination Source? Start->Cause Solvent Solvent Purity Cause->Solvent Is it the solvent? Glassware Glassware Prep Cause->Glassware Is it the glassware? Atmosphere Reaction Atmosphere Cause->Atmosphere Is it the atmosphere? Reagents Other Reagents Cause->Reagents Are other reagents wet? Action_Solvent Use fresh anhydrous solvent (<50 ppm H₂O). Verify with Karl Fischer titration. Solvent->Action_Solvent Action_Glassware Oven-dry all glassware at >120°C. Cool under vacuum or inert gas stream. Glassware->Action_Glassware Action_Atmosphere Use Schlenk line or glove box. Ensure positive pressure of N₂ or Ar. Atmosphere->Action_Atmosphere Action_Reagents Ensure nucleophiles (e.g., amines) and bases are anhydrous. Reagents->Action_Reagents

    Caption: A logical workflow for diagnosing sources of water contamination.

Issue 3: My reaction works, but requires more than one equivalent of my nucleophile (e.g., an amine).

  • Question: Why is the stoichiometry off?

  • Answer: This is often a consequence of both hydrolysis and the reaction mechanism itself.

    • HCl Scavenging: Each mole of acyl chloride that reacts with your desired nucleophile (like an amine) produces one mole of HCl. This HCl will protonate your basic amine nucleophile, rendering it inactive. Therefore, a minimum of two equivalents of the amine are theoretically required: one to react and one to act as an HCl scavenger.

    • Hydrolysis: If some of the acyl chloride hydrolyzes, it also produces HCl, which will consume additional amine.

    Solution: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into your reaction.[8] This "HCl scavenger" will neutralize the generated HCl, preserving your valuable nucleophile for the primary reaction.

Preventative Measures & Protocols

Proactive prevention is superior to reactive troubleshooting. The following guidelines are critical for preserving the integrity of this compound.

Storage and Handling

Proper storage is the first line of defense against degradation.

ParameterRecommended ConditionRationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Excludes atmospheric moisture, the primary cause of hydrolysis.[7][9]
Container Original manufacturer's bottle with a secure cap (e.g., Sure/Seal™).[10]Designed to maintain an inert atmosphere and allow for safe reagent transfer.
Location Cool, dry place away from heat and direct sunlight. A desiccator or glove box is ideal.Minimizes thermal degradation and prevents accidental exposure to humid environments.[8]
Secondary Containment Place the bottle inside a larger, sealed container with a desiccant.Provides an additional barrier against moisture ingress, especially after the primary seal has been punctured.[6]
Experimental Protocol: General Procedure for Acylation

This protocol outlines the essential steps for using the reagent while minimizing hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Place all glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).

    • Assemble the reaction apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool. This process is known as "flame-drying" under an inert atmosphere.

  • Reagent & Solvent Preparation:

    • Use only anhydrous, aprotic solvents (e.g., THF, DCM, Toluene) with a water content below 50 ppm.[8] It is best practice to use a freshly opened bottle or solvent from a purification system.

    • Ensure all other reagents, particularly the nucleophile and any bases, are anhydrous.

  • Reaction Setup (Under Inert Atmosphere - Schlenk Line):

    • To the assembled, cooled, and inerted reaction flask, add the anhydrous solvent, the nucleophile (e.g., amine), and a non-nucleophilic base (e.g., triethylamine) via syringe through a rubber septum.

    • Cool the reaction mixture to the desired temperature (typically 0 °C to control the exothermic reaction).

    • Draw the required amount of this compound into a clean, dry, nitrogen-flushed syringe. It is advisable to draw a small "plug" of nitrogen into the syringe before and after the liquid to act as a buffer.

    • Add the acyl chloride dropwise to the cooled, stirring reaction mixture. A slow addition rate is crucial to maintain temperature control.

    • Once the addition is complete, allow the reaction to proceed as per the specific experimental requirements.

  • Work-up:

    • Quench the reaction carefully, often by adding it to a cooled aqueous solution. Be aware that unreacted acyl chloride will react vigorously with water.

References

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Acetyl Chloride Storage. Reddit. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Study Mind. [Link]

  • Stability of acyl halides in various water media. ResearchGate. [Link]

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]

Sources

Technical Support Center: Managing 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS No. 175276-66-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure successful experimental outcomes by addressing the compound's primary handling challenge: its acute sensitivity to moisture. As a highly reactive acyl chloride, its efficacy in acylation reactions is entirely dependent on the rigorous exclusion of water.[3][4][5] This document provides field-proven troubleshooting advice, detailed protocols, and the chemical principles behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What makes this compound so reactive with water?

The high reactivity stems from the significant electrophilicity of the carbonyl carbon. This carbon is bonded to three highly electronegative groups: a carbonyl oxygen, a chlorine atom, and a furan ring substituted with a powerful electron-withdrawing trifluoromethyl (-CF₃) group. This arrangement strongly polarizes the carbon-chlorine bond and makes the carbonyl carbon an exceptionally attractive target for nucleophiles, with water being a common and potent one.[5][6][7]

Q2: What are the immediate consequences of accidental moisture exposure?

Exposure to atmospheric or solvent-borne moisture leads to rapid hydrolysis. The acyl chloride reacts with water in a nucleophilic acyl substitution reaction to form the corresponding, and often unreactive, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.[8][9][10] This reaction also liberates steamy, corrosive hydrogen chloride (HCl) gas.[4][11] The immediate consequences are a reduction in reagent purity, lower yields in your desired reaction, and the potential for pressure buildup in sealed containers.[12]

Q3: What are the ideal storage conditions for an unopened container of this reagent?

To maintain its integrity, the product should be stored in its original, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) as supplied by the manufacturer. Store the container in a cool, dry, and well-ventilated area, away from substances with active hydrogen atoms like alcohols and amines.[12]

Q4: I only opened the bottle for a few seconds. Can I still use it?

While brief, any exposure to ambient air can cause hydrolysis on the surface of the material.[13] For reactions that are highly sensitive to stoichiometry or purity, this surface degradation can be sufficient to cause issues. It is always best practice to re-test the quality of the reagent if exposure is suspected. Refer to the troubleshooting guide below for methods to assess purity.

Part 2: Troubleshooting Guide: Navigating Common Experimental Failures

This guide provides a problem-solving framework for issues directly related to the moisture sensitivity of the reagent.

Issue 1: My reaction yield is significantly lower than expected, and I've identified the corresponding carboxylic acid as a major byproduct.

  • Probable Cause: This is the classic symptom of water contamination. The hydrolysis of your acyl chloride has competed with or preceded your desired chemical transformation.

  • Expert Analysis & Solution: The integrity of your anhydrous setup is compromised. A systematic validation of your moisture-exclusion technique is required.

    • Validate Solvent Dryness: Do not assume a solvent is dry, even if the bottle is new. Use commercially available, septum-sealed anhydrous solvents (e.g., Sure/Seal™ bottles) for best results.[14] If drying your own solvents, ensure the drying agent is active and the distillation is performed correctly. For instance, tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic deep blue/purple color of the ketyl radical persists.

    • Ensure Glassware is Dry: All glassware must be rigorously dried immediately before use. The most reliable method is to oven-dry at >120 °C for several hours and then assemble the apparatus while hot, allowing it to cool under a positive pressure of dry nitrogen or argon.[14][15]

    • Perfect Your Inert Atmosphere Technique: All reagent transfers must be performed under a protective blanket of inert gas. Use of a glovebox is ideal.[16] If using a Schlenk line, ensure all joints are well-sealed and that a positive pressure of inert gas is maintained throughout the setup and reaction.[14]

    • Check Co-reagents: The nucleophile (e.g., amine or alcohol) and any bases must also be anhydrous. Liquid amines can be dried by distillation from CaH₂ or KOH.

Issue 2: When I open the bottle or transfer the reagent, I see white "steamy" fumes.

  • Probable Cause: You are observing the reaction of the acyl chloride with moisture in the air. The "steam" is a fine aerosol of hydrochloric acid being formed.[4][17]

  • Expert Analysis & Solution: This is a definitive visual confirmation of hydrolysis and a breach of anhydrous handling protocol. Your handling environment is introducing too much atmospheric moisture.

    • Immediate Action: Minimize the time the stock bottle is open. If possible, perform all aliquoting inside a glovebox or a nitrogen-purged glove bag.[14]

    • Best Practice: Instead of repeatedly opening the main stock bottle, it is safer to aliquot a larger amount into a smaller, dedicated Schlenk flask for short-term use. This protects the integrity of your main supply.[13]

Issue 3: The analytical data (NMR, IR) of my starting material appears inconsistent or impure.

  • Probable Cause: The reagent has partially degraded to its carboxylic acid form due to improper storage or handling.

  • Expert Analysis & Solution: Use spectroscopic methods as a self-validating quality control check before proceeding with your synthesis.

    • FTIR Spectroscopy: Check for a broad O-H stretching band appearing between 2500–3300 cm⁻¹. The presence of this band is a clear indicator of the carboxylic acid impurity. The sharp C=O stretch of the acyl chloride should be present around 1750-1800 cm⁻¹.

    • ¹H NMR Spectroscopy: The most telling signal is a broad singlet, typically appearing far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid.

    • Remediation: While fractional distillation under high vacuum is theoretically possible, it is often impractical. A more robust solution is to convert the entire batch back to the pure acyl chloride. This can be achieved by reacting the crude material with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by careful removal of the excess reagent.[3][15][18]

Part 3: Verified Protocols & Best Practices

Data Presentation

Table 1: Compound Properties & Safety Information

Property Value Source
CAS Number 175276-66-1
Molecular Formula C₇H₄ClF₃O₂
Molecular Weight 212.55 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)

| Hazard Statement | H319 (Causes serious eye irritation) | |

Table 2: Recommended Anhydrous Solvents and Drying Agents

Solvent Drying Agent Indicator/Method
Tetrahydrofuran (THF) Sodium (Na) / Benzophenone Deep blue/purple color
Dichloromethane (DCM) Calcium Hydride (CaH₂) Reflux and distill
Toluene Sodium (Na) Reflux and distill

| Diethyl Ether | Sodium (Na) / Benzophenone | Deep blue/purple color |

Experimental Protocols

Protocol 1: Aliquoting the Reagent Using Schlenk Technique

  • Ensure the main stock bottle of the acyl chloride is at ambient temperature before opening to prevent moisture condensation.

  • Connect a clean, flame-dried Schlenk flask, equipped with a magnetic stir bar and sealed with a rubber septum, to a Schlenk line.

  • Evacuate the flask under vacuum and refill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, briefly remove the cap from the stock bottle and place a septum on it.

  • Using a clean, dry syringe, draw a slight positive pressure of nitrogen into the syringe. Pierce the septum of the stock bottle and insert the needle into the headspace.

  • Invert the bottle and slowly withdraw the desired amount of the solid (if it is a free-flowing powder) or melt it slightly with a heat gun for liquid transfer. Note: As this is a solid, weighing in a glovebox is the superior method.

  • Withdraw the syringe and immediately insert it into the prepared Schlenk flask, dispensing the reagent.

  • Remove the syringe, and re-seal the stock bottle cap, reinforcing with paraffin film for long-term storage.

Protocol 2: General Procedure for Amide Synthesis under Anhydrous Conditions

  • Set up a flame-dried, three-neck round-bottom flask with a stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • In the reaction flask, dissolve your primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in anhydrous dichloromethane (DCM).[8][18] The base is critical to neutralize the HCl generated during the reaction.[8]

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate, dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Using a dry syringe, add the acyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress via TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.[19] Proceed with a standard aqueous workup and extraction to isolate the amide product.

Part 4: Mandatory Visualizations

Chemical Pathway Diagram

hydrolysis Figure 1: Nucleophilic Acyl Substitution Pathway for Hydrolysis reagents This compound + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid + HCl intermediate->products Elimination of Cl⁻ and H⁺

Caption: Mechanism of Hydrolysis.

Experimental Workflow Diagram

workflow Figure 2: Workflow for a Moisture-Sensitive Acylation Reaction prep 1. Prepare Anhydrous Solvents & Reagents dry 2. Assemble & Flame-Dry All Glassware prep->dry cool 3. Cool Apparatus Under Positive N₂/Ar Pressure dry->cool add_nuc 4. Add Anhydrous Nucleophile & Base to Flask via Syringe cool->add_nuc add_acyl 5. Add Acyl Chloride Solution Dropwise at 0 °C add_nuc->add_acyl react 6. Stir Reaction Under N₂/Ar until Complete add_acyl->react quench 7. Quench & Workup react->quench

Caption: Workflow for Anhydrous Reaction.

References

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemguide. (2000). reaction between acyl chlorides and alcohols - addition / elimination.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism.
  • LibreTexts Chemistry. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.
  • YouTube. (2020, September 30). Hydrolysis of an acid chloride.
  • Echemi. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Molecular Inorganic Chemistry, University of Helsinki. (2008, April 12). Working with air and moisture sensitive compounds.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Technical Support Center: Inert Atmosphere Handling of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the successful handling and use of this reactive chemical. The following information is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Section 1: Compound Reactivity and Fundamentals

This section addresses the fundamental chemical properties of this compound that necessitate inert atmosphere handling.

Q1: Why is it absolutely critical to handle this compound under an inert atmosphere?

A1: The necessity for an inert atmosphere stems from the high reactivity of the acyl chloride functional group.[1] The carbonyl carbon is highly electrophilic (electron-deficient) due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1][2][3] This makes it extremely susceptible to attack by nucleophiles. The most common nucleophile in an ambient atmosphere is water (moisture).

Exposure to even trace amounts of moisture in the air will lead to a rapid and irreversible hydrolysis reaction.[4][5][6][7] In this reaction, a water molecule attacks the carbonyl carbon, leading to the elimination of hydrogen chloride (HCl) gas and the formation of the corresponding carboxylic acid, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.[4][8][9] This degradation not only consumes your starting material, reducing reaction yield, but the generation of corrosive HCl gas can also interfere with sensitive catalysts or reagents in your reaction mixture.[4]

Q2: I opened a bottle of the reagent and saw white fumes. What is happening and is the reagent compromised?

A2: The white fumes you observed are a classic sign of hydrolysis. The reagent is reacting with moisture in the laboratory air to produce gaseous hydrogen chloride (HCl).[5][7] This HCl then readily reacts with ambient moisture to form a fine aerosol of hydrochloric acid, which appears as white fumes.

If this occurred, the outer layer of the solid reagent is likely compromised. While the bulk material inside the bottle might still be viable if the exposure was brief, the purity is no longer guaranteed. For highly sensitive reactions, it is strongly recommended to use a fresh, unopened container or to purify the material if possible. Any reagent that has been visibly exposed to air should not be used in reactions where stoichiometry is critical.

Section 2: Essential Equipment and Setup

Successful experiments begin with the right equipment and proper setup. This section details the primary methods for creating and maintaining an inert environment.

Q3: Should I use a glovebox or a Schlenk line for my experiment? What are the pros and cons of each?

A3: Both gloveboxes and Schlenk lines are excellent tools for handling air-sensitive reagents, and the best choice depends on the scale of your reaction and the specific manipulations required.[10]

FeatureGloveboxSchlenk Line
Atmosphere Control Superior. Maintains a static, highly pure inert atmosphere (<1 ppm O₂, <1 ppm H₂O).Good. Uses a positive pressure of inert gas and vacuum cycles. Atmosphere purity is dependent on technique.
Ease of Use Excellent for complex manipulations, weighing solids, and setting up multiple reactions.[11]Requires more technical skill for transfers and manipulations (e.g., cannula transfers, septa).[12][13]
Best For Weighing solids, handling pyrophorics, parallel synthesis, long-term storage of sensitive reagents.Single reactions, solvent distillation, reactions requiring heating/reflux over long periods, larger scale reactions.[10]
Limitations Limited space, potential for contamination from solvent vapors, not ideal for high-temperature reflux.[14][15]Weighing solids is difficult; risk of contamination with improper technique.[13]

Senior Scientist Recommendation: For accurately weighing and preparing stock solutions of this compound, a glovebox is unparalleled. For conducting the subsequent reaction, especially if it involves reflux or is on a larger scale, a Schlenk line is often more practical.

Q4: What is an "evacuate-refill cycle" and why is it performed multiple times?

A4: The evacuate-refill cycle (also called "vac-and-backfill") is the cornerstone of Schlenk line technique.[13] It's the process used to remove the reactive laboratory atmosphere from a flask and replace it with a high-purity inert gas (like argon or nitrogen).[13][16]

The process involves:

  • Evacuation: A vacuum pump is used to remove the majority of the air from the sealed flask.

  • Refill: The flask is then backfilled with inert gas from the manifold.

This cycle is repeated at least three times. The rationale is based on the principle of serial dilution. A single evacuation does not create a perfect vacuum and leaves residual air. Each cycle progressively dilutes the remaining atmospheric oxygen and moisture. Performing three cycles reduces atmospheric contaminants to a negligible level, ensuring the integrity of the inert atmosphere inside the flask.[13][17]

Section 3: Standard Operating Procedures (SOPs)

Follow these detailed protocols to ensure the integrity of your reagent and the success of your experiment.

Protocol 1: Weighing and Preparing a Solution in a Glovebox

This protocol outlines the definitive method for accurately preparing a solution of a known concentration.

  • Preparation: Ensure all glassware (vials, flasks, spatulas), magnetic stir bars, and syringe/needles are dried in an oven (>120 °C) for at least 4 hours (overnight is best) to remove adsorbed water.[12][18] Cool the items in a desiccator.

  • Glovebox Entry: Transfer the dried glassware, the sealed bottle of this compound, anhydrous solvent (in a sealed bottle), and other necessary equipment into the glovebox antechamber.

  • Antechamber Purge: Perform a minimum of three evacuate-refill cycles on the antechamber before opening the inner door to the main chamber.[17] For porous materials like kimwipes, a longer or overnight evacuation is recommended.[17]

  • Equilibration: Move all items into the main glovebox chamber and allow them to equilibrate with the box atmosphere for at least 20-30 minutes.

  • Weighing: Tare an empty, dry vial on the balance inside the glovebox. Carefully transfer the desired amount of the solid reagent into the vial using a clean, dry spatula and record the mass.

  • Dissolution: Using a dry syringe or graduated cylinder, add the required volume of anhydrous solvent to the vial containing the solid.

  • Sealing: Immediately cap the vial or flask tightly. If it is a flask with a ground glass joint, ensure it is properly sealed. For septum-sealed vials, ensure the septum provides a tight seal. The solution is now ready for use or storage within the glovebox.

Workflow for Glovebox Solution Preparation

cluster_outside Lab Bench cluster_antechamber Antechamber cluster_inside Glovebox Main Chamber A 1. Oven-Dry Glassware B 2. Load Antechamber A->B C 3. Evacuate/Refill Cycle (x3) B->C D 4. Equilibrate C->D E 5. Weigh Solid D->E F 6. Add Anhydrous Solvent E->F G 7. Seal Container F->G H Solution Ready G->H

Caption: Workflow for preparing a reagent solution in a glovebox.

Protocol 2: Transferring the Reagent Solution via Syringe (Schlenk Line)

This protocol is for adding the reagent to a reaction flask already set up on a Schlenk line.

  • Prepare the Reaction Flask: Ensure your reaction flask is assembled, oven-dried, cooled under vacuum, and is now under a positive pressure of inert gas on the Schlenk line (indicated by the bubbler).[19][20]

  • Prepare the Syringe: Take a clean, dry glass syringe and flush it with inert gas from the Schlenk line. To do this, pierce the septum of an empty, inerted flask with the needle and draw inert gas into the syringe, then expel it into the fume hood. Repeat this process 5-10 times to remove residual air and moisture from the syringe.[20][21]

  • Withdraw the Solution: If the solution was prepared in a glovebox, bring the sealed vial out through the antechamber. Pierce the septum of the vial with the inerted syringe needle. Pierce the septum with a second "bleed" needle connected to your inert gas line to maintain positive pressure as you withdraw the liquid.[22] Slowly draw the desired volume of solution into the syringe.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles, ensuring only liquid is in the syringe up to the desired volume mark.

  • Transfer to Reaction: Swiftly and carefully move the loaded syringe to your reaction flask. Pierce the septum on the reaction flask and slowly add the reagent solution to the reaction mixture.

  • Clean Up: Immediately quench and clean the syringe to prevent the residual acyl chloride from hydrolyzing and seizing the plunger.[21]

Section 4: Troubleshooting Guide

Even with careful preparation, issues can arise. This guide helps diagnose and solve common problems.

SymptomPossible Cause(s)Recommended Solution(s)
Reaction fails or gives very low yield; starting material recovered. Reagent Hydrolysis: The acyl chloride was degraded by moisture before or during the reaction.- Use a fresh bottle of reagent. - Ensure all glassware is rigorously oven-dried.[18] - Verify the dryness of all solvents and other reagents. - Review and improve inert atmosphere technique (e.g., ensure positive gas flow, check for leaks).
White precipitate forms immediately upon adding the reagent to the reaction mixture. Incompatibility or Side Reaction: The reagent is reacting with another component in an unintended way. The precipitate could be a salt if a basic amine is present (forming an ammonium chloride salt).[4]- Check for literature precedents for similar reactions. - Ensure the order of addition is correct. - Consider if a non-nucleophilic base is required.
Reaction turns dark or produces char. Decomposition: The reaction temperature may be too high, or the reagent may be reacting with an impurity. The trifluoromethyl group can sometimes be unstable under certain conditions.- Run the reaction at a lower temperature (e.g., start at 0 °C or -78 °C). - Ensure all reagents are pure. - Degas solvents to remove dissolved oxygen, which can sometimes initiate decomposition pathways.[23]
Pressure builds up in the reaction flask (beyond normal heating effects). Gas Evolution: The most likely cause is the generation of HCl gas from hydrolysis, indicating a water contamination issue.- IMMEDIATE ACTION: Ensure the flask has a vent to a bubbler to safely release pressure. Never conduct reactions in a completely sealed vessel.[19] - DIAGNOSIS: Find and eliminate the source of moisture (wet solvent, glassware, or other reagents).

Troubleshooting a Failed Reaction

Start Reaction Failed/ Low Yield CheckReagent Was the acyl chloride reagent pristine? Start->CheckReagent CheckGlassware Was all glassware rigorously oven-dried? CheckReagent->CheckGlassware Yes ResultHydrolysis Root Cause: Reagent Hydrolysis CheckReagent->ResultHydrolysis No (e.g., fumed on opening) CheckSolvent Was the solvent anhydrous and degassed? CheckGlassware->CheckSolvent Yes CheckGlassware->ResultHydrolysis No CheckTechnique Was inert atmosphere technique flawless? CheckSolvent->CheckTechnique Yes CheckSolvent->ResultHydrolysis No CheckTechnique->ResultHydrolysis No (e.g., leaks, poor purge) ResultOther Consider other factors: - Reaction Temperature - Reagent Stoichiometry - Catalyst Activity CheckTechnique->ResultOther Yes

Caption: Decision tree for troubleshooting failed reactions.

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use nitrogen instead of argon as my inert gas?

A5: Yes, for most applications involving this acyl chloride, high-purity nitrogen is a perfectly acceptable and more economical choice than argon.[19][24] Argon is typically reserved for reactions involving reagents that can react with nitrogen, such as certain lithium reagents or transition metal complexes at high temperatures.[25] There is no indication that this compound reacts with nitrogen under normal laboratory conditions.

Q6: How should I store a previously opened bottle of this reagent?

A6: If you must store a partially used bottle, the best practice is to store it inside a nitrogen-filled glovebox. If a glovebox is not available, you can try to create a positive inert atmosphere in the bottle. After taking what you need, carefully insert a needle connected to an inert gas line into the headspace of the bottle and another outlet needle. Flush the headspace for several minutes. Remove the needles, quickly recap the bottle, and then wrap the cap and neck securely with Parafilm® or electrical tape to create a better seal against atmospheric moisture. Store in a cool, dry place.

Q7: What are the primary safety concerns when working with this compound and inert gases?

A7: There are two main categories of hazards: chemical and physical.

  • Chemical Hazards: this compound is corrosive and will cause severe skin burns and eye damage upon contact.[26][27] The hydrolysis product, HCl, is also a corrosive gas that can damage the respiratory tract.[28] Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[26]

  • Physical Hazards (Inert Gas): Inert gases like nitrogen and argon are asphyxiants.[29][30] In a poorly ventilated area, a leak from a gas cylinder or Schlenk line can displace oxygen in the room, leading to loss of consciousness and death.[24][31] This is a silent hazard as these gases are colorless and odorless.[29] Always ensure your laboratory is well-ventilated and be aware of the risks.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • ACS Chemical Health & Safety. (2014). Reactivity control using a Schlenk line. [Link]

  • Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023). [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

  • Chemistry LibreTexts. (2024). Guides. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Oxygen Compounds. [Link]

  • Bart Laboratory, Purdue Chemistry. (n.d.). Standard Operating Procedures. [Link]

  • MMRC. (n.d.). Glovebox rules. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

  • ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides). [Link]

  • EPFL. (n.d.). Glovebox safety guidelines. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. [Link]

  • Kintek Solution. (n.d.). What Is An Example Of An Inert Atmosphere?. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry Online. (2022). Inert atmosphere reactions. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Kintek Solution. (n.d.). What Are The Potential Dangers When Working With Inert Gases?. [Link]

  • Johns Hopkins Lab Safety. (2017). Inert gases and hypoxia in the lab. [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • European Industrial Gases Association. (n.d.). HAZARDS OF INERT GASES AND OXYGEN DEPLETION. [Link]

Sources

troubleshooting low conversion of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride in their synthetic workflows. We address common challenges, with a focus on troubleshooting low conversion rates, to ensure the successful application of this versatile reagent.

Frequently Asked Questions (FAQs)
Section 1: Reagent Integrity and Preparation

Q1: My reaction is showing low or no conversion of the starting material. What are the most common initial checks I should perform?

A1: When encountering low conversion, the investigation should always begin with the three most probable culprits: the integrity of your reagents, the exclusion of moisture, and the accuracy of your stoichiometry. This compound is a highly reactive acyl chloride.[1][2] Its reactivity is a double-edged sword; while excellent for forming desired bonds, it also makes the compound highly susceptible to degradation, primarily through hydrolysis.[3][4]

Initial checks should include:

  • Reagent Quality: Confirm the purity of the acyl chloride. The most common impurity is the parent carboxylic acid, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, formed by reaction with ambient moisture.[3]

  • Anhydrous Conditions: Acyl chlorides and any Lewis acid catalysts used are extremely sensitive to water.[5][6] Ensure all glassware was rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[7][8]

  • Stoichiometry and Reagent Addition: Double-check all calculations for reagents.[8] Ensure that the nucleophile being acylated is pure and was added in the correct molar ratio.

Q2: How can I assess the purity of my this compound before use?

A2: Verifying the purity of your acyl chloride is a critical first step. As hydrolysis is the primary degradation pathway, you are looking for evidence of the corresponding carboxylic acid.

Recommended Analytical Protocols:

  • FT-IR Spectroscopy: Dissolve a small sample in a dry, IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane).

    • Acyl Chloride (R-COCl): Look for a sharp, strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹.

    • Carboxylic Acid (R-COOH): The presence of this impurity will be indicated by a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a carbonyl stretch that is typically at a lower wavenumber than the acyl chloride.

  • ¹H NMR Spectroscopy:

    • Dissolve a sample in a dry deuterated solvent (e.g., CDCl₃).

    • The presence of the carboxylic acid will show a characteristic broad singlet for the acidic proton (–COOH), typically far downfield (>10 ppm). The other peaks of the acid will be slightly shifted relative to the acyl chloride peaks.

If significant hydrolysis has occurred, the reagent should be purified or a fresh batch should be used. Purification can be attempted by vacuum distillation, but this must be done with care to avoid thermal decomposition.[9][10]

Section 2: Reaction Conditions and Optimization

Q3: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is causing this and how can it be prevented?

A3: Dark coloration and polymerization are classic signs of furan ring decomposition. Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to ring-opening and subsequent polymerization.[11][12]

Causality and Prevention:

  • Acid Generation: Your reaction is likely generating hydrogen chloride (HCl) as a byproduct of the acylation.[13] This strong acid can catalyze the degradation of the electron-rich furan ring.

  • High Temperature: Elevated temperatures can significantly accelerate this acid-catalyzed decomposition.[5]

Troubleshooting Protocol:

  • Add a Base: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Pyridine or a tertiary amine (e.g., triethylamine, diisopropylethylamine) are common choices. The base will neutralize the HCl as it is formed, preventing the pH from dropping.[3]

  • Lower the Temperature: Begin the reaction at a low temperature (e.g., 0 °C or -20 °C), especially during the addition of reagents. After addition, allow the reaction to warm slowly to room temperature, monitoring for any color change.[11]

  • Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially harsh conditions.[8][11]

Q4: What are the best practices for ensuring strictly anhydrous conditions for my acylation reaction?

A4: The rigorous exclusion of water is arguably the single most important factor for success. Water deactivates the acyl chloride by converting it to the unreactive carboxylic acid.[4]

Standard Protocol for Anhydrous Reactions:

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).[8]

  • Solvent Choice: Use high-purity anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.

  • Reagent Handling: Handle all reagents, especially the acyl chloride, under an inert atmosphere using syringes or cannulas. Never leave a container of the acyl chloride open to the air.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with N₂ or Ar for several minutes before adding solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Side Reactions and Workup

Q5: My starting material is consumed, but the isolated yield of my desired product is still low. Where could the product be lost?

A5: Product loss frequently occurs during the workup and purification stages. The product of the acylation, while generally more stable than the starting acyl chloride, can still be sensitive.

Potential Loss Points & Solutions:

  • Aqueous Quench: Quenching the reaction with water or an aqueous solution can lead to some hydrolysis of any unreacted acyl chloride, which can complicate purification. A careful, cold quench is recommended.[7]

  • Extraction Issues: Emulsions can form during the separation of organic and aqueous layers, trapping the product. Adding brine (saturated NaCl solution) can help break emulsions.[6]

  • Chromatography: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds on the column.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

    • Solution 2: Use a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica.

    • Solution 3: If the product is sufficiently non-polar, a quick "plug" filtration through a pad of silica may be sufficient to remove polar impurities without prolonged contact time.

Troubleshooting Workflows & Diagrams

A logical workflow is essential for efficiently diagnosing the root cause of low conversion.

Diagram 1: General Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for addressing low yields.

G start Low Conversion Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check sub_reagent1 Purity of Acyl Chloride? (Check by IR, NMR) reagent_check->sub_reagent1 sub_reagent2 Purity of Nucleophile? reagent_check->sub_reagent2 anhydrous_check Step 2: Scrutinize Reaction Conditions sub_condition1 Anhydrous Conditions Met? (Dried Glassware/Solvents) anhydrous_check->sub_condition1 sub_condition2 Reaction Temperature Optimized? anhydrous_check->sub_condition2 sub_condition3 Acid Scavenger Used? (e.g., Pyridine, Et3N) anhydrous_check->sub_condition3 workup_check Step 3: Analyze Workup & Purification sub_workup1 Decomposition during Workup? (e.g., on Silica Gel) workup_check->sub_workup1 sub_workup2 Physical Loss? (e.g., Emulsions) workup_check->sub_workup2 sub_reagent1->anhydrous_check If Reagents are Pure sub_reagent2->anhydrous_check If Reagents are Pure sub_condition1->workup_check If Conditions are Optimal sub_condition2->workup_check If Conditions are Optimal sub_condition3->workup_check If Conditions are Optimal end_node Implement Corrective Actions sub_workup1->end_node sub_workup2->end_node

Caption: A workflow for troubleshooting low conversion rates.

Diagram 2: Key Side Reaction - Hydrolysis

This diagram illustrates the primary degradation pathway for the acyl chloride, emphasizing the critical role of water.

Hydrolysis acyl_chloride 5-Methyl-2-(trifluoromethyl)furan- 3-carbonyl chloride (Active Reagent) carboxylic_acid 5-Methyl-2-(trifluoromethyl)furan- 3-carboxylic acid (Inactive Impurity) acyl_chloride->carboxylic_acid Hydrolysis (Undesired) product Desired Product (Ester, Amide, etc.) acyl_chloride->product Acylation (Desired) water H₂O (Moisture) water->carboxylic_acid nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->product

Caption: The competitive relationship between desired acylation and undesired hydrolysis.

Quantitative Data Summary

The following table outlines general starting parameters for a typical acylation reaction. Note that optimal conditions should always be determined experimentally for each specific substrate.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and unlikely to react with the acyl chloride. Ensure solvent is truly dry.
Temperature Start at 0 °C, then allow to warm to Room Temperature (RT)Controls initial exotherm and minimizes decomposition. Some less reactive nucleophiles may require gentle heating.[5]
Atmosphere Nitrogen or ArgonPrevents atmospheric moisture from entering the reaction.[7]
Acid Scavenger 1.1 - 1.5 equivalents of Pyridine or Triethylamine (Et₃N)Neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the furan ring.[3][11]
Monitoring Thin Layer Chromatography (TLC) or LC-MSPrevents running the reaction for an unnecessarily long time, which can lead to byproduct formation.[8]
References
  • Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Acyl Chlorides. Save My Exams. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]

  • 33.3 Acyl chlorides. CIE A-Level Chemistry Notes. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • General procedures for the purification of Acid chlorides. LookChem. Available at: [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Furan: Properties, Synthesis, and Reactions. Scribd. Available at: [Link]

Sources

Technical Support Center: Monitoring 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting for monitoring reactions involving this highly reactive intermediate. As a trifluoromethylated heterocyclic acyl chloride, this compound presents unique analytical challenges due to its reactivity and the specific nature of its structure.

This center is structured to address common issues encountered during reaction monitoring, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis. The questions are formatted to reflect common user queries and provide direct, actionable solutions.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: My HPLC chromatogram shows poor peak shape (tailing, fronting) and inconsistent retention times for my reaction mixture. What's happening?

Answer: This is a classic issue when analyzing highly reactive molecules like acyl chlorides directly. The root cause is almost always on-column reaction or interaction. This compound can react with trace amounts of water in the mobile phase or interact with active sites on the silica support of reversed-phase columns.

Causality & Solution: The primary solution is to avoid direct injection of the active acyl chloride. Instead, a derivatization strategy should be employed. By quenching the reaction aliquot with a suitable nucleophile, you convert the unstable acyl chloride into a stable derivative that is amenable to HPLC analysis.

Recommended Protocol: Derivatization for HPLC Analysis A robust method is to convert the acyl chloride into its corresponding methyl ester, which is significantly more stable and exhibits excellent chromatographic behavior.

  • Sample Preparation: At your desired time point, withdraw a small aliquot (e.g., 50 µL) from your reaction mixture.

  • Quenching/Derivatization: Immediately quench the aliquot in a sealed vial containing 1 mL of anhydrous methanol. The methanol acts as both the quenching and derivatizing agent. Let it stand for 10-15 minutes at room temperature to ensure complete conversion to the methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.

  • Dilution: Dilute the derivatized sample with your mobile phase (e.g., Acetonitrile/Water mixture) to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the stable methyl ester derivative. This approach allows for the accurate quantification of the starting material consumed at each time point.[1][2]

Alternative Derivatization: For trace-level analysis, derivatization with a UV-active agent like 2-nitrophenylhydrazine can be used. This creates a derivative with strong UV absorbance at a higher wavelength (e.g., 395 nm), moving it away from potential matrix interferences.[3][4]

Question 2: I see a growing peak in my chromatogram that I suspect is a byproduct, but I'm not sure what it is. How can I identify it?

Answer: The most common byproduct in reactions involving acyl chlorides is the corresponding carboxylic acid, formed by hydrolysis with trace water. This compound will hydrolyze to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

Identification & Confirmation:

  • LC-MS Analysis: The most definitive method is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the byproduct peak should correspond to the molecular weight of the carboxylic acid (C₇H₅F₃O₃, MW: 194.11).

  • Spiking Experiment: Synthesize or purchase a standard of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. "Spike" your reaction sample with a small amount of this standard. If the peak increases in area without a new peak appearing, you have confirmed its identity.

  • pH Considerations: The carboxylic acid peak may exhibit poor peak shape (tailing) on standard reversed-phase columns. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress the ionization of the carboxylic acid, leading to a much sharper, more symmetrical peak.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about selecting and optimizing analytical methods for your specific reaction.

Question 3: Which analytical technique is best for monitoring the real-time kinetics of my reaction?

Answer: For real-time, quantitative kinetic analysis, in-situ NMR spectroscopy (qNMR) is the superior choice.[5] While HPLC and GC require sampling and workup (which can introduce errors and time delays), NMR allows you to monitor the reaction directly in the NMR tube as it happens.

Why qNMR is Effective:

  • Inherently Quantitative: The signal integral in NMR is directly proportional to the number of nuclei, allowing for quantification without the need for response factors or calibration curves for each component (in relative quantification).[6][7]

  • Simultaneous Monitoring: You can simultaneously track the disappearance of signals from the starting material and the appearance of signals from the product.

  • Structural Information: NMR provides structural information, helping to identify intermediates or byproducts on the fly.

  • Dual Nuclei Probes: Your molecule contains both protons (¹H on the methyl group) and fluorine (¹⁹F on the trifluoromethyl group). ¹⁹F NMR can be particularly powerful as it often has a wide chemical shift range and low background noise, making it excellent for quantification.[5][6]

Workflow for Reaction Monitoring via qNMR:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare reaction mixture in deuterated solvent B Add internal standard (e.g., 1,3,5-trimethoxybenzene) A->B C Acquire initial spectrum (t=0) using quantitative parameters* B->C D Initiate reaction (e.g., add amine nucleophile) C->D E Acquire spectra at regular time intervals D->E F Process spectra (phase, baseline correct) E->F G Integrate signals for reactant, product, and standard F->G H Calculate concentration/conversion vs. time G->H I I H->I Plot kinetic data

Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.

Question 4: Can I use Gas Chromatography (GC) to monitor my reaction?

Answer: Yes, GC or GC-MS can be an excellent method, particularly for assessing purity and identifying volatile byproducts, but it comes with important caveats.

Considerations for GC/GC-MS:

  • Thermal Stability: The primary concern is whether your starting material and product are thermally stable enough to be volatilized in the GC inlet without degradation. Acyl chlorides can be reactive at high temperatures. A lower inlet temperature should be tested first.

  • Derivatization: Similar to HPLC, derivatization can make your analytes more suitable for GC analysis. For example, quenching with methanol to form the methyl ester creates a more volatile and stable compound that is ideal for GC.

  • High Sensitivity: GC-MS offers exceptional sensitivity and is excellent for detecting trace-level impurities.[8][9] It is particularly useful for identifying low-molecular-weight side products.

Recommended GC-MS Parameters (Starting Point): This table provides a general starting point for method development. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale
Column HP-5MS or Rxi-624Sil MSA mid-polarity column is suitable for separating the furan derivatives from common solvents and reagents.[10]
Inlet Temp. 200-250 °C (start low)Balance efficient volatilization with minimizing thermal degradation of the acyl chloride.
Oven Program Start at 40°C (hold 3 min), ramp 10°C/min to 250°CA standard temperature ramp to separate volatile components from higher-boiling products.
Carrier Gas HeliumInert carrier gas of choice for MS applications.
Detector Mass Spectrometer (MS)Provides both quantification (SIM mode) and identification (Scan mode) of unknown peaks.

Question 5: How do I monitor the disappearance of the acyl chloride using IR spectroscopy?

Answer: FTIR spectroscopy is a powerful tool for monitoring functional group transformations and is particularly well-suited for tracking the consumption of an acyl chloride.

The Principle: The carbonyl (C=O) stretching frequency in infrared spectroscopy is highly sensitive to the electronic environment. Acyl chlorides have one of the highest C=O stretching frequencies due to the strong electron-withdrawing inductive effect of the chlorine atom.

  • Acyl Chloride (Reactant): Look for a strong, sharp absorbance peak around 1780-1815 cm⁻¹ .[7] This is the characteristic peak for the C=O stretch of the acyl chloride.

  • Amide/Ester (Product): As the reaction proceeds, this peak will decrease in intensity. Simultaneously, a new carbonyl peak will appear at a lower frequency.

    • For an amide product , this new peak will typically be in the range of 1650-1690 cm⁻¹ .

    • For an ester product , the peak will appear around 1720-1740 cm⁻¹ .[7]

By monitoring the relative intensities of these two peaks over time, you can effectively track the progress of your reaction. This is often done using an in-situ IR probe (e.g., ReactIR) for real-time data.

Logical Relationship of Carbonyl Peaks in IR:

IR_Shifts A Reactant This compound C=O Stretch: ~1800 cm⁻¹ B Product (Amide) C=O Stretch: ~1670 cm⁻¹ A->B Reaction Progress

Caption: Change in IR carbonyl frequency during amidation.

Section 3: Self-Validating Protocols

This section provides detailed, step-by-step methodologies for key analytical workflows.

Protocol 1: Quantitative Analysis of an Amidation Reaction via ¹H qNMR

This protocol describes how to determine the conversion of this compound to its corresponding N-benzyl amide.

Objective: To quantify the percentage conversion of the starting material over time.

Materials:

  • This compound

  • Benzylamine (or other amine nucleophile)

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB)

  • NMR tubes, gas-tight syringe

Procedure:

  • Prepare Internal Standard Stock: Accurately weigh ~20 mg of TMB into a 10 mL volumetric flask and dissolve in CDCl₃. This will be your IS stock solution.

  • Prepare Reactant Solution: In a separate vial, accurately weigh ~42.5 mg of this compound (0.2 mmol). Add 0.5 mL of the IS stock solution via syringe.

  • Acquire Time-Zero (t=0) Spectrum: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using quantitative parameters (e.g., relaxation delay D1 ≥ 5xT₁ of the slowest relaxing proton, 90° pulse).

  • Initiate Reaction: Add a stoichiometric equivalent of benzylamine (e.g., 21.4 mg, 0.2 mmol) to the NMR tube, cap it, invert to mix, and immediately place it back in the NMR spectrometer.

  • Monitor Reaction: Acquire spectra at regular intervals (e.g., every 15 minutes) for the desired reaction time.

  • Data Processing:

    • Phase and baseline correct all spectra uniformly.

    • Integrate the following signals:

      • Internal Standard (IS): The singlet for the nine aromatic protons of TMB (~6.1 ppm). Set this integral to 9.00.

      • Reactant (SM): The singlet for the C5-methyl group of the starting material.

      • Product (P): The singlet for the C5-methyl group of the N-benzyl amide product (this will likely be shifted slightly from the starting material's methyl peak).

  • Calculation:

    • The moles of each component are proportional to (Integral / Number of Protons).

    • Moles_SM = (Integral_SM_Methyl / 3)

    • Moles_P = (Integral_P_Methyl / 3)

    • Conversion (%) = [Moles_P / (Moles_SM + Moles_P)] * 100

This self-validating system works because the internal standard concentration remains constant, allowing for precise and accurate measurement of the relative changes in reactant and product concentrations.[11]

References

  • Shi, Y., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Available at: [Link]

  • Wang, J., et al. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. PubMed. Available at: [Link]

  • Wang, J., et al. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry. Available at: [Link]

  • University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative NMR of chloride by an accurate internal standard approach. Available at: [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

  • Huang, T. H., et al. (2022). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. PubMed. Available at: [Link]

  • Wang, F., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. National Institutes of Health. Available at: [Link]

  • Wang, F., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications. Available at: [Link]

  • ResearchGate. (2022). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. Available at: [Link]

  • Hammond, G. B., et al. (2013). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PubMed Central. Available at: [Link]

  • Nurislamova, T. V., et al. (2022). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Available at: [Link]

  • Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. Available at: [Link]

  • Buer, B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available at: [Link]

  • Chem-Station. (n.d.). Acylation reaction under the action of acyl chloride. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Acyl Chloride Reactivity: The Potent Activating Effect of the Trifluoromethyl Group in Furan Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride and 5-methylfuran-2-carbonyl chloride

For researchers in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Furan-based building blocks are particularly valuable, but their reactivity can be nuanced. This guide provides an in-depth comparison of two closely related furanoyl chlorides, demonstrating how a strategic substitution can dramatically alter electrophilicity and reaction kinetics. We will dissect the electronic properties of this compound and 5-methylfuran-2-carbonyl chloride, supported by a proposed experimental framework to quantify their reactivity differential.

The Decisive Role of Substituents: An Electronic Deep Dive

The reactivity of an acyl chloride in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2] A more electron-deficient carbonyl carbon will react faster with nucleophiles. The key difference between our two subject molecules lies in the nature and position of their substituents on the furan ring and the profound electronic consequences that ensue.

5-methylfuran-2-carbonyl chloride: A Baseline for Reactivity

In this molecule, the acyl chloride group is positioned at C2 of the furan ring. The furan ring itself is an electron-rich aromatic system. The only other substituent is a methyl group (-CH₃) at the C5 position. The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. This has two main effects:

  • It slightly increases the electron density of the furan ring.

  • This electron-donating nature, though distant, marginally reduces the electrophilicity of the C2 carbonyl carbon, making it less reactive than a non-substituted furoyl chloride.

This compound: An Electrophile Supercharged

This molecule presents a starkly different electronic environment. The trifluoromethyl group (-CF₃) at the C2 position is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[3][4][5] Its potent effect stems from the strong inductive pull of three highly electronegative fluorine atoms.[3] This has a cascading effect on the molecule:

  • Intense Ring Deactivation: The -CF₃ group strongly withdraws electron density from the entire furan ring system.

  • Enhanced Electrophilicity: This inductive pull is strongly felt by the adjacent C3-carbonyl group. The carbonyl carbon becomes significantly more electron-deficient and, therefore, a much "harder" and more reactive electrophile.

  • Increased Ring Stability: A secondary but crucial benefit is that strong electron-withdrawing groups can markedly improve the stability of the furan ring, particularly under the acidic conditions often employed in reactions like Friedel-Crafts acylation.[6]

The methyl group at C5 remains a weak donor, but its effect is completely overshadowed by the dominant electron-withdrawing character of the -CF₃ group.

G cluster_0 This compound cluster_1 5-methylfuran-2-carbonyl chloride a CF3 (EWG) b C=O Carbonyl (Highly Electrophilic) a->b Strong Inductive Pull (-I) c CH3 (EDG) d Furan Ring (Electron Deficient) c->d Weak Donation (+I) d->b Inductive Pull e C=O Carbonyl (Moderately Electrophilic) f CH3 (EDG) g Furan Ring (Electron Rich) f->g Weak Donation (+I) g->e Weak Resonance Donation (+R)

Figure 1: Electronic influence of substituents on carbonyl electrophilicity.

Experimental Validation: A Framework for Comparison

To empirically validate the predicted reactivity difference, a competitive acylation experiment is the most direct and elegant approach. By reacting an equimolar mixture of the two acyl chlorides with a limited amount of a nucleophile, the resulting product ratio will provide a direct measure of their relative reaction rates.

A Friedel-Crafts acylation of a moderately reactive aromatic substrate, such as anisole, serves as an excellent model system. It is well-documented that furan rings can be sensitive to classical Friedel-Crafts conditions (e.g., AlCl₃), often leading to polymerization.[7] Therefore, employing a milder Lewis acid catalyst is crucial for a clean reaction. Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is an effective and mild catalyst for such transformations.[8]

Comparative Data from a Hypothetical Competitive Experiment

The table below illustrates the expected outcome of a competitive Friedel-Crafts acylation, highlighting the anticipated superior performance of the trifluoromethyl-activated substrate.

ParameterThis compound5-methylfuran-2-carbonyl chloride
Structure C₇H₄ClF₃O₂C₆H₅ClO₂
CAS Number 175276-66-1[9]14003-11-3[10]
Predicted Reactivity Very HighModerate
Expected Product Yield >90%<10%
Key Influencing Factor Strong -I effect of -CF₃ groupWeak +I effect of -CH₃ group
Experimental Protocol: Competitive Friedel-Crafts Acylation of Anisole

This protocol is designed as a self-validating system to determine the relative reactivity of the two acyl chlorides.

Objective: To quantify the relative reactivity by reacting an equimolar mixture of the two acyl chlorides with a substoichiometric amount of anisole and analyzing the product ratio.

Materials:

  • This compound (1.0 eq)

  • 5-methylfuran-2-carbonyl chloride (1.0 eq)

  • Anisole (0.8 eq, limiting reagent)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous DCM.

  • Reagent Addition: Add Yb(OTf)₃ (0.1 eq) to the flask, followed by anisole (0.8 eq) and the internal standard. Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: In a separate vial, prepare a solution of this compound (1.0 eq) and 5-methylfuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the limiting reagent (anisole) by taking aliquots at regular intervals (e.g., every 30 minutes), quenching them with NaHCO₃, and analyzing by GC-MS.

  • Workup: Once the anisole is consumed (or after a set time, e.g., 4 hours), quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS. Identify the two possible acylated products based on their mass spectra. Quantify the relative peak areas (calibrated against the internal standard) to determine the product ratio, which directly corresponds to the relative reactivity of the two acyl chlorides.

G prep 1. Preparation - Flame-dry flask - Add Anhydrous DCM, Yb(OTf)3 - Add Anisole (0.8 eq), Internal Std. - Cool to 0°C react 3. Reaction - Add acyl chloride mix dropwise - Stir at 0°C - Monitor by GC-MS prep->react mix 2. Acyl Chloride Solution - Mix equimolar amounts of both  acyl chlorides in anhydrous DCM mix->react quench 4. Quench & Workup - Add sat. NaHCO3 - Separate layers - Extract aqueous with DCM react->quench purify 5. Purification - Combine organic layers - Wash with brine - Dry over MgSO4, filter, concentrate quench->purify analyze 6. Analysis - Analyze crude by GC-MS - Determine Product Ratio (Reactivity Ratio) purify->analyze

Figure 2: Experimental workflow for the competitive acylation reaction.

Summary and Outlook

The comparison between this compound and 5-methylfuran-2-carbonyl chloride offers a compelling illustration of modern synthetic principles. The judicious placement of a powerful electron-withdrawing group transforms the furanoyl chloride into a highly reactive electrophile, poised for efficient coupling with a wide range of nucleophiles.

Key Takeaways:

  • Reactivity is Governed by Electronics: The trifluoromethyl group dramatically increases the electrophilicity and reactivity of the acyl chloride via a strong inductive effect.[1][3]

  • Experimental Design is Crucial: Comparative kinetic studies, such as competitive reactions, provide definitive, quantitative evidence of reactivity differences.

  • Catalyst Choice Matters: For sensitive substrates like furans, mild Lewis acids are essential to prevent side reactions and degradation.[7][8]

For drug development professionals and synthetic chemists, understanding these structure-reactivity relationships is paramount. This compound represents a superior building block for applications requiring rapid and efficient acylation, enabling the construction of complex molecular architectures under mild conditions.

References

A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorinated moieties is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Trifluoromethyl-substituted acyl chlorides are powerful and highly reactive reagents that serve as primary building blocks for incorporating the trifluoroacetyl group and its longer-chain homologs into target molecules.

This guide provides an in-depth comparison of three key reagents in this class: Trifluoroacetyl chloride (TFAC) , Pentafluoropropionyl chloride (PFPC) , and Heptafluorobutyryl chloride (HFBC) . We will move beyond a simple cataloging of properties to explore the nuances of their reactivity, provide field-tested experimental protocols, and offer a logical framework for selecting the optimal reagent for your synthetic goals.

Physicochemical Properties: A Comparative Overview

The physical properties of these acyl chlorides are dictated by the increasing length of the perfluoroalkyl chain. As the chain length increases, so do the molecular weight and van der Waals forces, leading to higher boiling points. All three are colorless liquids or gases that are highly sensitive to moisture.

PropertyTrifluoroacetyl chloride (TFAC)Pentafluoropropionyl chloride (PFPC)Heptafluorobutyryl chloride (HFBC)
CAS Number 354-32-5422-59-3375-16-6
Molecular Formula C₂ClF₃OC₃ClF₅OC₄ClF₇O
Molar Mass 132.47 g/mol 182.47 g/mol [4]232.48 g/mol [1]
Boiling Point -27 °C[5]13.7 °C[6]39 °C[1]
Density ~1.38 g/mL (liquid under pressure)[5]N/A1.556 g/mL at 20°C[1]
Water Solubility Reacts vigorously/decomposes[5][7]DecomposesDecomposes[1][8]
Reactivity and Electrophilicity: The Driving Force

The synthetic utility of these reagents stems from the extreme electrophilicity of the carbonyl carbon. The fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain and making the carbonyl carbon highly susceptible to nucleophilic attack. This effect far outweighs any potential steric hindrance from the longer perfluoroalkyl chains, making all three compounds exceptionally reactive.

Their reactivity is most apparent in their violent reaction with water and other protic nucleophiles like alcohols and amines.[5][7][9] This necessitates stringent anhydrous conditions during storage and use to prevent rapid decomposition into the corresponding perfluorinated carboxylic acid and hydrochloric acid (HCl).

Caption: Figure 1. Increasing perfluoroalkyl chain length enhances electron withdrawal.

Synthetic Applications & Experimental Protocols

The primary application for these reagents in drug development is the acylation of nucleophiles, most commonly forming amides from primary or secondary amines. A second, crucial application is in analytical chemistry, where they are used as derivatizing agents to improve the volatility and detector sensitivity of polar analytes for gas chromatography-mass spectrometry (GC-MS).[10][11][12]

3.1. Field-Proven Protocol: N-Acylation of a Primary Amine

This protocol provides a robust, self-validating method for the acylation of a primary amine. The principles described are broadly applicable to all three acyl chlorides, with minor adjustments for their physical state (e.g., TFAC is a gas at room temperature).

Objective: To synthesize N-benzyl-2,2,2-trifluoroacetamide from benzylamine and trifluoroacetyl chloride.

Causality Behind Experimental Choices:

  • Anhydrous Solvent (DCM): Dichloromethane is chosen for its inertness and ability to dissolve both the amine and the acyl chloride. Crucially, it must be anhydrous to prevent the acyl chloride from hydrolyzing.

  • Inert Atmosphere (Nitrogen/Argon): This prevents atmospheric moisture from reacting with the highly sensitive acyl chloride.

  • Non-Nucleophilic Base (Triethylamine, TEA): The acylation reaction produces one equivalent of HCl. TEA is a sterically hindered, non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Controlled Temperature (0 °C): The reaction is highly exothermic. An ice bath is used to control the reaction rate, prevent side reactions, and ensure safety.

  • Slow Addition: The acyl chloride is added dropwise (or bubbled in slowly as a gas for TFAC) to maintain temperature control and prevent a dangerous exotherm.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add triethylamine (1.2 eq, 1.21 g, 12 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetyl chloride (1.1 eq, 1.46 g, 11 mmol) to the cooled solution over 15 minutes. For TFAC gas, this can be done by bubbling the gas from a lecture bottle through the solution via a needle. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of water to quench any remaining acyl chloride.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 25 mL) to remove excess TEA and benzylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL) to remove any trifluoroacetic acid, and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by recrystallization or flash column chromatography if necessary.

Workflow cluster_prep Preparation (Inert) cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolate Isolation start 1. Add Amine & Solvent (Anhydrous DCM) add_base 2. Add Base (TEA) start->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acyl Chloride (Slowly) cool->add_acyl react 5. Stir & Warm to RT add_acyl->react quench 6. Quench with H₂O react->quench extract 7. Extract with DCM quench->extract wash 8. Wash (Acid, Base, Brine) extract->wash dry 9. Dry (Na₂SO₄) & Concentrate wash->dry purify 10. Purify (Chromatography) dry->purify end_node Final Product purify->end_node

Caption: Figure 2. Standard workflow for the N-acylation of an amine.

Choosing the Right Reagent: A Practical Guide

The choice between TFAC, PFPC, and HFBC depends entirely on the synthetic or analytical objective.

  • Choose Trifluoroacetyl Chloride (TFAC) when:

    • The goal is to introduce the smallest, most fundamental trifluoroacetyl moiety (-COCF₃).

    • You are performing protective group chemistry, where the trifluoroacetamide can be cleaved under specific conditions.

    • Maximum reactivity is needed to acylate a particularly unreactive amine.[13]

  • Choose Pentafluoropropionyl Chloride (PFPC) or Heptafluorobutyryl Chloride (HFBC) when:

    • The goal is derivatization for analytical purposes, particularly GC-MS. The longer, fluorinated chains create derivatives that are highly volatile and extremely sensitive to electron capture detectors (ECD) or analysis in electron-capture negative-ion chemical ionization (ECNICI) mode.[12]

    • A larger, more lipophilic tag is desired to modify the pharmacokinetic properties of a lead compound.

    • You are working on peptide synthesis and require a specific fluorinated tag for purification or analysis.[14][15]

Critical Safety and Handling Procedures

Trifluoromethyl-substituted acyl chlorides are hazardous materials that demand respect and proper handling.

  • Toxicity and Corrosivity: These compounds are toxic by inhalation and are severely corrosive to the skin, eyes, and respiratory tract.[5][7] They are also lachrymators.

  • Reactivity with Water: They react violently with water and moisture to produce corrosive gases (HCl) and perfluorinated acids.[5][9]

  • Handling: Always handle these reagents in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For TFAC, which is a gas, ensure the system is properly sealed.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[8][9] Containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen).

Conclusion

Trifluoroacetyl chloride, pentafluoropropionyl chloride, and heptafluorobutyryl chloride are indispensable reagents in the toolkit of the modern medicinal and organic chemist. While their extreme reactivity demands careful handling, it is precisely this property that makes them so effective for the rapid and efficient introduction of perfluoroacyl groups. By understanding the subtle differences in their physical properties and the specific applications for which each is best suited—from fundamental synthesis with TFAC to advanced analytical derivatization with PFPC and HFBC—researchers can strategically leverage these powerful building blocks to accelerate drug discovery and development programs.

References
  • Heptafluorobutyryl chloride One Chongqing Chemdad Co. ,Ltd . chemdad.com. [Link]

  • Heptafluorobutyryl chloride | CAS#:375-16-6 . Chemsrc. [Link]

  • HEPTAFLUOROBUTYRIC ACID . Minnesota Attorney General's Office. [Link]

  • Perfluoropropionyl chloride | C3ClF5O | CID 67911 . PubChem, National Institutes of Health. [Link]

  • 422-59-3 | Pentafluoropropionyl chloride . Alachem Co., Ltd. [Link]

  • Tsikas, D., et al. (2021). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives . MDPI. [Link]

  • Kuitunen, M.-L., & Kostiainen, R. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Analytical Methods, 12(17), 2263–2270. [Link]

  • Chytiris, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature . International Journal of Molecular Sciences, 24(2), 1645. [Link]

  • Chytiris, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature . PubMed. [Link]

  • Trifluoroacetyl chloride . Wikipedia. [Link]

  • Trifluoroacetyl chloride | C2ClF3O | CID 61106 . PubChem, National Institutes of Health. [Link]

  • Cole, E. L., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride . Chemical Science, 13(4), 1056–1062. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]

  • Mijalis, A. J., et al. (2017). Rapid Flow-Based Peptide Synthesis . Nature Chemical Biology, 13(5), 464-466. [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . Chemical Reviews, 111(11), 6557–6602. [Link]

  • Applications in peptide synthesis . ResearchGate. [Link]

  • Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Zhou, Y., et al. (2016). An overview of the trifluoromethyl group in medicinal chemistry. Future Medicinal Chemistry, 8(4), 441-451.

Sources

A Senior Application Scientist's Guide to Synthesis Alternatives for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks and synthetic methodologies is a critical decision point that influences project timelines, scalability, and the ultimate properties of the target molecule. 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a valuable reagent, often employed to introduce a specific fluorinated heterocyclic moiety into a larger molecule, typically through the formation of an amide or ester linkage. The trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.

However, reliance on a single acyl chloride presents potential challenges. Acyl chlorides are highly reactive, making them susceptible to hydrolysis and limiting their compatibility with sensitive functional groups. Their synthesis and handling can be demanding, and their use necessitates a base to scavenge the HCl byproduct, which can complicate purification. Furthermore, exploring structural analogues is a cornerstone of modern medicinal chemistry.

This guide provides a comprehensive overview of two primary alternative strategies to circumvent the use of this compound:

  • Alternative Coupling Strategies: Utilizing the parent carboxylic acid, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid, with a range of modern coupling reagents.

  • Bioisosteric Replacements: Replacing the entire furan-based scaffold with alternative heterocyclic systems to explore new chemical space and modulate physicochemical properties.

Part 1: Alternative Coupling Strategies from the Parent Carboxylic Acid

The most direct alternative to using the acyl chloride is to start from its more stable precursor, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid. This approach opens the door to a vast arsenal of amide bond formation techniques that offer greater functional group tolerance, milder reaction conditions, and often simpler workup procedures compared to traditional acyl chloride methods.[1]

The fundamental principle involves activating the carboxylic acid in situ to facilitate its reaction with an amine. This avoids the need to isolate a highly reactive intermediate.

G cluster_AcylChloride cluster_CouplingReagent Acid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid + Amine (R-NH2) AcylChloride_Route Traditional Route Coupling_Route Alternative Coupling Route CouplingReagent Coupling Reagent (e.g., HATU, PyBOP, EDC) Acid->CouplingReagent Activation AcylChloride This compound AcylChloride_Route->AcylChloride SOCl2 or (COCl)2 Coupling_Route->CouplingReagent Amide Target Amide Product AcylChloride->Amide Amine Addition + Base CouplingReagent->Amide Amine Addition

Caption: High-level comparison of synthesis pathways to the target amide.

Causality Behind Choosing a Coupling Reagent

The choice of coupling reagent is not arbitrary; it is dictated by factors such as the steric and electronic properties of the substrates, the need to suppress side reactions (especially racemization in chiral systems), desired reaction time, and cost.[2]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can often be removed by filtration. However, for solid-phase synthesis or when solubility is an issue, Diisopropylcarbodiimide (DIC) is preferred as its urea byproduct is more soluble.[3] A key drawback is the potential for racemization of chiral centers. To mitigate this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always required.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for fast reaction rates and low levels of racemization.[2][3] They are often the reagent of choice for difficult couplings, such as those involving sterically hindered amines or electron-deficient anilines.[4] Their higher cost is a consideration for large-scale synthesis.

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent, particularly useful for cyclizations and couplings involving N-methylated amino acids.[3]

Data Presentation: Comparison of Common Coupling Reagent Classes
Reagent ClassRepresentative Example(s)Relative CostKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCC (+ HOBt)LowCost-effective; DCU byproduct is often easily removed by filtration.Slower reaction rates; higher risk of racemization without additives; potential for side reactions.[3]
Uronium/Aminium HATU, HCTUHighVery fast reactions; low racemization; high yields for difficult couplings.[2]Higher cost; byproducts are water-soluble and require aqueous workup.
Phosphonium PyBOP, PyAOPHighHigh efficiency; particularly effective for N-methyl amino acids and cyclizations.[3]Higher cost; phosphine oxide byproducts can complicate purification.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a self-validating system for the synthesis of a model amide, N-benzyl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide.

Materials:

  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1 equivalent)

  • Benzylamine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add HATU, followed by benzylamine, and finally DIPEA. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity without competing in the coupling reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove residual acid and HOBt byproduct from HATU), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Part 2: Bioisosteric Replacements for the Furan Scaffold

In drug discovery, it is often desirable to modify a lead compound to improve its properties (e.g., potency, selectivity, ADME profile) without losing the key binding interactions. This is achieved through the principle of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties.[5][6] The 5-Methyl-2-(trifluoromethyl)furan moiety can be systematically deconstructed and replaced.

G cluster_main Core Scaffold: 5-Methyl-2-(trifluoromethyl)furan cluster_ring_alt Ring Bioisosteres cluster_cf3_alt CF3 Group Bioisosteres Main Furan Ring (Aromatic Spacer) Thiophene Thiophene Main->Thiophene replace Thiazole Thiazole Main->Thiazole replace Isoxazole Isoxazole Main->Isoxazole replace CF3 CF3 Group (Electron Withdrawing, Lipophilic) Nitro Nitro (NO2) CF3->Nitro replace Cyano Cyano (CN) CF3->Cyano replace Sulfonyl Sulfonyl (SO2Me) CF3->Sulfonyl replace Me Methyl Group (Steric Bulk, Lipophilic)

Caption: Bioisosteric replacement strategies for the core scaffold.

Rationale for Bioisosteric Choices
  • Replacing the Furan Ring: The furan ring acts as a five-membered aromatic spacer.

    • Thiophene: A classic bioisostere for furan. The sulfur atom is larger than oxygen but maintains similar aromaticity and geometry. It can alter metabolic pathways and protein-ligand interactions (e.g., sulfur-pi interactions).

    • Thiazole/Isoxazole: Introducing a nitrogen atom into the ring changes the hydrogen bonding potential (as a hydrogen bond acceptor) and dipole moment of the molecule. This can be exploited to pick up new, favorable interactions with a biological target or to improve aqueous solubility.

  • Replacing the Trifluoromethyl (CF₃) Group: The CF₃ group is a strong electron-withdrawing group and is metabolically very stable.[7]

    • Nitro (NO₂): The CF₃ group is often considered a successful bioisosteric replacement for the aliphatic nitro group, as it can mimic its electron-withdrawing nature while significantly improving metabolic stability.[8][9] Replacing CF₃ with NO₂ could be explored if the original lead contained a nitro group.

    • Cyano (CN): A smaller, linear, and potent electron-withdrawing group that can also act as a hydrogen bond acceptor.

    • Pentafluoroethyl (CF₂CF₃): Increases lipophilicity even further than CF₃ and can provide different steric interactions.

Workflow for Evaluating Bioisosteric Replacements

A systematic approach is required to validate the choice of a bioisostere.

G A Identify Target Moiety (e.g., Trifluoromethyl-furan) B Propose Bioisosteres (e.g., Thiophene, Thiazole) A->B C Synthesize Analogues (Using appropriate coupling strategies) B->C D In Vitro Assay (Potency, Selectivity) C->D E ADME Profiling (Solubility, Stability, Permeability) C->E F Analyze Structure-Activity Relationship (SAR) D->F E->F G Select Candidate for Further Development F->G

Caption: Standard workflow for the design and evaluation of bioisosteres.

Conclusion

While this compound is an effective reagent for introducing a specific fluorinated heterocycle, researchers have powerful and flexible alternatives at their disposal. For direct synthesis of the same target molecule, employing the parent carboxylic acid with modern coupling reagents like HATU or EDC/HOBt offers greater process control, milder conditions, and broader functional group compatibility. For medicinal chemists aiming to optimize lead compounds, a bioisosteric replacement strategy, which involves swapping the furan ring or trifluoromethyl group for other moieties, provides a rational approach to modulate molecular properties and explore new, potentially more effective chemical matter. The optimal strategy will always depend on the specific goals of the synthesis, whether it be process efficiency or the discovery of novel bioactive compounds.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7695-7701. [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Bioman Explains. (2022, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]

  • Jäkel, C. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

Sources

Exploring the Bio-Potential of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamides: A Comparative Guide for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the dynamic landscape of drug and agrochemical discovery, the quest for novel molecular scaffolds that confer enhanced biological activity, favorable metabolic profiles, and unique mechanisms of action is perpetual. The 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride scaffold presents a compelling, yet largely unexplored, foundation for the synthesis of a new generation of bioactive amides. The strategic placement of a trifluoromethyl group on the furan ring is particularly noteworthy; this electron-withdrawing group is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal and agricultural chemistry.[1]

This guide provides a comprehensive comparative analysis of the potential biological activities of amides derived from this novel furan scaffold. In the absence of direct, extensive research on this specific class of compounds, we will leverage a structure-activity relationship (SAR) approach. By examining the established biological activities of structurally analogous trifluoromethyl-containing and furan-based carboxamides, we can project a scientifically grounded hypothesis for the potential applications of these new derivatives and provide a roadmap for their synthesis and evaluation.

This analysis is tailored for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Projected Biological Activities: A Comparative Analysis

The introduction of the trifluoromethyl-furan moiety into an amide scaffold suggests the potential for a range of biological activities. Below, we compare this novel class to established compound families, providing experimental data from the literature to ground our projections.

Potential as Next-Generation Insecticides and Repellents

The trifluoromethyl group is a well-established pharmacophore in insecticide design. Structurally related trifluoromethylphenyl amides (TFMPAs) have demonstrated significant adulticidal, larvicidal, and repellent properties against mosquito species like Aedes aegypti.[2] This suggests that amides derived from this compound could exhibit similar insecticidal activities.

Comparative Data: Trifluoromethyl-Containing Amides vs. Commercial Standards

Compound ClassCompound ExampleTarget OrganismActivity Metric (LC50/LD50/MED)Reference CompoundActivity MetricSource
Trifluoromethylphenyl Amides N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamideAe. aegypti larvaeLC50 = 2.53 µMFipronilLC50 = 0.014 µM[2]
Trifluoromethylphenyl Amides N-(2-(trifluoromethyl)phenyl)butyramideAe. aegypti femalesMED = 0.026 µmol/cm²DEETMED = 0.052 µmol/cm²[2]
Phthalic Acid Diamides N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamidePlutella xylostellaExcellent larvicidal activity--[3]

Expert Insights & Causality:

The insecticidal and repellent activity of TFMPAs is linked to their ability to interfere with the nervous system of insects. The trifluoromethyl groups enhance the molecule's ability to cross the insect's cuticle and interact with molecular targets. While many TFMPAs are less potent than commercial standards like fipronil, some exhibit superior repellency compared to DEET.[2][4] The furan ring in our target scaffold, being a bioisostere of a phenyl ring, could modulate target specificity and bioavailability, potentially leading to a novel mode of action or an improved safety profile.

Potential as Novel Antifungal Agents

Carboxamides are a cornerstone of modern fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5][6] The pyrazole and pyridine carboxamides, particularly those containing a difluoromethyl or trifluoromethyl group, have shown broad-spectrum antifungal activity.

Comparative Data: Trifluoromethyl-Containing Carboxamides vs. Commercial Fungicides

Compound ClassCompound ExampleTarget FungiActivity Metric (EC50)Reference CompoundActivity MetricSource
Pyrazole Carboxamides N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideColletotrichum orbiculareEC50 = 5.50 µg/mLBoscalidEC50 > 100 µg/mL[5]
Pyrazole Carboxamides Y13 (a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide)Gibberella zeaeEC50 = 13.1 mg/L--[7]
Pyridine Carboxamides 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea SDHIC50 = 5.6 mg/LThifluzamideIC50 = 7.61 mg/L[6]

Expert Insights & Causality:

The fungicidal activity of these compounds relies on the precise geometry of the carboxamide linker and the nature of the heterocyclic rings, which fit into the active site of the SDH enzyme. The trifluoromethyl group often contributes to this binding affinity. It is plausible that the 5-methyl-2-(trifluoromethyl)furan-3-carboxamide core could orient a variety of amine substituents in a conformation that allows for potent SDH inhibition. The novelty of the furan scaffold may also help overcome existing resistance to pyrazole- and pyridine-based SDHIs.

Other Potential Bioactivities: Herbicidal and Antibiofilm

The versatility of trifluoromethyl and furan-containing structures extends to other domains. Recent research has highlighted the herbicidal potential of trifluoromethyl-substituted phenylpyridines and the antibiofilm activity of furan-2-carboxamides.[8][9][10]

  • Herbicidal Activity: Phenylpyridine compounds containing trifluoromethyl groups have been shown to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to plant death.[8] The electronic properties of the 5-methyl-2-(trifluoromethyl)furan-3-carboxamide scaffold could be tuned to target similar enzymatic pathways in weeds.

  • Antibiofilm Activity: Furan-2-carboxamides have been designed as bioisosteric replacements for furanone-based quorum sensing inhibitors in Pseudomonas aeruginosa.[10][11] This suggests that our target amides could be explored as agents to combat bacterial biofilm formation, a critical factor in persistent infections and antimicrobial resistance.

Experimental Workflows and Protocols

To empower researchers to investigate the potential of this novel scaffold, we provide the following generalized experimental workflows and protocols, which are self-validating and grounded in established methodologies.

Diagram of the Discovery Workflow

Discovery_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound coupling Amide Coupling Reaction start->coupling amines Diverse Amine Library (Aliphatic, Aromatic, Heterocyclic) amines->coupling library Novel Furan Carboxamide Library coupling->library primary_screen Primary Bioassays (e.g., Insecticidal, Antifungal) library->primary_screen hits Initial Hits primary_screen->hits Activity > Threshold secondary_screen Secondary Assays (Dose-Response, Selectivity) hits->secondary_screen leads Lead Compounds secondary_screen->leads Confirmed Potency & Selectivity sar SAR & Optimization leads->sar candidate Candidate Compound sar->candidate

Caption: A generalized workflow for the synthesis and screening of novel furan carboxamides.

Protocol 1: General Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamides

This protocol describes a standard amide coupling reaction. The choice of base and solvent may need to be optimized for specific amines.

Rationale: This method is a robust and widely used procedure for forming amide bonds from acyl chlorides.[12] The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards product formation. Dichloromethane is an excellent solvent as it is relatively inert and dissolves a wide range of organic compounds.

Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol provides a method for assessing the antifungal activity of the synthesized compounds against various phytopathogenic fungi.

Rationale: This assay provides a direct and quantifiable measure of a compound's ability to inhibit fungal growth.[5] Potato Dextrose Agar (PDA) is a standard growth medium for a wide range of fungi. By measuring the diameter of the fungal colony in the presence of the test compound relative to a control, we can calculate the percentage of inhibition and subsequently the EC50 value (the concentration that inhibits 50% of growth).

Methodology:

  • Compound Preparation: Dissolve the synthesized furan carboxamides in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave the media and allow it to cool to approximately 50-60 °C.

  • Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for primary screening). Pour the mixture into sterile Petri dishes. Use DMSO alone as a negative control and a known commercial fungicide (e.g., Boscalid) as a positive control.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani), in the center of each agar plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: When the fungal growth in the negative control plate has reached approximately 80% of the plate's diameter, measure the diameter of the fungal colony on all plates.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Dose-Response: For active compounds, repeat the assay with a range of concentrations to determine the EC50 value.

Conclusion and Future Directions

The 5-methyl-2-(trifluoromethyl)furan-3-carboxamide scaffold represents a promising and untapped area for the discovery of new bioactive molecules. Based on robust comparative data from structurally related compounds, there is a strong scientific rationale to pursue the synthesis and evaluation of these novel amides for insecticidal, antifungal, and potentially other biological activities. The strategic incorporation of the trifluoromethyl group on a furan ring offers a unique combination of electronic and steric properties that could lead to compounds with enhanced potency, novel mechanisms of action, and improved physicochemical profiles.

The experimental protocols provided herein offer a clear path forward for researchers to build and screen a library of these compounds. Future work should focus on creating a diverse library of amide derivatives to build a comprehensive Structure-Activity Relationship (SAR) model. This will enable the rational design of second-generation compounds with optimized activity and selectivity, ultimately paving the way for the development of new and effective agents for use in medicine and agriculture.

References

  • Ortega-Morales, B. O., et al. (2020). Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. Pesticide Biochemistry and Physiology, 165, 104548. [Link]

  • Shao, X., et al. (2013). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 61(49), 11899-11906. [Link]

  • Ortega-Morales, B. O., et al. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 154, 33-41. [Link]

  • Request PDF. (n.d.). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(23), 8206. [Link]

  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13612-13629. [Link]

  • ResearchGate. (n.d.). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylphenyl amides 1-4. [Link]

  • Li, J., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(18), 4235. [Link]

  • Tlili, A., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 574(7776), 87-92. [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. [Link]

  • Wiley Online Library. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of Difluoromethy Substituted Carboxamide Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Connect Journals. (n.d.). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). [Link]

  • Wang, Z., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6214. [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Wang, Z., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5894. [Link]

  • Jiménez-Vargas, J. M., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]

  • PubChem. (n.d.). 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide. [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

Sources

A Comparative Guide to the Characterization of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth technical analysis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a key building block in synthetic chemistry. We will explore its synthesis, detailed characterization, and reactivity, providing a comparative perspective against alternative synthetic methodologies for its derivatives. This document is designed to equip researchers with the necessary insights to make informed decisions in experimental design and execution.

The Synthetic Utility of Fluorinated Furan Scaffolds

The furan ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated furans highly valuable in drug discovery. This compound serves as a reactive intermediate, enabling the facile introduction of this fluorinated furan moiety into a wide array of molecular architectures through the formation of esters, amides, and other carbonyl derivatives.

The conversion of a carboxylic acid to a more reactive acyl chloride is a cornerstone of organic synthesis.[2] This guide will first detail the preparation of the parent carboxylic acid and its subsequent conversion to the target acyl chloride, followed by a comprehensive characterization protocol.

Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

The journey to this compound derivatives begins with its precursor, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. While specific literature on the direct synthesis of this particular precursor is sparse, analogous structures like 5-methyl-2-furancarboxylic acid are commonly synthesized through the oxidation of corresponding alcohols or aldehydes, often derived from biomass.[3][4][5] A plausible synthetic approach would involve the oxidation of 5-methyl-2-(trifluoromethyl)furan-3-methanol.

Protocol 1: Synthesis of this compound

The most common and efficient laboratory method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂).[2][6] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Rationale: Thionyl chloride is an excellent choice because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[2]

Step-by-Step Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can often be used directly in the next step or purified by vacuum distillation.

Diagram 1: Synthesis of the Acyl Chloride.

Spectroscopic Characterization: A Triad of Techniques

Accurate characterization is paramount to confirm the identity and purity of the synthesized acyl chloride and its subsequent derivatives. The following section details the expected spectral data and standardized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the carbonyl functional group. The electron-withdrawing nature of the chlorine atom in an acyl chloride significantly increases the stretching frequency of the C=O bond compared to other carbonyl compounds.[7][8]

Expected Data:

  • Acyl Chloride (R-COCl): A very strong and sharp absorption band is expected in the range of 1775-1815 cm⁻¹ .[8] For conjugated systems like our furan derivative, this peak may appear at the lower end of the range.

  • Carboxylic Acid (R-COOH): Characterized by a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The disappearance of the broad O-H band and the appearance of the high-frequency C=O band confirms the conversion.

  • Amide (R-CONH₂): The C=O stretch (Amide I band) appears at a lower frequency, typically 1640-1680 cm⁻¹ .[8]

  • Ester (R-COOR'): The C=O stretch is found around 1735-1750 cm⁻¹ .

Functional GroupCharacteristic C=O Stretch (cm⁻¹)Key Differentiating Feature
Acyl Chloride 1775 - 1815 Highest frequency C=O stretch.
Carboxylic Acid1700 - 1725Accompanied by a very broad O-H stretch (2500-3300 cm⁻¹).
Ester1735 - 1750Strong C-O stretches also present (1000-1300 cm⁻¹).
Amide1640 - 1680Lowest frequency C=O stretch; N-H stretches may be present (~3300 cm⁻¹).
Table 1: Comparative IR Frequencies for Carbonyl Derivatives.
Protocol 2: Acquiring IR Spectra (Liquid Sample)
  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Acquire a background spectrum.

  • Place a single drop of the neat liquid sample (if applicable) or a solution onto the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Predicted ¹H NMR Data (in CDCl₃):

  • Furan Ring Proton (H-4): This proton is expected to appear as a singlet in the aromatic region, likely around 6.5-7.0 ppm .

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons should appear upfield, estimated around 2.3-2.5 ppm .

  • Derivative Protons: For an amide or ester derivative, new signals corresponding to the amine or alcohol moiety will appear. For example, in an ethyl ester, a quartet around 4.3 ppm and a triplet around 1.3 ppm would be expected.

Predicted ¹³C NMR Data (in CDCl₃):

  • Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is typically found around 165-175 ppm .

  • Furan Ring Carbons: Four distinct signals are expected for the furan ring carbons, with chemical shifts influenced by the substituents. The carbon bearing the CF₃ group (C-2) will show coupling to fluorine and appear around 140-150 ppm (q) . The carbon attached to the methyl group (C-5) would be around 150-160 ppm . The other two furan carbons (C-3 and C-4) would appear in the 110-130 ppm range.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around 14-18 ppm .

  • Trifluoromethyl Carbon (-CF₃): A quartet due to C-F coupling, expected around 115-125 ppm (q, J ≈ 270 Hz) .[9]

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
-CH~2.4~15Singlet (¹H)
Furan-H 4~6.8~115Singlet (¹H)
-C (O)ClN/A~168Carbonyl
Furan-C 2-CF₃N/A~145 (q)Quartet due to ¹JCF
Furan-C 3-COClN/A~125
Furan-C 5-CH₃N/A~155
-C F₃N/A~120 (q)Quartet due to ¹JCF ≈ 270 Hz
Table 2: Predicted NMR Spectral Data for this compound.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For acyl chlorides, a characteristic fragmentation is the loss of the chlorine atom to form a stable acylium ion.[7]

Expected Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.55 g/mol ). A key feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[7]

  • Base Peak: The most abundant peak (base peak) is often the acylium ion [M-Cl]⁺, resulting from the cleavage of the C-Cl bond. For the title compound, this would appear at m/z = 177.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., DCM or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Separation: The sample is vaporized and separated based on boiling point and column affinity on a capillary column (e.g., HP-5MS).[10][11][12]

  • Ionization & Detection: As components elute from the GC column, they are ionized (typically by Electron Ionization, EI), separated by their mass-to-charge ratio (m/z), and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions.

Diagram 2: General Spectroscopic Characterization Workflow.

Comparative Synthesis of Derivatives: Acyl Chloride vs. Coupling Reagents

While the acyl chloride route is highly effective due to its reactivity, it involves an extra synthetic step and the handling of a moisture-sensitive reagent. An alternative approach is the direct formation of amides or esters from the carboxylic acid using coupling reagents.

Alternative Method: Direct Coupling Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) activate the carboxylic acid, allowing for direct reaction with an amine or alcohol.[13]

ParameterAcyl Chloride MethodDirect Coupling (e.g., EDC) Method
Starting Material Carboxylic Acid (requires conversion to Acyl Chloride)Carboxylic Acid
Number of Steps Two (Acid → Acyl Chloride → Derivative)One (Acid → Derivative)
Reactivity Very high; reactions are often fast at low temperatures.Moderate; reactions may require longer times or mild heating.
Byproducts HCl (must be scavenged by a base)Water-soluble urea byproduct (can be removed by aqueous workup).
Scope Excellent for a wide range of nucleophiles.Broad, but can be problematic for sterically hindered substrates.
Handling Acyl chloride is moisture-sensitive.Coupling reagents are generally stable solids but can be expensive.
Table 3: Comparison of Synthetic Routes to Furan Amide/Ester Derivatives.

Causality Behind Experimental Choice:

  • The acyl chloride method is often preferred for large-scale synthesis or when dealing with less reactive nucleophiles due to the high electrophilicity of the carbonyl carbon.

  • The direct coupling method is advantageous for its operational simplicity (one-pot), milder conditions, and avoidance of corrosive reagents like thionyl chloride, making it ideal for sensitive or complex substrates in a research and development setting.[13]

G cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Direct Coupling Acid1 Carboxylic Acid AcylCl Acyl Chloride Acid1->AcylCl +SOCl₂ Product1 Amide / Ester AcylCl->Product1 +Amine/Alcohol +Base Acid2 Carboxylic Acid Product2 Amide / Ester Acid2->Product2 +Amine/Alcohol +Coupling Reagent (EDC) caption Diagram 3: Comparison of Synthetic Pathways to Derivatives.

Diagram 3: Comparison of Synthetic Pathways to Derivatives.

Conclusion

This compound is a highly versatile and reactive intermediate for the synthesis of complex molecules. Its characterization relies on a combination of IR, NMR, and MS, which together provide unambiguous structural confirmation. While the conversion to the acyl chloride offers a robust and highly reactive pathway for derivatization, alternative one-pot coupling methods present a milder and often more convenient option for laboratory-scale synthesis. The choice between these methodologies should be guided by the specific substrate, reaction scale, and the overall synthetic strategy.

References

A Spectroscopic Guide to Furanoyl Chlorides: Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of furanoyl chlorides, focusing on 2-furoyl chloride as a representative example. Designed for researchers, scientists, and professionals in drug development, this document provides a technical framework for the structural elucidation of this important class of chemical intermediates. Furanoyl chlorides are pivotal building blocks in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents like mometasone furoate and fluticasone furoate, as well as agrochemicals.[1][2] An accurate and comprehensive understanding of their spectroscopic signatures is therefore critical for synthesis confirmation, quality control, and reaction monitoring.

This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, explaining the rationale behind experimental choices and data interpretation. We will explore the key diagnostic features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing them against relevant benchmarks to highlight the unique spectral characteristics imparted by the furan ring and the acyl chloride moiety.

Part 1: The Spectroscopic Toolkit: Principles and Experimental Design

The characterization of a molecule like 2-furoyl chloride relies on a multi-technique approach to unambiguously determine its structure.

  • Infrared (IR) Spectroscopy: This technique is indispensable for identifying functional groups. The primary target for furanoyl chlorides is the carbonyl group (C=O) of the acyl chloride, which exhibits a characteristic strong absorption at a high wavenumber due to the inductive effect of the adjacent chlorine atom.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed map of the molecule's carbon-hydrogen framework.[5] ¹H NMR reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl carbon.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. For furanoyl chlorides, the presence of chlorine results in a characteristic isotopic pattern for the molecular ion.

The selection of experimental parameters is crucial for acquiring high-quality data. For NMR, a deuterated solvent that dissolves the sample without its own signals obscuring key regions is required; deuterated chloroform (CDCl₃) is a common choice for 2-furoyl chloride.[6] For IR analysis of a liquid sample, a neat preparation between salt plates is often sufficient. Electron Ionization (EI) is a standard MS technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.

Experimental Workflow Overview

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a furanoyl chloride sample.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation P 2-Furoyl Chloride Sample IR FT-IR Spectroscopy (Neat Liquid Film) P->IR NMR NMR Spectroscopy (in CDCl3) P->NMR MS Mass Spectrometry (EI) P->MS IR_Data Functional Group ID (C=O, C-O-C) IR->IR_Data NMR_Data Structure Elucidation (¹H & ¹³C Shifts, Coupling) NMR->NMR_Data MS_Data MW & Formula Confirmation (M+ Peak, Isotopes, Fragments) MS->MS_Data Final Structural Confirmation IR_Data->Final NMR_Data->Final MS_Data->Final

Caption: Workflow for Spectroscopic Characterization.

Part 2: Detailed Experimental Protocols

The following protocols provide a standardized methodology for the analysis of 2-furoyl chloride.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: As 2-furoyl chloride is a liquid at room temperature, prepare a neat sample.[1][7] Place one drop of the liquid onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Analysis: Place a second salt plate on top to create a thin liquid film. Secure the plates in the spectrometer's sample holder.

  • Data Acquisition: Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and identify the wavenumbers (cm⁻¹) of key absorption bands.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-furoyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Analysis: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Following this, acquire the ¹³C NMR spectrum.

  • Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the proton signals and determine their multiplicity (singlet, doublet, etc.) and coupling constants (J, in Hz).

Protocol 3: Mass Spectrometry (MS)
  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of 2-furoyl chloride in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS system. The GC will separate the compound from the solvent and introduce it into the MS source.

  • Data Acquisition: Acquire the mass spectrum, typically scanning a mass-to-charge (m/z) range from 40 to 400 amu. Use a standard EI energy of 70 eV.

  • Processing: Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak. Analyze the major fragment ions.

Part 3: Spectroscopic Data of 2-Furoyl Chloride

The following sections detail the expected spectroscopic data for 2-furoyl chloride (C₅H₃ClO₂), a colorless to yellow liquid with a molecular weight of 130.53 g/mol .[7][8]

Infrared (IR) Spectrum Analysis

The IR spectrum is dominated by a very strong, sharp absorption from the acyl chloride's carbonyl group.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
C=O (Acyl Chloride)Stretch~1750-1780Strong, Sharp
C-H (Aromatic)Stretch~3100-3150Medium
C=C (Aromatic)Stretch~1500-1600Medium
C-O-C (Furan Ring)Asymmetric Stretch~1180-1200Strong
C-ClStretch~600-800Medium

Note: The exact position of the C=O stretch is highly diagnostic. Acyl chlorides absorb at a significantly higher frequency (~1810 cm⁻¹) than ketones or esters due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[4]

Nuclear Magnetic Resonance (NMR) Spectrum Analysis

The NMR spectra provide an unambiguous fingerprint of the furan ring's substitution pattern.

G H5 H5 H3 H3 H4 H4

Caption: 2-Furoyl Chloride Structure with Proton Labels.

¹H NMR Data (300 MHz, CDCl₃) [6]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5~7.77ddJ₅,₄ = 1.75
H3~7.50ddJ₃,₄ = 3.69, J₃,₅ = 0.87
H4~6.65ddJ₄,₃ = 3.69, J₄,₅ = 1.75
  • Causality: The acyl chloride group is strongly electron-withdrawing, causing all furan protons to be "deshielded" and appear at a lower field (higher ppm) compared to unsubstituted furan. H5 is the most deshielded due to its proximity to the furan's oxygen and its position alpha to the substituent.

¹³C NMR Data (CDCl₃) [9][10][11]

Carbon Chemical Shift (δ, ppm)
C=O~158.5
C2~146.0
C5~150.0
C3~122.5
C4~113.0
  • Causality: The carbonyl carbon (C=O) appears significantly downfield, though not as far as in ketones, which is typical for acid derivatives.[4] The ring carbons (C2-C5) show distinct signals reflecting the electronic influence of both the ring oxygen and the acyl chloride substituent.

Mass Spectrum (MS) Analysis

The mass spectrum confirms the molecular weight and provides structural clues through fragmentation.

m/z Relative Intensity Identity
130/132High[M]⁺ / [M+2]⁺ (Molecular Ion)
95Very High (Base Peak)[M - Cl]⁺
67Medium[C₄H₃O]⁺
39High[C₃H₃]⁺
  • Key Feature: The molecular ion region will show two peaks at m/z 130 and 132 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).

  • Fragmentation Pathway: The most favorable fragmentation is the loss of the chlorine radical to form the highly stable furoyl cation at m/z 95. This is often the base peak in the spectrum.

G MolIon [C₅H₃O₂Cl]⁺˙ m/z = 130/132 LossCl - Cl• FuroylCation [C₅H₃O₂]⁺ m/z = 95 (Base Peak) MolIon->FuroylCation - Cl• LossCO - CO FuranCation [C₄H₃O]⁺ m/z = 67 FuroylCation->FuranCation - CO

Caption: Primary MS Fragmentation of 2-Furoyl Chloride.

Part 4: Comparative Spectroscopic Analysis

To fully appreciate the spectroscopic characteristics of 2-furoyl chloride, it is instructive to compare its data with that of its parent heterocycle, furan.

Comparison with Furan

This comparison highlights the profound electronic effect of the -COCl substituent on the furan ring.

¹H NMR Data Comparison (ppm)

Compound H2/H5 (α-protons) H3/H4 (β-protons)
Furan[12]~7.44~6.38
2-Furoyl ChlorideH5: ~7.77, H3: ~7.50H4: ~6.65

¹³C NMR Data Comparison (ppm)

Compound C2/C5 (α-carbons) C3/C4 (β-carbons)
Furan~142.8~109.7
2-Furoyl ChlorideC2: ~146.0, C5: ~150.0C3: ~122.5, C4: ~113.0

The data clearly shows that adding the electron-withdrawing acyl chloride group causes a significant downfield shift for all remaining ring protons and carbons. This deshielding effect is a direct consequence of the reduction in electron density within the aromatic ring, a key piece of evidence confirming successful functionalization.

Conclusion

The spectroscopic analysis of furanoyl chlorides is a robust process that leverages the strengths of multiple analytical techniques. The key identifiers are:

  • IR: A strong C=O absorption band in the characteristic region for acyl chlorides (~1750-1780 cm⁻¹).

  • ¹H NMR: Three distinct signals in the aromatic region, all shifted downfield relative to furan, with a predictable dd, dd, dd splitting pattern.

  • ¹³C NMR: Five distinct carbon signals, including a carbonyl carbon around 158 ppm and four deshielded furan carbons.

  • MS: A characteristic M/M+2 molecular ion pattern confirming the presence of chlorine and a dominant base peak at m/z 95 corresponding to the stable furoyl cation.

This guide provides the foundational data and experimental rationale necessary for the confident identification and characterization of furanoyl chlorides, ensuring integrity in research, development, and quality control applications.

References

A Senior Application Scientist's Guide to Synthesizing Drug Analogues with 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among the vast arsenal of building blocks available to the synthetic chemist, 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride emerges as a promising reagent for the synthesis of innovative drug analogues. This guide provides a comprehensive overview of its efficacy, a comparative analysis against other acylating agents, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The furan scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The combination of these two moieties in this compound presents a unique opportunity to generate novel drug candidates with potentially superior properties.

The Strategic Advantage of the Trifluoromethylated Furan Moiety

The trifluoromethyl group is a cornerstone in contemporary drug design, prized for its ability to modulate key physicochemical and biological properties.[2] Its strong electron-withdrawing nature can influence the acidity of nearby functional groups and alter the electronic environment of the entire molecule, potentially leading to enhanced target engagement. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[2]

The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in drug discovery.[1] Its planar structure and ability to participate in various non-covalent interactions make it an attractive component for designing ligands that can effectively bind to protein targets. The methyl group at the 5-position of the furan ring in the title compound can provide additional steric bulk and lipophilicity, which can be fine-tuned to optimize binding interactions.

The strategic placement of the carbonyl chloride at the 3-position of the furan ring allows for the facile introduction of this valuable trifluoromethylated scaffold into a diverse range of molecules through acylation reactions.

Comparative Analysis: this compound vs. Alternative Acylating Agents

The choice of an acylating agent is a critical decision in the synthesis of drug analogues. While a plethora of reagents are available, this compound offers a unique combination of features. Here, we compare its potential performance against commonly used alternatives.

ReagentStructureKey AdvantagesPotential Disadvantages
This compound this compoundIntroduces a unique trifluoromethylated furan scaffold with potential for enhanced biological activity and metabolic stability. High reactivity of the acyl chloride facilitates amide bond formation.Limited commercial availability and potentially higher cost compared to simpler acyl chlorides. The reactivity may require careful control of reaction conditions to avoid side reactions.
Benzoyl Chloride Benzoyl ChlorideReadily available, cost-effective, and well-established reactivity.Introduces a simple phenyl group, which may not offer the same potential for property modulation as the trifluoromethylated furan.
Acetyl Chloride Acetyl ChlorideHighly reactive, small, and introduces a simple acetyl group for protecting amines or modulating solubility.Lacks the structural complexity and potential for specific biological interactions offered by the furan scaffold.
Furan-2-carbonyl chloride Furan-2-carbonyl chlorideIntroduces the furan scaffold.Lacks the beneficial trifluoromethyl and methyl substituents, which can be crucial for optimizing drug properties.

Causality Behind Experimental Choices: The selection of this compound is driven by the hypothesis that the combined electronic and steric properties of the trifluoromethyl and methyl-substituted furan ring will lead to drug analogues with improved pharmacological profiles compared to those synthesized with simpler acylating agents. The high reactivity of the acyl chloride is advantageous for coupling with a wide range of nucleophiles, including sterically hindered amines or less reactive anilines, which are common moieties in drug candidates.

Experimental Protocols

The following protocols provide a general framework for the synthesis of drug analogues using this compound. Optimization of reaction conditions (e.g., solvent, temperature, base) may be necessary for specific substrates.

General Protocol for the Synthesis of Furan-3-carboxamides

This protocol describes the acylation of a primary or secondary amine with this compound to form the corresponding carboxamide.

Materials:

  • This compound (1.0 eq)

  • Amine substrate (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine substrate in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (TEA or DIPEA).

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Self-Validating System: The success of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of furan-3-carboxamide drug analogues.

SynthesisWorkflow reagent This compound reaction Acylation Reaction reagent->reaction amine Amine Substrate amine->reaction base Base (e.g., TEA, DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Furan-3-carboxamide Analogue purification->product

Caption: General workflow for the synthesis of furan-3-carboxamide drug analogues.

Mechanistic Insights

The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group to form a tetrahedral intermediate, which then collapses to yield the stable amide product and a protonated base.

AcylationMechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation AcylChloride R-C(=O)-Cl TetrahedralIntermediate R-C(O-)(-Cl)-NH2+-R' AcylChloride->TetrahedralIntermediate Amine R'-NH2 Amine->TetrahedralIntermediate ProtonatedAmide R-C(=O)-NH2+-R' TetrahedralIntermediate->ProtonatedAmide Chloride Cl- TetrahedralIntermediate->Chloride AmideProduct R-C(=O)-NH-R' ProtonatedAmide->AmideProduct Base ProtonatedBase Base-H+ ProtonatedAmide->ProtonatedBase

Caption: Simplified mechanism of nucleophilic acyl substitution.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug analogues. The strategic incorporation of the trifluoromethylated furan moiety can impart beneficial properties, including enhanced metabolic stability and target affinity. The straightforward acylation chemistry allows for the efficient generation of diverse libraries of furan-3-carboxamides for biological screening. While direct comparative data is still emerging, the foundational principles of medicinal chemistry strongly suggest that this reagent holds significant potential for accelerating the discovery of next-generation therapeutics. Researchers are encouraged to explore its application in their respective drug development programs.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 1234.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(2), 1-15.
  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2010). European Journal of Medicinal Chemistry, 45(7), 2875-2882.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8229-8231.
  • Furan-3-carboxylic acid derivatives. (1986).
  • Process for preparing furan carboxamides. (1975).
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2020). Chemistry – A European Journal, 26(65), 14849-14858.
  • Furo-3-carboxamide derivatives and methods of use. (2016).
  • Process for the preparation of 3-furoate esters and novel intermediate compounds. (2001).
  • Synthesis of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. (2014).
  • 5-Methyl-2-furoic acid. The Good Scents Company. Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. (2026). Journal of the American Chemical Society, 148(1), 123-134.
  • t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. (2020).

Sources

A Comparative Structural and Reactivity Analysis of Amides and Esters Derived from 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of the structural and reactivity profiles of compounds synthesized from 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, a versatile building block for introducing a trifluoromethylated furan moiety.

This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. We will explore the synthesis and detailed spectroscopic characterization of amide and ester derivatives, benchmark their reactivity against alternative acylating agents, and provide robust experimental methodologies to ensure reproducible and reliable results.

The Strategic Importance of the 5-Methyl-2-(trifluoromethyl)furan-3-yl Moiety

The furan ring is a privileged heterocycle in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 5-position of the furan ring creates a unique electronic and steric environment. The potent electron-withdrawing nature of the CF3 group significantly influences the reactivity of the adjacent carbonyl chloride and the overall properties of the resulting derivatives.

Synthesis of Amide and Ester Derivatives: A Comparative Study

This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including primary and secondary amines, and alcohols.[1][2] The general mechanism for these reactions is a nucleophilic addition-elimination pathway.[1]

Synthesis of Amides

The reaction of this compound with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) affords the corresponding N-substituted 5-methyl-2-(trifluoromethyl)furan-3-carboxamides in high yields. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.[1]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide

  • To a solution of an appropriate aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide.

Synthesis of Esters

Similarly, the esterification of this compound with alcohols is typically carried out in the presence of a base like pyridine, which can also act as a nucleophilic catalyst. The reaction proceeds smoothly at room temperature to yield the corresponding esters.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

  • To a solution of ethanol (1.2 mmol) and pyridine (1.2 mmol) in anhydrous diethyl ether (15 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.

Structural Analysis: A Spectroscopic Deep Dive

A thorough structural characterization of the synthesized derivatives is paramount for confirming their identity and purity. This section provides a detailed guide to the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds.

¹H NMR Spectroscopy:

  • Furan Proton: A singlet or a narrow multiplet is expected in the region of δ 6.5-7.5 ppm for the proton at the C4 position of the furan ring.

  • Methyl Protons: A sharp singlet for the methyl group at the C5 position will typically appear around δ 2.3-2.6 ppm.

  • Amide N-H Proton: For secondary amides, a broad singlet is expected in the range of δ 8.0-9.5 ppm, the chemical shift of which is dependent on concentration and solvent.

  • Ester Ethyl Protons: For an ethyl ester, a quartet around δ 4.2-4.5 ppm (OCH2) and a triplet around δ 1.2-1.4 ppm (CH3) are characteristic.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the region of δ 160-165 ppm, while the ester carbonyl will be slightly downfield at δ 165-170 ppm.

  • Trifluoromethyl Carbon: The carbon of the CF3 group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz) in the range of δ 115-125 ppm.[3]

  • Furan Carbons: The furan ring carbons will exhibit characteristic shifts, with the carbon bearing the CF3 group (C2) appearing as a quartet due to two-bond C-F coupling. The other furan carbons (C3, C4, and C5) will also show specific chemical shifts and may exhibit smaller long-range C-F couplings.[4][5]

¹⁹F NMR Spectroscopy:

  • A singlet for the CF3 group is expected in the ¹⁹F NMR spectrum, typically in the range of δ -60 to -70 ppm (relative to CFCl3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Derivatives in CDCl₃

Compound ¹H NMR ¹³C NMR
N-Phenyl-5-methyl-2-(trifluoromethyl)furan-3-carboxamide ~7.8 (br s, 1H, NH), ~7.6-7.1 (m, 5H, Ar-H), ~6.8 (s, 1H, Furan-H4), ~2.4 (s, 3H, CH₃)~162 (C=O), ~155 (q, C2), ~140 (C5), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (q, ¹JCF ≈ 272 Hz, CF₃), ~120 (Ar-CH), ~115 (C3), ~112 (C4), ~14 (CH₃)
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate ~6.7 (s, 1H, Furan-H4), ~4.3 (q, 2H, OCH₂), ~2.4 (s, 3H, CH₃), ~1.3 (t, 3H, OCH₂CH₃)~164 (C=O), ~154 (q, C2), ~142 (C5), ~121 (q, ¹JCF ≈ 273 Hz, CF₃), ~118 (C3), ~110 (C4), ~61 (OCH₂), ~14 (CH₃), ~14 (furan-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Carbonyl Stretch (C=O): This will be a strong, sharp absorption. For amides, it typically appears in the range of 1650-1680 cm⁻¹. For esters, the C=O stretch is found at a higher frequency, around 1720-1740 cm⁻¹.[6] The electron-withdrawing trifluoromethyl group may cause a slight shift to higher wavenumbers.

  • N-H Stretch: Secondary amides will show a single, sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

  • C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.[7]

IR_Spectroscopy

Caption: Common fragmentation pathways in Mass Spectrometry.

Performance Comparison with Alternative Reagents

The utility of this compound as a synthetic building block is best understood in the context of alternative reagents for introducing trifluoromethylated moieties.

Reactivity Comparison with Other Acylating Agents

Compared to other acylating agents like acid anhydrides, esters, and carboxylic acids, acyl chlorides are generally the most reactive. [8]This high reactivity allows for milder reaction conditions and often leads to higher yields. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon in this compound, making it even more reactive than its non-fluorinated counterparts. [9]

Table 2: Qualitative Reactivity Comparison of Acylating Agents

Acylating Agent Relative Reactivity Leaving Group Typical Reaction Conditions
Acyl Chloride Very HighCl⁻Room temperature, often with a base
Acid Anhydride HighRCOO⁻Mild heating may be required
Ester ModerateRO⁻Requires strong nucleophiles or catalysis
Carboxylic Acid LowOH⁻Requires activating agents (e.g., DCC, HATU)
Comparison with Other Trifluoromethylating Reagents

While this compound serves to introduce a pre-functionalized trifluoromethyl-furan scaffold, other reagents are used for the direct trifluoromethylation of organic molecules. Prominent examples include electrophilic trifluoromethylating reagents like Togni's reagents and Umemoto's reagents, and nucleophilic sources such as the Ruppert-Prakash reagent (TMSCF₃). [1][2][10][11]

  • Togni's and Umemoto's Reagents: These are electrophilic CF₃⁺ sources and are suitable for the trifluoromethylation of a wide range of nucleophiles, including enolates, phenols, and heterocycles. [1][10][11]They offer a direct route to trifluoromethylated compounds but can be expensive and may not be suitable for all substrates.

  • Ruppert-Prakash Reagent (TMSCF₃): This is a nucleophilic CF₃⁻ source and is widely used for the trifluoromethylation of carbonyl compounds and imines. [12] The choice between using a pre-functionalized building block like this compound and a direct trifluoromethylation strategy depends on the specific synthetic target, the availability of starting materials, and the desired overall synthetic efficiency.

dot

Reagent_Selection Start Synthetic Goal: Incorporate CF₃-Furan Moiety Decision Is the furan scaffold already present? Start->Decision Building_Block Use 5-Methyl-2-(trifluoromethyl) furan-3-carbonyl chloride Decision->Building_Block Yes Direct_CF3 Consider direct trifluoromethylation Decision->Direct_CF3 No Togni_Umemoto Electrophilic CF₃⁺ (Togni/Umemoto Reagents) Direct_CF3->Togni_Umemoto TMSCF3 Nucleophilic CF₃⁻ (Ruppert-Prakash Reagent) Direct_CF3->TMSCF3

Caption: Decision workflow for trifluoromethylation strategy.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of novel compounds bearing a trifluoromethylated furan core. Its derivatives, particularly amides and esters, can be readily prepared in high yields under mild conditions. A comprehensive understanding of their spectroscopic properties, as detailed in this guide, is essential for their unambiguous characterization. When compared to other acylating agents, its high reactivity offers significant advantages in synthetic efficiency. The choice between utilizing this pre-functionalized scaffold versus employing direct trifluoromethylation methods will be dictated by the specific synthetic strategy and target molecule. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile reagent in the pursuit of new chemical entities with tailored properties.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. (2021).
  • Electrophilic Fluorin
  • (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent.
  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC - NIH.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Radical trifluoromethylation using the Umemoto's reagents and Togni's...
  • Supporting Inform
  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annul
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Phenyl trifluoromethyl ketone - Optional[Near IR] - Spectrum. SpectraBase.
  • Phenyl trifluoromethyl ketone - Optional[FTIR] - Spectrum. SpectraBase.
  • Mass Spectrometry - Fragmentation P
  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.
  • A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Deriv
  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein J. Org. Chem. (2020).
  • Synthesis of 2-[3-(trifluoromethyl)
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.
  • mass spectra - fragmentation p
  • Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers. Benchchem.
  • INFRARED SPECTROSCOPY (IR).
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl
  • Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022).
  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?
  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines.
  • Fragment
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Ethyl 3-furancarboxylate(614-98-2) 1H NMR spectrum. ChemicalBook.
  • 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Nucleophilic trifluoromethylation of acyl chlorides using the trifluoromethyl iodide/TDAE reagent. ElectronicsAndBooks.
  • 2-trifluoromethyl furan 3 carboxylic acid. Sigma-Aldrich.
  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. The Royal Society of Chemistry.
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Deriv
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Furan, 2-(2-furanylmethyl)-5-methyl-. SpectraBase.
  • Furan, 2-(2-furanylmethyl)-5-methyl-. the NIST WebBook.

Sources

A Comparative Guide to the Synthetic Utility of Furan-2-Carbonyl Chloride and Furan-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, furan-based scaffolds are indispensable building blocks, particularly within the pharmaceutical and materials science sectors.[1][2] Their prevalence stems from the furan ring's ability to act as a versatile bioisostere for phenyl groups, offering unique electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[2] Among the most valuable furan derivatives are the isomeric acyl chlorides: furan-2-carbonyl chloride and furan-3-carbonyl chloride. These highly reactive intermediates serve as gateways to a vast array of more complex molecules.

This guide provides an in-depth comparison of these two critical reagents. We will dissect their structural and electronic nuances, explore the resulting differences in their chemical reactivity, and present their distinct advantages in various synthetic applications, supported by experimental data and established protocols.

Structural and Electronic Disparity: The Root of Divergent Reactivity

The fundamental difference between furan-2-carbonyl chloride and furan-3-carbonyl chloride lies in the position of the electrophilic carbonyl group on the furan ring. This seemingly minor positional change has profound implications for the electronic character and, consequently, the reactivity of both the acyl chloride function and the furan ring itself.

  • Furan-2-carbonyl chloride (2-Furoyl chloride): The carbonyl group is at the C2 position, immediately adjacent to the ring's oxygen atom. This proximity allows for direct resonance interaction between the oxygen's lone pair and the carbonyl group. This delocalization can slightly reduce the electrophilicity of the carbonyl carbon compared to its C3 counterpart, but it significantly influences the electron density of the entire ring system.

  • Furan-3-carbonyl chloride (3-Furoyl chloride): The carbonyl group is at the C3 position. It is still conjugated with the furan ring's π-system, but it is not in direct resonance with the oxygen atom's lone pair in the same way as the 2-isomer. This results in a different distribution of electron density and a distinct reactivity profile.

The aromaticity of the furan ring follows the order: Benzene > Thiophene > Pyrrole > Furan.[3] The lower resonance energy of furan makes it more susceptible to reactions that disrupt its aromaticity, such as Diels-Alder reactions.[3][4] The placement of a strong electron-withdrawing group like a carbonyl chloride further modulates this inherent reactivity.

G cluster_0 Furan-2-Carbonyl Chloride cluster_1 Furan-3-Carbonyl Chloride 2-isomer 2-isomer 2-text Direct resonance between the oxygen lone pair and the carbonyl group at C2. 3-isomer 3-isomer 3-text Carbonyl group at C3 is not in direct resonance with the oxygen lone pair.

Caption: Structural comparison of furan-2-carbonyl and furan-3-carbonyl chlorides.

Comparative Reactivity Analysis

The distinct electronic profiles of the two isomers lead to notable differences in their behavior in common organic reactions.

Both isomers are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion. They readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form the corresponding esters, amides, and ketones.

While direct, comprehensive kinetic comparisons are scarce in the literature, we can infer relative reactivity from electronic principles. The carbonyl carbon in furan-3-carbonyl chloride is expected to be slightly more electrophilic. This is because the resonance donation from the furan oxygen is less effective at the C3 position, resulting in a greater partial positive charge on the carbonyl carbon. In contrast, for furan-2-carbonyl chloride , the direct resonance delocalization from the adjacent oxygen atom can slightly temper the carbonyl's electrophilicity.

However, in practice, both reagents are exceptionally reactive, and reaction conditions often have a more significant impact on outcomes than the intrinsic electronic differences.

The carbonyl chloride group is strongly deactivating, making the furan ring less susceptible to electrophilic aromatic substitution than unsubstituted furan.

  • In furan-2-carbonyl chloride , the C5 position is the most likely site for electrophilic attack, as it is the least deactivated position.

  • In furan-3-carbonyl chloride , electrophilic substitution is expected to be more challenging and may lead to a mixture of products, with a preference for the C2 or C5 positions.

Furan itself can act as a diene in Diels-Alder reactions.[3][4] The presence of an electron-withdrawing group like carbonyl chloride at either position generally decreases the reactivity of the furan ring as a diene.

G cluster_0 Reactivity Comparison cluster_1 Nucleophilic Acyl Substitution cluster_2 Electrophilic Aromatic Substitution F2CC Furan-2-Carbonyl Chloride R2 Slightly lower carbonyl electrophilicity due to oxygen lone pair resonance. F2CC->R2 EAS2 Deactivated ring. Substitution favored at C5. F2CC->EAS2 F3CC Furan-3-Carbonyl Chloride R3 Slightly higher carbonyl electrophilicity. F3CC->R3 EAS3 Strongly deactivated ring. Substitution at C2 or C5. F3CC->EAS3

Caption: Logical flow of reactivity differences based on structure.

Synthetic Applications and Strategic Advantages

The choice between these two isomers is dictated by the desired final molecular architecture.

Furan-2-carbonyl chloride is a widely used intermediate in the synthesis of pharmaceuticals.[5][6] Its derivatives are found in numerous approved drugs, where the 2-furoyl moiety often plays a crucial role in binding to biological targets.

Key Applications:

  • Corticosteroids: Used in the synthesis of potent anti-inflammatory agents like mometasone furoate and fluticasone furoate.[6]

  • Antiparasitic Agents: A key building block for drugs such as diloxanide furoate.[6]

  • General Organic Synthesis: Extensively used for introducing the 2-furoyl group, which can be a stable structural element or a precursor for further transformations.[7][8]

Furan-3-carbonyl chloride provides access to a different substitution pattern on the furan ring, which is often essential for fine-tuning the steric and electronic properties of a molecule during drug development. While less commonly cited in blockbuster drugs, it is a valuable tool for creating diverse compound libraries for screening.

Key Applications:

  • Scaffold Elaboration: Essential for synthesizing compounds where substitution at the C3 or C4 position is required.

  • Agrochemicals and Specialty Chemicals: Used in the synthesis of various specialized organic compounds.[9]

  • MCH1 Receptor Antagonists: The saturated analog, tetrahydrofuran-3-carbonyl chloride, is a reactant for synthesizing MCH1 receptor antagonists.[10]

Comparative Data Summary

The table below summarizes key quantitative data for easy comparison.

PropertyFuran-2-Carbonyl ChlorideFuran-3-Carbonyl ChlorideReference(s)
CAS Number 527-69-526214-65-3[11][12]
Molecular Formula C₅H₃ClO₂C₅H₃ClO₂[11][12]
Molecular Weight 130.53 g/mol 130.53 g/mol [13][14]
Appearance Colorless to yellow liquidColorless to yellow liquid/powder[6][15]
Key Feature Carbonyl at C2, adjacent to ring OCarbonyl at C3
Primary Utility Intermediate for major pharmaceuticalsAccessing alternative substitution patterns[6][12]
Experimental Protocols

Trustworthy protocols are self-validating. The following methods describe standard procedures for the acylation of an amine, a common application for both reagents.

This protocol demonstrates a typical Schotten-Baumann acylation using furan-2-carbonyl chloride.

G start Start: Prepare Reagents step1 Dissolve benzylamine and triethylamine in dichloromethane (DCM). start->step1 step2 Cool the solution to 0°C in an ice bath. step1->step2 step3 Add furan-2-carbonyl chloride dropwise over 15 minutes. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 2 hours. step3->step4 step5 Quench with water and perform aqueous workup (HCl, NaHCO₃, brine). step4->step5 step6 Dry the organic layer over Na₂SO₄, filter, and concentrate. step5->step6 step7 Purify the crude product via column chromatography. step6->step7 end End: Isolated N-benzylfuran-2-carboxamide step7->end

Caption: Experimental workflow for the synthesis of an amide using furan-2-carbonyl chloride.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Acylation: Add furan-2-carbonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure N-benzylfuran-2-carboxamide.

The procedure is analogous to Protocol 1, substituting furan-3-carbonyl chloride for the 2-isomer.

Step-by-Step Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Acylation: Add furan-3-carbonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 15 minutes.

  • Follow steps 4 through 7 from Protocol 1 to isolate and purify N-benzylfuran-3-carboxamide.

The causality behind using a base like triethylamine is to neutralize the HCl gas that is cogenerated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.

Conclusion

Both furan-2-carbonyl chloride and furan-3-carbonyl chloride are potent acylating agents crucial to modern organic synthesis. Their synthetic utility is not interchangeable but rather complementary.

  • Furan-2-carbonyl chloride is the more established and widely utilized isomer, largely due to its presence in a range of commercially successful pharmaceuticals. Its synthesis and reactivity are well-documented, making it a reliable choice for introducing the 2-furoyl moiety.

  • Furan-3-carbonyl chloride offers a strategic alternative, providing access to a different vector of substitution on the furan ring. This is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies and for developing compounds with novel pharmacological profiles.

The choice between these two reagents is ultimately a strategic one, guided by the specific molecular target. A thorough understanding of their subtle electronic differences allows the discerning researcher to harness their unique reactivity profiles to achieve their synthetic goals efficiently and creatively.

References

  • Javanshir, S., et al. (2020). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. ResearchGate. Available at: [Link]

  • Mascal, M., & Dutta, S. (2017). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]

  • NIST. (n.d.). 2-Furancarbonyl chloride. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Furancarbonyl chloride. PubChem. Available at: [Link]

  • Afrin, S., et al. (2024). A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]

  • Padwa, A., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). trimethyl-furan-3-carbonyl chloride. LookChem. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Wikipedia. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • University of Basrah. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. Available at: [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Furan. Slideshare. Available at: [Link]

  • Chemistry Lectures. (2020). Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). FURAN-3-CARBONYL CHLORIDE. Matrix Fine Chemicals. Available at: [Link]

  • PubChem. (n.d.). 3-Furoyl chloride. PubChem. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling, neutralization, and disposal of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS No. 175276-66-1). As a specialty chemical used in advanced synthesis, its proper management is critical not only for immediate laboratory safety but also for ensuring environmental and regulatory compliance. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary operational plans and the scientific rationale behind each step, ensuring a self-validating and trustworthy protocol.

Part 1: Core Hazard Profile & Immediate Safety Protocols

This compound is a highly reactive compound demanding meticulous handling. Its hazard profile is dominated by three key features: the reactive acyl chloride group, the presence of a halogenated trifluoromethyl group , and the furan core.

  • Acyl Chloride Reactivity: Acyl chlorides react vigorously and exothermically with nucleophiles, most notably water, to produce hydrochloric acid and the corresponding carboxylic acid.[1][2] This reaction can be violent if not controlled.[3][4]

  • Halogenated Compound: As a trifluoromethyl-containing molecule, it is classified as a halogenated organic compound.[5][6][7] Upon combustion, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[8][9][10]

  • Furan Derivative: Thermal decomposition of chlorinated organic compounds, including certain furan derivatives, can potentially lead to the formation of persistent and highly toxic environmental pollutants like dioxins and furans.[11][12]

Essential Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, a full assessment of personal protective equipment is mandatory. The following must be worn:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive materials and violent reactions.[4]
Hand Protection Chemically resistant gloves (e.g., butyl rubber or a suitable laminate).Standard nitrile gloves may offer insufficient protection against this reactive compound; consult glove compatibility charts.[13]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.Protects against skin contact and potential splashes.[4][14]
Foot Protection Closed-toe, chemical-resistant shoes.Prevents exposure from spills.[5]
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.[4][5][13]Protects against inhalation of corrosive and irritating vapors.[8][9]
Emergency Spill Procedures

In the event of a spill, immediate and decisive action is required:

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the chemical fume hood is operating at maximum capacity to ventilate the space.[15][16]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels or sawdust. [16][17]

  • Neutralize (for absorbent material): Once absorbed, do not add water directly. Carefully and slowly add a neutralizing agent like sodium bicarbonate (soda ash) to the absorbent material to cautiously neutralize the reactive chemical.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[15]

  • Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[16]

Part 2: Step-by-Step Disposal Protocol: Controlled Neutralization

The primary objective of this protocol is to safely hydrolyze the energetic acyl chloride functional group to a stable carboxylate salt. This process must be performed under controlled conditions to manage the exothermic reaction.

Workflow for Safe Disposal

cluster_prep Phase 1: Preparation cluster_neutralize Phase 2: Neutralization cluster_dispose Phase 3: Final Disposal PPE 1. Don Appropriate PPE FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood Solution 3. Prepare 5-10% NaOH or NaHCO3 Solution in Ice Bath FumeHood->Solution Add 4. Slowly Add Acyl Chloride to Stirring Basic Solution Solution->Add Stir 5. Stir for >1 Hour After Addition Add->Stir pH_Check 6. Check pH (Target: 6-8) Stir->pH_Check Collect 7. Transfer to 'Halogenated Organic Waste' Container pH_Check->Collect Label 8. Label Container per RCRA/OSHA Standards Collect->Label Store 9. Store in Satellite Accumulation Area Label->Store Pickup 10. Arrange Pickup by EHS/Licensed Contractor Store->Pickup

Caption: Workflow for the safe disposal of this compound.

Preparation of Neutralizing Solution
  • Select Vessel: Choose a glass beaker or flask that is at least 5-10 times larger than the total volume of the final solution to accommodate potential foaming and stirring. Place a magnetic stir bar inside.

  • Set Up Cooling: Place the reaction vessel in a secondary container and create an ice-water bath around it. This is crucial for dissipating the heat generated during neutralization.[4]

  • Prepare Base Solution: In the fume hood, prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). For every 1 volume of the acyl chloride, prepare at least 20 volumes of the basic solution.[4]

    • Causality Insight: Using a dilute base and an ice bath prevents the reaction rate from accelerating uncontrollably, which could cause boiling and splashing of the corrosive mixture.[3][4]

  • Begin Stirring: Turn on the magnetic stirrer to ensure the solution is being agitated.

Controlled Neutralization Procedure
  • Slow Addition: Using a dropping funnel or a pipette, add the this compound to the cold, stirring basic solution dropwise . The rate of addition should be slow enough to prevent a rapid temperature increase.

  • Monitor Reaction: Observe the reaction closely. If excessive bubbling, fuming, or a rapid rise in temperature occurs, immediately stop the addition until the reaction subsides.

  • Continue Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.

Verification and Final pH Adjustment
  • Check pH: After stirring, carefully check the pH of the solution using pH paper or a calibrated pH meter.

  • Adjust if Necessary: The final pH should be between 6.0 and 8.0 to be considered neutralized.[4][18] If the solution is still acidic, slowly add more of the basic solution until the target pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.

Waste Segregation and Collection
  • Characterize Waste: The resulting neutralized aqueous solution contains the sodium salt of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid and sodium chloride. Due to the trifluoromethyl group, this waste must be classified as halogenated organic waste .[6][7][19]

  • Container Selection: Use a designated, leak-proof, and properly vented hazardous waste container compatible with aqueous waste.[14][15]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name of the contents (e.g., "Aqueous waste containing Sodium 5-methyl-2-(trifluoromethyl)furan-3-carboxylate"), and the relevant hazard warnings.[7][14][15]

  • Segregation: Do not mix this waste stream with non-halogenated organic waste.[6][7] Proper segregation is critical for final disposal and cost management.[7]

Part 3: Regulatory Framework and Final Disposal

Disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[20][21]

Chemical Disposal Logic

Start Reactive & Corrosive This compound Process Controlled Hydrolysis (Neutralization with Base) Start->Process  Chemical Treatment Product Stabilized & Neutralized Aqueous Salt Solution Process->Product  Yields Segregate Segregate as 'Halogenated Organic Waste' Product->Segregate  Classification End Final Disposal via Licensed Hazardous Waste Facility (High-Temp Incineration) Segregate->End  Regulatory Path

Caption: Logical flow from reactive chemical to final compliant disposal.

  • Cradle-to-Grave Responsibility: Under RCRA, the generator of the hazardous waste is responsible for its safe management from generation to final disposal.[22] This responsibility cannot be transferred.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource.[16][17] They will provide specific guidance on container labeling, storage in designated Satellite Accumulation Areas, and pickup schedules.[7]

  • Professional Disposal: The final disposal of the collected waste must be handled by a licensed and certified hazardous waste management company.[14][16] These facilities use high-temperature incineration with specialized scrubbers to safely destroy halogenated compounds and prevent the release of toxic byproducts into the environment.[6][16]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Proper Disposal of 2-Methyl-3-(methyldisulfanyl)furan-d3. (2025). BenchChem.
  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation Guide. (2016). Bucknell University.
  • Navigating the Disposal of 3-Methylfuran-d3. (2025). BenchChem.
  • Safe Disposal of 2-Furanacetamide: A Procedural Guide. (2025). BenchChem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety.
  • Proper Disposal of 4-Acetylpiperidine-1-carbonyl chloride. (2025). BenchChem.
  • Chemistry of Acid Halides. (2024). LibreTexts Chemistry.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
  • How to Neutralize Acid: Effective Ways. (2024). Ryze Chemie.
  • Safety Data Sheet for 5-(Trifluoromethyl)furan-2-carbonyl chloride. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 5-Chloro-2-(trifluoromethyl)benzoyl chloride. (n.d.). SynQuest Laboratories.
  • Dioxins and Furans; and Hospital Waste Incineration. (2000). PubMed Central.
  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co. KG.
  • Acid-base neutralization reaction. (n.d.). Khan Academy.
  • Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)-3-furansulfonyl chloride. (2023). Fisher Scientific.
  • Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
  • Upstream Reduction of Solid Waste Generation: Implications on Dioxin and Furan Emission. (n.d.). The Global Platform for Sustainable Cities.
  • Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (2024). CymitQuimica.
  • Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (n.d.). Apollo Scientific.
  • Safety Data Sheet for Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate. (n.d.). AK Scientific, Inc.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, acyl chlorides stand out for their high reactivity and utility in forming amide and ester bonds. This guide provides essential safety and logistical information for handling a specific, highly reactive acyl chloride: 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride. As your dedicated partner in laboratory safety, we aim to furnish you with the in-depth technical knowledge necessary to handle this compound with the utmost confidence and care.

Understanding the Inherent Risks: A trifecta of Reactivity

This compound presents a unique combination of chemical properties that demand rigorous safety protocols. Its hazardous nature stems from three key structural features: the acyl chloride group, the trifluoromethyl group, and the furan ring.

  • Acyl Chloride: This functional group is notoriously reactive, particularly with nucleophiles such as water, alcohols, and amines.[1][2][3][4] Upon contact with moisture, it readily hydrolyzes to the corresponding carboxylic acid, liberating corrosive hydrogen chloride (HCl) gas.[1] This reaction is often vigorous and can lead to a rapid increase in pressure within a sealed container. The generated HCl is a severe respiratory and skin irritant.[5]

  • Trifluoromethyl Group: The presence of the -CF3 group significantly influences the electronic properties of the molecule, enhancing its reactivity. Organofluorine compounds can present unique health and environmental concerns.[6][7][8][9][10] While not all organofluorine compounds are acutely toxic, their persistence and potential for bioaccumulation are of growing concern.[6][9]

  • Furan Ring: While the furan moiety itself is a common heterocyclic scaffold, its stability can be influenced by the strongly electron-withdrawing trifluoromethyl and carbonyl chloride groups.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this writing, a conservative approach to handling is paramount. The hazard information for the closely related compound, 5-(Trifluoromethyl)furan-2-carbonyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] It is prudent to assume that this compound exhibits similar, if not more pronounced, hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this reagent. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[12][13]Protects against splashes of the corrosive liquid and irritating vapors. A face shield offers an additional layer of protection for the entire face.[12][13]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[14]Provides a barrier against skin contact with the corrosive liquid. Double-gloving is recommended.
Body Protection A flame-retardant laboratory coat, worn over personal clothing. Chemical-resistant apron and sleeves are also recommended.[13]Protects against accidental spills and splashes.
Respiratory Protection Work exclusively in a certified chemical fume hood.[1] For emergency situations or if the fume hood is not functioning correctly, a NIOSH-approved respirator with an acid gas cartridge is necessary.[13]Prevents inhalation of corrosive HCl gas and other volatile organic compounds.
Footwear Closed-toe, chemical-resistant shoes.[14]Protects feet from spills.

Operational Plan: From Receipt to Reaction

A meticulous operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a Designated Area: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5] A dedicated, clearly labeled cabinet for corrosive and water-reactive chemicals is ideal.

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from ambient moisture.[5]

Handling and Use

All operations involving this compound must be conducted within a certified chemical fume hood. [1]

  • Preparation: Before opening the container, ensure all necessary PPE is donned correctly. Have all required equipment and reagents for the reaction readily available.

  • Inert Atmosphere Techniques: When dispensing the liquid, use techniques that minimize exposure to air and moisture. This can include using a syringe or cannula under a positive pressure of an inert gas.

  • Quenching: Any residual reagent on spatulas, needles, or in reaction flasks should be quenched slowly and carefully. A common method is to add the item to a beaker containing a dilute solution of sodium bicarbonate or another suitable neutralizing agent, always within a fume hood.

  • Reaction Monitoring: When running reactions, be mindful of potential exotherms and gas evolution. Ensure adequate cooling and venting.

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency is critical to minimizing harm.

Spill Response

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don PPE cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert Personnel & Evacuate Area isolate Isolate the Spill alert->isolate If safe to do so ventilate Ensure Adequate Ventilation isolate->ventilate ppe_check Don Appropriate PPE: - Respirator (if necessary) - Chemical Goggles & Face Shield - Chemical-Resistant Gloves (double) - Lab Coat & Apron ventilate->ppe_check contain Contain the Spill with Inert Absorbent (e.g., sand, vermiculite) ppe_check->contain neutralize Neutralize with Sodium Bicarbonate (for small spills, with caution) contain->neutralize Proceed with caution collect Collect Absorbed Material neutralize->collect package Package in a Labeled, Sealed Container collect->package dispose Dispose as Hazardous Waste package->dispose

Caption: Workflow for handling a chemical spill of this compound.

Key Spill Response Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15][16][17]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.[15]

  • Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[18] Do not use combustible materials like paper towels.

  • Neutralize (with caution): For very small spills, after absorption, cautiously neutralize the residue with sodium bicarbonate.[17] Be aware that this may cause effervescence.

  • Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11][20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person a small amount of water to drink. Seek immediate medical attention.[5]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Unused Reagent: Unused or unwanted this compound must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize large quantities of the reagent.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and disposable labware, must be collected in a designated, sealed hazardous waste container.[15]

  • Empty Containers: "Empty" containers will still contain residual reagent and vapor. These should be tightly sealed and disposed of as hazardous waste. Do not rinse with water and pour down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, paving the way for new discoveries while prioritizing personal and environmental well-being.

References

  • Wikipedia. (n.d.). Organofluorine chemistry.
  • PFAS and inorganic fluorine compounds are different. (2024, April 22). Is it wrong to say that fluorine is harmful?.
  • PFAS Central. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Organic Syntheses Procedure. (n.d.). acetyl chloride.
  • Eastern Michigan University. (n.d.). Safety Program - Resources.
  • AK Scientific, Inc. (n.d.). 5-(Trifluoromethyl)furan-2-carbonyl chloride.
  • Safety Data Sheet. (2021, June 10). 2. Hazards identification 3. Composition/information on ingredients.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 175276-66-1 | SCBT.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • Princeton EHS. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • Canada Safety Training. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Benchchem. (n.d.). Application Notes and Protocols for Acylation using Sorbic Chloride.
  • Merck Millipore. (2025, November 27). SAFETY DATA SHEET.
  • CymitQuimica. (2024, July 4). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li.
  • Apollo Scientific. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • Echemi. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.